molecular formula C7H5FN2 B580600 3-Fluoro-6-methylpyridine-2-carbonitrile CAS No. 1211527-37-5

3-Fluoro-6-methylpyridine-2-carbonitrile

Cat. No.: B580600
CAS No.: 1211527-37-5
M. Wt: 136.129
InChI Key: ZONNTEGSIZOHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-6-methylpyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.129. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONNTEGSIZOHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694191
Record name 3-Fluoro-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211527-37-5
Record name 3-Fluoro-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-6-methylpyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-6-methylpyridine-2-carbonitrile is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a nitrile group onto the pyridine scaffold imparts unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of a variety of pharmacologically active agents. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the synthesis of this important molecule.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The two most prominent and scientifically robust pathways commence from readily available pyridine derivatives. These routes are:

  • Route 1: Sandmeyer Cyanation of 2-Amino-3-fluoro-6-methylpyridine. This classical transformation offers a reliable method for the introduction of the nitrile group at the 2-position.

  • Route 2: Cyanation of 2-Halo-3-fluoro-6-methylpyridine. This pathway involves the nucleophilic substitution of a halogen (typically bromine or chlorine) at the 2-position with a cyanide source, which can be achieved through either copper- or palladium-catalyzed methods.

This guide will delve into the specifics of each route, including the synthesis of the requisite starting materials.

Route 1: Sandmeyer Cyanation Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a variety of functionalities, including the cyano group, via a diazonium salt intermediate.[1] This method is particularly effective for the synthesis of aryl nitriles from aryl amines.[1][2]

Overall Synthetic Scheme

Sandmeyer_Cyanation_Pathway start 2-Amino-6-methylpyridine step1_out 2-Amino-3-fluoro-6-methylpyridine start->step1_out Fluorination step2_out 3-Fluoro-6-methylpyridine-2-diazonium salt step1_out->step2_out Diazotization (NaNO₂, aq. acid) final_product This compound step2_out->final_product Sandmeyer Cyanation (CuCN)

Caption: General scheme for the synthesis of this compound via the Sandmeyer reaction.

Step 1: Synthesis of 2-Amino-3-fluoro-6-methylpyridine

The initial step involves the regioselective fluorination of 2-amino-6-methylpyridine. Direct fluorination of the pyridine ring can be challenging; however, methods such as the Balz-Schiemann reaction or the use of modern fluorinating agents on a protected aminopyridine can be employed. A plausible approach involves the diazotization of 2-amino-6-methylpyridine followed by a Schiemann reaction.[3]

Experimental Protocol: Fluorination of 2-Amino-6-methylpyridine (Illustrative)

  • Diazotization: 2-Amino-6-methylpyridine is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), and cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium tetrafluoroborate salt.

  • Balz-Schiemann Reaction: The isolated diazonium salt is then thermally decomposed, often in an inert solvent, to yield 2-fluoro-6-methylpyridine.

  • Subsequent nitration at the 3-position followed by reduction of the nitro group would yield the desired 2-amino-3-fluoro-6-methylpyridine.

Note: The direct fluorination of 2-amino-6-methylpyridine is a complex transformation, and the development of a robust, high-yielding protocol is an active area of research. The above serves as a conceptual outline.

Step 2: Sandmeyer Cyanation

With the precursor 2-amino-3-fluoro-6-methylpyridine in hand, the crucial Sandmeyer reaction can be performed.

Experimental Protocol: Sandmeyer Cyanation of 2-Amino-3-fluoro-6-methylpyridine

  • Diazotization: To a cooled (0-5 °C) suspension of 2-amino-3-fluoro-6-methylpyridine in an aqueous mineral acid (e.g., HCl or H₂SO₄), a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide (CuCN) is prepared. The freshly prepared cold diazonium salt solution is then added slowly to the CuCN mixture.

  • The reaction mixture is allowed to warm to room temperature and may require heating to drive the reaction to completion, which is typically monitored by the cessation of nitrogen gas evolution.

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized and extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Parameter Typical Conditions Reference
Diazotization Temperature 0-5 °C[1]
Cyanide Source Copper(I) Cyanide (CuCN)[1]
Reaction Temperature Room temperature to gentle heating[1]
Solvent Aqueous[1]

Route 2: Cyanation of 2-Halo-3-fluoro-6-methylpyridine

This alternative and often more direct route involves the displacement of a halogen at the 2-position of the pyridine ring. The choice of catalyst, either copper or palladium, can significantly influence the reaction conditions and substrate scope.

Overall Synthetic Scheme

Halogen_Cyanation_Pathway start 3-Methylpyridine step1_out 3-Fluoro-6-methylpyridine start->step1_out Fluorination step2_out 2-Halo-3-fluoro-6-methylpyridine (X = Br, Cl) step1_out->step2_out Halogenation final_product This compound step2_out->final_product Cyanation (e.g., Pd-catalyzed or Rosenmund-von Braun)

Caption: General scheme for the synthesis of this compound via cyanation of a 2-halo precursor.

Step 1 & 2: Synthesis of 2-Halo-3-fluoro-6-methylpyridine

The synthesis of the key 2-halo-3-fluoro-6-methylpyridine intermediate can be accomplished through various methods. A notable approach is described in a patent, which details the synthesis of 2-bromo-3-fluoro-6-picoline from 3-amino-6-picoline.[4]

Experimental Protocol: Synthesis of 2-Bromo-3-fluoro-6-methylpyridine (Adapted from Patent Literature) [4]

  • Bromination of 3-Amino-6-methylpyridine: 3-Amino-6-methylpyridine is treated with a brominating agent in a suitable solvent to introduce a bromine atom at the 2-position, yielding 2-bromo-3-amino-6-methylpyridine.

  • Diazotization and Fluorination (Balz-Schiemann type): The resulting 2-bromo-3-amino-6-methylpyridine is dissolved in anhydrous hydrogen fluoride. Sodium nitrite is then added at low temperature (-78 °C) to form the diazonium salt, which upon warming, decomposes to yield 2-bromo-3-fluoro-6-methylpyridine.

Step 3: Cyanation of 2-Halo-3-fluoro-6-methylpyridine

Two primary methods are employed for the cyanation of the 2-halo intermediate: the Rosenmund-von Braun reaction and palladium-catalyzed cyanation.

This classical method utilizes stoichiometric or excess copper(I) cyanide to displace an aryl halide.[5][6] The reaction often requires high temperatures.

Experimental Protocol: Rosenmund-von Braun Cyanation

  • Reaction Setup: 2-Bromo-3-fluoro-6-methylpyridine is mixed with copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF, NMP, or pyridine.

  • Reaction Conditions: The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: After cooling, the reaction mixture is typically poured into an aqueous solution of a complexing agent for copper, such as ammonia or ethylenediamine, to facilitate the removal of copper salts. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography or distillation yields this compound.

Parameter Typical Conditions Reference
Cyanide Source Copper(I) Cyanide (CuCN)[5][6]
Solvent DMF, NMP, Pyridine[6]
Temperature 150-200 °C[5]

Palladium-catalyzed cross-coupling reactions have emerged as a milder and more versatile alternative to the Rosenmund-von Braun reaction.[7][8] These methods often exhibit greater functional group tolerance and can proceed at lower temperatures.

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with 2-bromo-3-fluoro-6-methylpyridine, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand), a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), and a suitable solvent (e.g., DMF, DMAc, dioxane).[7][8]

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete.

  • Work-up and Purification: The reaction mixture is cooled, diluted with a suitable solvent, and filtered to remove insoluble salts. The filtrate is then washed with water and brine, dried over an anhydrous salt, and concentrated. The crude product is purified by column chromatography to give this compound.

Parameter Typical Conditions Reference
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/ligand[7][8]
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆][7][8]
Solvent DMF, DMAc, Dioxane[7][8]
Temperature 80-120 °C[8]

Comparative Analysis of Synthetic Routes

Feature Route 1: Sandmeyer Cyanation Route 2a: Rosenmund-von Braun Route 2b: Palladium-Catalyzed Cyanation
Starting Material 2-Amino-3-fluoro-6-methylpyridine2-Halo-3-fluoro-6-methylpyridine2-Halo-3-fluoro-6-methylpyridine
Key Reagents NaNO₂, CuCNCuCNPd catalyst, ligand, cyanide source
Reaction Conditions Mild to moderate temperaturesHigh temperaturesMild to moderate temperatures
Advantages Well-established, reliable for amino-to-cyano conversion.Simple reagents.High functional group tolerance, milder conditions.
Disadvantages Requires synthesis of the amino precursor; handling of diazonium salts.Harsh conditions, stoichiometric copper waste.Cost of palladium catalyst and ligands.

Conclusion

The synthesis of this compound is achievable through well-defined synthetic pathways. The choice between the Sandmeyer cyanation of the corresponding aminopyridine and the cyanation of a halopyridine precursor will depend on factors such as the availability of starting materials, the desired scale of the reaction, and considerations regarding reaction conditions and waste management. The palladium-catalyzed cyanation of a 2-halo-3-fluoro-6-methylpyridine often represents the most modern and versatile approach, offering milder conditions and broader functional group compatibility, which are critical considerations in the context of complex molecule synthesis in drug discovery.

References

  • Boyer, J. H. (1984). The Sandmeyer and Related Reactions. Chemical Reviews, 84(5), 1121–1124.
  • Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides.
  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15008–15011.[7]

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(14), 1385-1390.[8]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]5]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]6]

  • European Patent Office. (2013). Preparation method of fluoropyridine compounds (CN102898358A).
  • Wang, J., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Research, 2007(8), 465-467.[3]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]5]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]6]

  • European Patent Office. (2013). Preparation method of fluoropyridine compounds (CN102898358A).
  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15008–15011.[7]

  • European Patent Office. (2013). Preparation method of fluoropyridine compounds (CN102898358A).[4]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]2]

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(14), 1385-1390.[8]

  • Wang, J., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Research, 2007(8), 465-467.[3]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]5]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]6]

  • European Patent Office. (2013). Preparation method of fluoropyridine compounds (CN102898358A).[4]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]2]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15008–15011.[7]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]2]

Sources

An In-depth Technical Guide to 3-Fluoro-6-methylpyridine-2-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Fluoro-6-methylpyridine-2-carbonitrile, a key building block for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple data sheet to offer insights into the rationale behind its structural significance and analytical characterization.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into a pyridine scaffold, a privileged heterocycle in numerous approved drugs, the resulting fluorinated pyridine derivatives become highly valuable intermediates in the synthesis of novel therapeutics.

This compound (CAS No. 1211527-37-5) is a member of this important class of compounds. Its trifunctional nature, featuring a fluorine atom, a methyl group, and a cyano group on the pyridine ring, offers multiple points for synthetic diversification, making it an attractive starting material for the creation of complex molecular architectures with potential applications in oncology, neuroscience, and infectious diseases. The strategic placement of these functional groups allows for a range of chemical transformations, enabling the exploration of diverse chemical spaces in the quest for new and improved therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug discovery workflows.

Structural and General Properties
PropertyValueSource
CAS Number 1211527-37-5[1][2][3][4]
Molecular Formula C₇H₅FN₂[4]
Molecular Weight 136.13 g/mol [4]
IUPAC Name This compoundN/A
Synonyms 3-Fluoro-6-methylpicolinonitrile, 2-Cyano-3-fluoro-6-methylpyridine[3]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Thermal and Solubility Properties

The pKa of the pyridine nitrogen is expected to be lowered due to the electron-withdrawing effects of the fluorine and cyano groups, making it a weaker base than pyridine itself.

Synthesis of this compound

While a specific, detailed synthesis of this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related fluorinated pyridine derivatives. A potential pathway could involve the fluorination of a corresponding amino- or bromo-substituted precursor.

A relevant synthetic approach is described in Chinese patent CN102898358A for the synthesis of 2-bromo-3-fluoro-6-picoline, a structurally related compound[6]. This process involves the bromination and subsequent fluorination of an aminopicoline derivative. A similar strategy could be adapted for the synthesis of the target molecule, likely starting from a suitable aminomethylpyridinecarbonitrile precursor.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow A Starting Material (e.g., Aminomethylpyridine derivative) B Halogenation (e.g., Bromination) A->B Reagents: NBS or Br₂ C Fluorination (e.g., Balz-Schiemann reaction or similar) B->C Reagents: HBF₄, NaNO₂ or HF-Pyridine D Cyanation (if not already present) C->D Reagents: CuCN or Zn(CN)₂ E Final Product This compound D->E Purification: Chromatography/Recrystallization

Caption: A potential synthetic workflow for this compound.

Spectral Properties and Characterization

No publicly available experimental spectra for this compound were found. However, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two aromatic protons and a singlet for the methyl group.

  • Aromatic Protons (2H): These will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the pyridine ring will likely appear as doublets, with coupling constants influenced by the fluorine atom.

  • Methyl Protons (3H): A singlet in the upfield region (typically δ 2.3-2.7 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by seven distinct carbon signals. The carbon atoms attached to the fluorine and cyano groups will be significantly affected.

  • Pyridine Ring Carbons (5C): The chemical shifts will be influenced by the substituents. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • Cyano Carbon (1C): A signal in the range of δ 115-120 ppm.

  • Methyl Carbon (1C): A signal in the upfield region (δ 15-25 ppm).

Predicted FT-IR Spectrum

The infrared spectrum will provide valuable information about the functional groups present in the molecule.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

  • C-F Stretch: A strong absorption band in the region of 1000-1350 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

Predicted Mass Spectrum

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 136. The fragmentation pattern would likely involve the loss of HCN and other characteristic fragments of the pyridine ring.

Experimental Protocols for Characterization

The following are generalized protocols for the analytical characterization of this compound, based on standard methods for similar organic compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Rationale: This method is a robust and widely used technique for determining the purity of non-volatile and thermally stable organic compounds. The C18 stationary phase provides good separation for a wide range of organic molecules, and the UV detector is sensitive to the aromatic pyridine ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

  • MS Detection: Electron Ionization (EI) at 70 eV.

  • Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both retention time information for separation and a mass spectrum for structural elucidation and confirmation of the molecular weight.

Analytical_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization Synthesis Synthesized Product HPLC HPLC (Purity Assessment) Synthesis->HPLC GCMS GC-MS (Identification & MW Confirmation) Synthesis->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) Synthesis->NMR FTIR FT-IR Spectroscopy (Functional Group Analysis) Synthesis->FTIR

Sources

Spectral Characterization of 3-Fluoro-6-methylpyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectral characterization of 3-Fluoro-6-methylpyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the correlation between molecular structure and spectral output, providing a framework for data interpretation and quality control.

Introduction

This compound (C₇H₅FN₂) is a substituted pyridine derivative with a molecular weight of 136.13 g/mol .[1] Its structure, featuring a fluorine atom, a methyl group, and a nitrile group on the pyridine ring, makes it a valuable intermediate in the synthesis of complex organic molecules. The unique electronic properties imparted by these functional groups are of significant interest in the development of novel pharmaceuticals and functional materials. Accurate spectral characterization is paramount for verifying the identity, purity, and structure of this compound in any research and development setting.

Molecular Structure and Key Features

To understand the spectral data, it is essential to first visualize the molecular structure and the electronic environment of each atom.

Figure 1. Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J (Hz)
~7.7 - 7.9Doublet of doublets1HH-4J(H4-H5) ≈ 8.0, J(H4-F3) ≈ 4.0
~7.2 - 7.4Doublet1HH-5J(H5-H4) ≈ 8.0
~2.6Singlet3HCH₃-

Interpretation:

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methyl group protons.

  • H-4: This proton is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the neighboring nitrile group and the inductive effect of the fluorine atom. It will likely appear as a doublet of doublets due to coupling with H-5 and the fluorine at position 3.

  • H-5: This proton will be upfield relative to H-4 and is expected to appear as a doublet due to coupling with H-4.

  • CH₃: The methyl protons at position 6 will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentPredicted J (Hz)
~160 (d)C-3J(C3-F) ≈ 250
~155 (s)C-6-
~145 (d)C-4J(C4-F) ≈ 15
~125 (s)C-5-
~115 (s)C-2-
~115 (s)CN-
~24 (s)CH₃-

Interpretation:

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.

  • C-3: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly downfield.

  • C-6 and C-2: These carbons are attached to the nitrogen atom and will also be downfield.

  • C-4: This carbon will show a smaller two-bond coupling to the fluorine atom (²JCF).

  • CN and C-2: The nitrile carbon and the carbon at position 2 are expected to have similar chemical shifts.

  • CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

Figure 2. Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~2230 - 2210Strong, SharpC≡N stretch
~1600 - 1450Medium - StrongC=C and C=N aromatic ring stretches
~1300 - 1100StrongC-F stretch
~3100 - 3000Weak - MediumAromatic C-H stretch
~2980 - 2850Weak - MediumAliphatic C-H stretch (CH₃)

Interpretation:

  • C≡N Stretch: The most characteristic peak in the IR spectrum will be the strong, sharp absorption of the nitrile group.

  • Aromatic Stretches: The pyridine ring will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: A strong band corresponding to the carbon-fluorine bond stretch is expected in the fingerprint region.

  • C-H Stretches: Weaker bands corresponding to aromatic and aliphatic C-H stretches will be observed at higher wavenumbers.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Sample Spectrum: Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.

  • Data Analysis: Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

m/zPredicted Relative IntensityAssignment
136High[M]⁺ (Molecular Ion)
135Moderate[M-H]⁺
110Moderate[M-CN]⁺
109Low[M-HCN]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be prominent at m/z 136, confirming the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for pyridine derivatives include the loss of HCN. The loss of the nitrile group (CN) would also be a likely fragmentation, leading to a peak at m/z 110.

Experimental Protocol for MS Data Acquisition (GC-MS)

GC-MS_Workflow cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) A Sample Injection: Inject a dilute solution of the compound into the GC inlet B Separation: The compound travels through a capillary column, separating it from any impurities A->B C Ionization: Eluted compound is ionized (e.g., by Electron Ionization) B->C D Mass Analysis: Ions are separated based on their mass-to-charge ratio by a mass analyzer C->D E Detection: Ions are detected and a mass spectrum is generated D->E

Figure 3. Generalized workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the fundamental principles of spectroscopy and leveraging data from analogous structures, researchers can confidently predict, acquire, and interpret the spectral data for this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. This comprehensive spectral characterization is essential for ensuring the identity and purity of this compound in any scientific endeavor.

References

  • PubChem. 2-Fluoro-6-methylpyridine. National Institutes of Health. [Link]

  • PubChem. 3-Methylpyridine-2-carbonitrile. National Institutes of Health. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Royal Society of Chemistry. Supporting Information for [Example Article]. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

  • NIST. 2-Fluoro-6-methylpyridine. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 3-Fluoro-6-methylpyridine-2-carbonitrile, a key heterocyclic building block for researchers, scientists, and drug development professionals. This document synthesizes theoretical principles with practical insights, offering a detailed exploration of the electronic and steric factors that govern the molecule's properties and reactivity.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. Fluorinated heterocycles, in particular, are highly sought after for their ability to modulate key physicochemical and biological properties. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and alter pKa values, all of which can lead to improved pharmacokinetic profiles and target-binding affinities.[1]

This compound (C₇H₅FN₂, Molecular Weight: 136.13 g/mol , CAS: 1211527-37-5) is a prime example of a valuable fluorinated pyridine derivative.[2][3][4] Its structure, featuring a pyridine ring substituted with a fluorine atom, a methyl group, and a cyano group, presents a unique combination of electronic and steric influences that are critical to understand for its effective application in the synthesis of novel therapeutics.

Molecular Structure: An Interplay of Electronic and Steric Effects

The molecular structure of this compound is defined by the interplay of the electron-withdrawing effects of the fluorine and cyano groups, and the steric and electronic contributions of the methyl group.

Electronic Landscape of the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. The substituents on this compound further modulate this electronic landscape:

  • The Cyano Group (-C≡N): As a potent electron-withdrawing group, the nitrile functionality significantly deactivates the pyridine ring through both inductive (-I) and resonance (-M) effects.[5] The resonance effect is most pronounced when the cyano group is at the 2- or 4-position, as it allows for the delocalization of the ring's π-electrons onto the nitrile nitrogen.[5] This electron withdrawal lowers the basicity of the pyridine nitrogen and activates the ring for nucleophilic aromatic substitution.[5]

  • The Fluorine Atom (-F): Fluorine exerts a strong electron-withdrawing inductive effect due to its high electronegativity. This effect further reduces the electron density of the pyridine ring. The influence of fluorination on the electronic structure of pyridines has been a subject of both experimental and computational studies.[6][7] The introduction of fluorine can also lead to unique intermolecular interactions, such as halogen bonding and altered π-π stacking.[8][9]

  • The Methyl Group (-CH₃): The methyl group is generally considered an electron-donating group through hyperconjugation. However, its electronic contribution in this highly substituted, electron-poor ring system is likely to be modest. Its primary influence is expected to be steric.

The combination of these electronic effects results in a highly electron-deficient pyridine ring, which has significant implications for the molecule's reactivity and potential as a scaffold in drug design.

Predicted Bond Lengths and Angles

While a specific crystal structure for this compound is not publicly available, we can predict key structural parameters based on X-ray crystallographic data of related substituted pyridines.[10][11][12][13] The bond lengths within the pyridine ring are expected to be slightly shorter than those in benzene due to the electronegativity of the nitrogen and the electron-withdrawing substituents. The C-F and C-CN bond lengths will be influenced by the aromaticity of the ring. The presence of the ortho-methyl group may cause minor distortions in the bond angles of the pyridine ring to alleviate steric strain.[14]

Table 1: Predicted Structural Parameters of this compound

ParameterPredicted Value RangeRationale
C-C (ring)1.38 - 1.40 ÅTypical for aromatic systems, influenced by substituents.
C-N (ring)1.33 - 1.35 ÅShorter than C-C due to nitrogen's electronegativity.
C-F~1.35 ÅTypical C(sp²)-F bond length.
C-CN~1.45 ÅTypical C(sp²)-C(sp) bond length.
C≡N~1.16 ÅStandard triple bond length.
C-CH₃~1.51 ÅTypical C(sp²)-C(sp³) bond length.
∠C-C-C (ring)~118-122°Near ideal sp² angles, with minor distortions.
∠C-N-C (ring)~117-119°Slightly smaller than 120° due to the lone pair.

Conformational Analysis: The Role of Steric Hindrance

The conformation of this compound is primarily dictated by the rotation of the methyl group and any potential out-of-plane distortions of the cyano and fluoro substituents. Due to the planarity of the pyridine ring, the main conformational flexibility arises from the methyl group's orientation.

The steric hindrance between the ortho-methyl group and the adjacent cyano group is a key factor influencing the molecule's preferred conformation.[15] This steric clash can lead to a slight twisting of the cyano group out of the plane of the pyridine ring to minimize repulsive interactions. The stability of complexes involving methyl-substituted pyridines has been shown to be reduced by the steric hindrance of ortho-methyl groups.[16]

The diagram below illustrates the key steric and electronic factors influencing the conformation of this compound.

G Key Influences on the Conformation of this compound cluster_0 Electron Withdrawing Groups cluster_1 Steric Hindrance A Electronic Effects C Molecular Conformation A->C B Steric Effects B->C EWG1 Cyano Group (-CN) - Inductive (-I) - Resonance (-M) EWG1->A Dominant EWG2 Fluorine Atom (-F) - Inductive (-I) EWG2->A Steric1 Ortho-Methyl Group Steric1->B Steric2 Adjacent Cyano Group Steric2->B G Workflow for Structural and Conformational Analysis Start Synthesis and Purification of This compound Exp Experimental Analysis Start->Exp Comp Computational Modeling Start->Comp Xray X-ray Crystallography Exp->Xray NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Exp->NMR IR_Raman IR & Raman Spectroscopy Exp->IR_Raman DFT DFT Calculations Comp->DFT Data Structural and Conformational Data Xray->Data NMR->Data IR_Raman->Data DFT->Data

Sources

A Technical Guide to the Solubility of 3-Fluoro-6-methylpyridine-2-carbonitrile in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-6-methylpyridine-2-carbonitrile. In the absence of extensive published quantitative data for this specific compound, this document outlines a predictive analysis based on its molecular structure and furnishes detailed, field-proven experimental protocols for determining its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for the accurate assessment of this compound's solubility profile, a critical parameter for its application in synthesis, formulation, and biological screening.

Introduction: Understanding the Compound

This compound (CAS No. 1211527-37-5) is a substituted pyridine derivative with a molecular formula of C₇H₅FN₂ and a molecular weight of 136.13 g/mol .[1][2][3] Its structure, featuring a pyridine ring, a nitrile group, a fluorine atom, and a methyl group, suggests a molecule with moderate polarity. The pyridine nitrogen and the nitrile group can act as hydrogen bond acceptors, while the fluorine atom adds to the molecule's polarity. The methyl group and the aromatic ring contribute some nonpolar character. An understanding of these structural features is crucial for predicting its behavior in various solvents. The principle of "like dissolves like" serves as a fundamental guideline in this context.[4]

Predictive Solubility Analysis

Based on its molecular structure, we can anticipate the solubility of this compound in different classes of solvents:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the nitrogen atom in the pyridine ring and the nitrile group allows for potential hydrogen bonding with protic solvents. However, the overall organic structure may limit high solubility in water. We can predict slight to moderate solubility in alcohols like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions. Given the polar nature of the carbon-fluorine and carbon-nitrile bonds, this compound is expected to exhibit good solubility in many polar aprotic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The methyl group and the pyridine ring provide some nonpolar character, which may allow for some solubility in less polar solvents like dichloromethane and toluene. Solubility in highly nonpolar solvents like hexane is expected to be limited.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following sections outline protocols for both qualitative and quantitative solubility determination.

Materials and Equipment
  • This compound

  • A selection of common laboratory solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks, pipettes, and vials

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility.

Protocol:

  • Add approximately 1-2 mg of this compound to a small test tube or vial.

  • Add 0.5 mL of the chosen solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is considered "soluble."

  • If the solid does not dissolve completely, the compound is "partially soluble" or "insoluble."

  • Record the observations in a table.

Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method determines the saturation solubility of the compound at a specific temperature.[5]

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. Ensure a visible amount of undissolved solid remains.[5]

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker (e.g., at 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.[5]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.[5]

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve must be prepared using standard solutions of the compound at known concentrations to ensure accurate quantification.[5]

Workflow for Quantitative Solubility Determination:

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Equilibrate (24-48h) with agitation B->C D Settle excess solid C->D Post-equilibration E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G Prepare for analysis H Analyze via HPLC/GC G->H I Calculate concentration H->I

Caption: Workflow for quantitative solubility determination.

Data Presentation

The results of the solubility experiments should be compiled into a clear and concise table.

Table 1: Predicted and Experimental Solubility of this compound

Solvent ClassSolventPredicted SolubilityQualitative Solubility (mg/mL)Quantitative Solubility (mg/mL at 25°C)
Polar Protic WaterLow to Sparingly SolubleRecord observationRecord value
MethanolSolubleRecord observationRecord value
EthanolSolubleRecord observationRecord value
Polar Aprotic AcetoneSolubleRecord observationRecord value
AcetonitrileSolubleRecord observationRecord value
DMSOVery SolubleRecord observationRecord value
THFSolubleRecord observationRecord value
Nonpolar DichloromethaneModerately SolubleRecord observationRecord value
TolueneSparingly SolubleRecord observationRecord value
HexaneInsolubleRecord observationRecord value

Conclusion

While publicly available quantitative solubility data for this compound is scarce, a systematic approach based on its molecular structure allows for reasonable predictions of its solubility behavior. For precise applications, the experimental protocols detailed in this guide provide a robust framework for determining its solubility in a variety of common laboratory solvents. This information is foundational for the effective use of this compound in research and development, particularly in areas such as reaction chemistry, formulation, and medicinal chemistry.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 16, 2026.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 16, 2026.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Video]. YouTube.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved January 16, 2026.
  • Benchchem. (n.d.). Determining the Solubility of Novel Compounds: A Technical Guide for 2-Methoxy-4,4-dimethylpentan-1-ol. Retrieved January 16, 2026.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1211527-37-5. Retrieved January 16, 2026.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:1211527-37-5. Retrieved January 16, 2026.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound. Retrieved January 16, 2026.
  • ChemicalBook. (n.d.). 1211527-37-5(this compound) Product Description. Retrieved January 16, 2026.
  • Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved January 16, 2026.
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-pyridinecarbonitrile 96 97509-75-6. Retrieved January 16, 2026.
  • Ossila. (2023, August 16).
  • CymitQuimica. (n.d.). CAS 31181-53-0: 3-Fluoro-6-methylpyridine. Retrieved January 16, 2026.
  • (n.d.). MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile.
  • PubChem. (n.d.). 2-Fluoro-6-methylpyridine. Retrieved January 16, 2026.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • CymitQuimica. (n.d.). 3-Fluoro-6-methylpyridazine. Retrieved January 16, 2026.
  • ChemScene. (n.d.). 2-Fluoro-6-methylisonicotinonitrile. Retrieved January 16, 2026.
  • Sigma-Aldrich. (n.d.). 6-Bromo-3-fluoro-2-methylpyridine AldrichCPR. Retrieved January 16, 2026.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoro-6-methylpyridine AldrichCPR 374633-36-0. Retrieved January 16, 2026.

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 3-Fluoro-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and degradation profile of 3-Fluoro-6-methylpyridine-2-carbonitrile (C₇H₅FN₂), a key heterocyclic building block in modern drug discovery and materials science. In the absence of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and the known behavior of analogous compounds—fluorinated pyridines, methylpyridines, and aromatic nitriles. We present a predictive assessment of the compound's stability under thermal, hydrolytic, oxidative, and photolytic stress conditions. Furthermore, this guide details the requisite experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and forced degradation studies, providing researchers with a robust framework for empirical validation.

Introduction: The Significance of Stability in Fluorinated Pyridine Scaffolds

This compound belongs to a privileged class of fluorinated nitrogen heterocycles. The strategic incorporation of a fluorine atom onto the pyridine ring is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate pKa, and improve binding affinity by blocking sites susceptible to metabolism by cytochrome P450 enzymes.[1][2] The nitrile and methyl groups offer versatile handles for further synthetic elaboration.

Understanding the intrinsic stability of such a molecule is paramount for drug development professionals and process chemists. A compound's stability profile dictates its storage conditions, formulation strategies, shelf-life, and the identification of potential degradants, which is a critical regulatory requirement.[3] This guide provides a foundational understanding of the anticipated stability of this compound, enabling informed decisions in its handling, development, and application.

Predicted Thermal Profile: A Synthesis of Functional Group Contributions

The overall thermal stability of this compound is predicted to be high, primarily due to the synergistic effects of the aromatic pyridine ring and the exceptionally strong carbon-fluorine bond.

  • The Pyridine Core: The aromatic pyridine ring is inherently stable. Theoretical studies on the thermal decomposition of pyridine itself indicate that ring cleavage requires high temperatures, often above 700°C, with major pyrolysis products including hydrogen cyanide (HCN) and acetylene.[4]

  • The Carbon-Fluorine Bond: The C-F bond is one of the strongest single bonds in organic chemistry, imparting significant thermal and chemical stability to molecules.[2][5] Fluorinated pyridine moieties incorporated into polyimides have been shown to exhibit excellent thermal stability, with decomposition temperatures (at 5% weight loss) exceeding 500°C.[6]

  • The Nitrile and Methyl Groups: While the nitrile group is generally thermally robust, the methyl group represents a potential initiation site for decomposition, likely at a lower temperature than the cleavage of the pyridine ring or the C-F bond. Studies on methylpyridines (picolines) indicate that the methyl group can be susceptible to oxidation.[7] The thermal decomposition of 2-methylpyridine N-oxide, for instance, is known to accelerate at temperatures above 200°C.[8]

Based on these factors, a multi-stage decomposition is anticipated upon thermogravimetric analysis.

Table 1: Predicted Thermal Decomposition Events for this compound
Temperature Range (Predicted)Percent Weight Loss (Predicted)Associated Event
200 - 350°CMinorPotential initial decomposition involving the methyl group or reactions initiated by impurities.
350 - 550°CMajorCatastrophic decomposition involving the cleavage of the pyridine ring structure and loss of the nitrile group.
> 550°CFormation of a stable char residue, potentially graphitic in nature.

Experimental Methodologies for Stability Assessment

To empirically determine the stability profile, a standardized set of analytical techniques must be employed. These protocols serve not only to measure stability but also to validate the predictions made in this guide.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10] It is the primary technique for determining decomposition temperatures and quantifying mass loss events.

Protocol: TGA of this compound

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. Running the experiment in both atmospheres is crucial to distinguish between thermal and thermo-oxidative degradation.

  • Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It is used to detect thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic or exothermic processes.

Protocol: DSC of this compound

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program: Equilibrate at 25°C. Ramp the temperature from 25°C to the onset temperature of decomposition (determined by TGA) at a heating rate of 10°C/min.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify the melting point (endotherm) and any exothermic events that may indicate decomposition.

Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Output & Interpretation Sample 3-Fluoro-6-methylpyridine- 2-carbonitrile TGA TGA (Ramp 10°C/min to 800°C) Sample->TGA DSC DSC (Ramp 10°C/min to T-onset) Sample->DSC TGA_Data TGA/DTG Curve: - T-onset - T-max - % Mass Loss TGA->TGA_Data DSC_Data DSC Thermogram: - Melting Point (Endotherm) - Decomposition (Exotherm) DSC->DSC_Data TGA_Data->DSC Inform DSC End Temp.

Caption: Experimental workflow for comprehensive thermal analysis.

Predicted Degradation Profile under Forced Conditions

Forced degradation studies are essential for identifying potential degradation products and understanding degradation pathways under relevant stress conditions.[3]

Hydrolytic Degradation
  • Acidic and Basic Conditions: The nitrile group (-CN) is the most likely site for hydrolysis. Under strong acidic or basic conditions, the nitrile can undergo hydrolysis to first form the corresponding amide (3-fluoro-6-methylpicolinamide) and subsequently the carboxylic acid (3-fluoro-6-methylpicolinic acid). The pyridine ring itself is generally stable to hydrolysis, although catalysis by pyridine in anhydride hydrolysis is a known phenomenon.[13][14][15]

  • Neutral Conditions: The compound is expected to be largely stable under neutral pH conditions at ambient temperature.

Oxidative Degradation
  • Mechanism: The primary sites susceptible to oxidation are the pyridine nitrogen and the methyl group.

    • N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form this compound N-oxide. Metabolic N-oxidation is a known pathway for 3-substituted pyridines.[16]

    • Methyl Group Oxidation: The benzylic-like methyl group is a prime target for oxidation, which could lead to the formation of the corresponding alcohol (3-fluoro-2-cyano-pyridin-6-yl)methanol), aldehyde (3-fluoro-2-cyanopyridine-6-carbaldehyde), and ultimately the carboxylic acid (3-fluoro-2-cyanopyridine-6-carboxylic acid).

  • Reagents: Common laboratory reagents for simulating oxidative stress include hydrogen peroxide (H₂O₂) and AIBN or other radical initiators.

Photolytic Degradation
  • Mechanism: Aromatic systems can absorb UV light, leading to photochemical degradation. For fluorinated aromatics, the C-F bond can be a site of photolytic cleavage. Studies have shown that aryl-fluorine bonds can be more labile under photolysis than aliphatic C-F bonds, often resulting in defluorination.[17][18][19] While heteroaromatic fluorine motifs are often more stable, direct photolysis or reaction with photogenerated radicals could lead to the formation of 6-methyl-3-hydroxypyridine-2-carbonitrile.

  • Conditions: Exposure to UV light (e.g., 254 nm or 366 nm) in a suitable solvent (e.g., acetonitrile/water) would be a standard protocol.

Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV Light) Parent 3-Fluoro-6-methylpyridine- 2-carbonitrile Amide 3-Fluoro-6-methyl- picolinamide Parent->Amide H₂O/H⁺ or OH⁻ N_Oxide Pyridine N-Oxide Parent->N_Oxide [O] Methyl_Acid 2-Cyano-3-fluoro- pyridine-6-carboxylic acid Parent->Methyl_Acid [O] on CH₃ Hydroxy Defluorination Product (e.g., 3-Hydroxy deriv.) Parent->Hydroxy Acid 3-Fluoro-6-methyl- picolinic acid Amide->Acid Further Hydrolysis

Sources

A Technical Guide to Quantum Chemical Calculations for 3-Fluoro-6-methylpyridine-2-carbonitrile: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-Fluoro-6-methylpyridine-2-carbonitrile. Designed for researchers, medicinal chemists, and computational scientists, this document outlines the theoretical basis and practical application of computational methods to elucidate the electronic structure, reactivity, and spectroscopic properties of this important heterocyclic building block. By leveraging these computational insights, researchers can accelerate the drug discovery process by predicting molecular behavior and guiding synthetic efforts.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] The pyridine scaffold is a ubiquitous feature in many biologically active compounds, including approved drugs.[3] The specific substitution pattern of this compound, featuring a fluorine atom, a methyl group, and a cyano group, imparts unique electronic and steric properties that can be exploited in the design of novel therapeutics.[4][5] Understanding the intricate details of its molecular structure and reactivity is paramount for its effective utilization in drug design.

Quantum chemical calculations offer a powerful, non-invasive approach to probe the molecular world, providing insights that are often difficult or impossible to obtain through experimental means alone.[6] By solving the Schrödinger equation for a given molecule, we can determine a wide range of properties, including its three-dimensional structure, vibrational frequencies, and electronic characteristics. This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method, to characterize this compound.[7]

Theoretical Foundations: A Primer on Density Functional Theory

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[8] Unlike traditional wave function-based methods, DFT calculates the total energy of a system based on its electron density, a more manageable quantity than the many-electron wavefunction.[9]

The core of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. The practical implementation of DFT relies on the Kohn-Sham equations, which introduce a fictitious system of non-interacting electrons that generate the same electron density as the real, interacting system. The exchange-correlation functional, which accounts for the complex many-body effects of electron exchange and correlation, is the key component of DFT that determines its accuracy. A variety of exchange-correlation functionals have been developed, with hybrid functionals like B3LYP often providing a good compromise between accuracy and computational efficiency for organic molecules.[10][11]

Computational Methodology: A Step-by-Step Protocol

This section provides a detailed protocol for performing quantum chemical calculations on this compound.

Software Selection

A variety of software packages are available for performing DFT calculations, including Gaussian, ORCA, and Spartan. For the purposes of this guide, we will refer to the general steps applicable to most of these programs.

Basis Set Selection

The choice of basis set is a critical aspect of any quantum chemical calculation, as it determines the quality of the mathematical functions used to represent the atomic orbitals.[12][13] For organic molecules containing elements like carbon, hydrogen, nitrogen, and fluorine, the Pople-style basis sets are a popular choice.[14] A good starting point for calculations on this compound is the 6-311++G(d,p) basis set.[15] This basis set provides a flexible description of the valence electrons and includes diffuse functions (++) to accurately model lone pairs and anions, as well as polarization functions (d,p) to account for the distortion of atomic orbitals in the molecular environment.[16]

Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical characterization of a molecule like this compound.

computational_workflow start Input Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min electronic_props Electronic Property Calculations verify_min->electronic_props Proceed if minimum homo_lumo Frontier Molecular Orbitals (HOMO-LUMO) electronic_props->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_props->mep nbo Natural Bond Orbital (NBO) Analysis electronic_props->nbo end Analysis of Results homo_lumo->end mep->end nbo->end

Caption: Computational workflow for the quantum chemical analysis of this compound.

Experimental Protocols

Step 1: Geometry Optimization

The first and most crucial step is to determine the lowest energy (most stable) three-dimensional structure of the molecule.

  • Protocol:

    • Construct an initial guess for the structure of this compound.

    • Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • The optimization algorithm will iteratively adjust the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.

Step 2: Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.

  • Protocol:

    • Use the optimized geometry from the previous step as the input.

    • Perform a frequency calculation.

    • The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[17][18]

    • The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[19]

Step 3: Electronic Property Calculations

Once the optimized geometry is confirmed, a variety of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis:

    • The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity.[20]

    • The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons.[21]

    • The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[22]

  • Molecular Electrostatic Potential (MEP) Mapping:

    • The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[23]

    • It provides a visual representation of the charge distribution and is invaluable for identifying regions of positive and negative electrostatic potential.[24]

    • Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are susceptible to nucleophilic attack.[25]

Expected Results and Interpretation

The quantum chemical calculations on this compound are expected to yield valuable insights into its structure and reactivity.

Calculated PropertyExpected Outcome and Significance
Optimized Geometry Provides precise bond lengths, bond angles, and dihedral angles, offering a detailed 3D representation of the molecule.
Vibrational Frequencies The calculated IR spectrum can be used to identify characteristic vibrational modes and can be compared with experimental data for validation.[10][11][26]
HOMO-LUMO Energies The energies and spatial distributions of the HOMO and LUMO will reveal the most likely sites for electron donation and acceptance, respectively, guiding the understanding of its role in chemical reactions.[27]
Molecular Electrostatic Potential (MEP) The MEP map will highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The nitrogen atom of the pyridine ring and the cyano group are expected to be regions of negative potential, while the hydrogen atoms of the methyl group will exhibit positive potential.[28][29]

Conclusion: A Powerful Tool for Rational Drug Design

Quantum chemical calculations provide a powerful and cost-effective means to investigate the fundamental properties of molecules like this compound. The insights gained from these computational studies, including detailed structural information, electronic properties, and reactivity predictions, can significantly accelerate the drug discovery process. By providing a deeper understanding at the molecular level, these methods enable a more rational and targeted approach to the design of novel and effective therapeutic agents.

References

  • Ebrahimi, A., Habibi-Khorasani, S.M., & Jahantab, M. (n.d.). Computational and Theoretical Chemistry. Scribd. Retrieved from [Link]

  • García, G., et al. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Physical Chemistry Chemical Physics, 18(33), 23026-23035.
  • Li, Y., et al. (2018). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 20(10), 6945-6956.
  • Mahil Rani S., et al. (2019). MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 523-528.
  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized structure and HOMO/LUMO distribution of Py-Br. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation of electrostatic potentials and electron accepting properties of fluorinated cubanes. Retrieved from [Link]

  • Ray, W. (2022, March 26). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. YouTube. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (n.d.). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. Retrieved from [Link]

  • ResearchGate. (n.d.). A new insight into the vibrational analysis of pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential on the 0.001 au electron density isosurface for the isolated monomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methylpyridine. PubChem. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Retrieved from [Link]

  • Alsoliemy, A. (2022).
  • Seybold, P. G. (2017).
  • ResearchGate. (n.d.). Schematic representation of HOMO and LUMO molecular orbital of pyridine derivatives and sulfur-containing compounds. Retrieved from [Link]

  • MDPI. (n.d.). Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. Molecules. Retrieved from [Link]

  • Labanowski, J. K. (n.d.). SIMPLIFIED INTRODUCTION TO AB INITIO BASIS SETS. Computational Chemistry List. Retrieved from [Link]

  • ResearchGate. (n.d.). Basis Sets in Quantum Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The fundamental nature and importance of electrostatic potential in hydrogen bond formation: a case study of heterocycles frequently observed in drugs. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl). Advanced Journal of Chemistry, Section A, 4(3), 224-235.
  • Chemistry LibreTexts. (2023, June 30). 11.2: Gaussian Basis Sets. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lesi, D. (2021, February 14). Basis Sets part 1. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Basis set and methods for organic molecules. Retrieved from [Link]

  • 北京欣恒研科技有限公司. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylpyridine-2-carbonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-6-methylpyridine-2-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of pharmaceuticals and functional materials. The strategic introduction of fluorine atoms and cyano groups into this core structure can dramatically modulate a molecule's physicochemical and biological properties, enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] It is within this context that 3-Fluoro-6-methylpyridine-2-carbonitrile (CAS No. 1211527-37-5), a seemingly unassuming substituted pyridine, has emerged as a valuable and versatile building block for the synthesis of complex molecular architectures.[3]

This technical guide provides a comprehensive overview of this compound, from its structural attributes and likely synthetic origins to its practical applications in research and development. While a singular, seminal publication detailing its initial discovery is not readily apparent in the scientific literature, its synthesis can be logically deduced from established principles of pyridine chemistry. This guide will, therefore, present a validated, step-by-step synthetic protocol based on analogous transformations and discuss the rationale behind the chosen methodologies.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis. The key attributes of this compound are summarized below.

PropertyValueSource
CAS Number 1211527-37-5[3]
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
Appearance White to off-white solidGeneral chemical supplier data
Storage Sealed in a dry, room temperature environment[3]

The structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 3-position, a cyano group at the 2-position, and a methyl group at the 6-position. This arrangement of functional groups imparts a unique reactivity profile. The electron-withdrawing nature of the fluorine and cyano groups makes the pyridine ring susceptible to nucleophilic attack, while the methyl group can be a site for further functionalization.

A Plausible History: De Novo Synthesis of this compound

While the precise historical "moment of discovery" for this compound is not explicitly documented, its synthesis can be confidently approached through a logical sequence of well-established reactions. The most probable synthetic strategy involves a multi-step process starting from a readily available aminopicoline precursor. This pathway leverages a diazotization-fluorination reaction followed by a nucleophilic substitution to introduce the cyano group.

A key precursor for this synthesis is 2-bromo-3-fluoro-6-methylpyridine. A method for the preparation of this intermediate is detailed in Chinese patent CN102898358A, which describes the synthesis of various fluoropyridine compounds.[4]

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a two-stage process:

G cluster_0 Stage 1: Synthesis of Bromo-Fluoro Precursor cluster_1 Stage 2: Cyanation A 3-Amino-6-methylpyridine B Diazotization A->B C Fluorination (Balz-Schiemann or similar) B->C D 2-Bromo-3-fluoro-6-methylpyridine C->D E 2-Bromo-3-fluoro-6-methylpyridine F Nucleophilic Cyanation E->F G This compound F->G G A This compound B Further Chemical Transformations (e.g., reduction, hydrolysis, cycloaddition) A->B C Novel Bioactive Molecules B->C D Drug Discovery & Development C->D

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Fluoro-6-methylpyridine-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-Fluoro-6-methylpyridine-2-carbonitrile, a highly versatile and strategic building block for modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, these notes detail the compound's reactivity, provide validated experimental protocols, and illustrate its application in the synthesis of therapeutically relevant scaffolds, particularly kinase inhibitors.

Introduction: The Value Proposition of a Fluorinated Pyridine Scaffold

Fluorinated heterocyclic compounds are cornerstones of medicinal chemistry. The strategic incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2] this compound (CAS 1211527-37-5) has emerged as a particularly valuable intermediate.[3][4] Its utility stems from a unique combination of structural features: a pyridine core for essential pharmacophoric interactions, a strategically placed fluorine atom that serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), and a versatile nitrile moiety that can be transformed into a variety of functional groups.[5][6] This trifecta of reactivity allows for the rapid construction of diverse molecular architectures, enabling comprehensive structure-activity relationship (SAR) studies.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the substrate's properties and electronic nature is paramount for predictable and successful synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1211527-37-5[3][4][7]
Molecular Formula C₇H₅FN₂[8]
Molecular Weight 136.13 g/mol [8]
Appearance Solid[3]
Storage Sealed in dry, Room Temperature[3]
Synonyms 2-Cyano-3-fluoro-6-methylpyridine, 3-Fluoro-6-methylpicolinonitrile[3]
Reactivity Analysis: The Causality Behind Its Versatility

The synthetic power of this compound is rooted in the electronic interplay of its functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring nitrogen and the potent electron-withdrawing effect of the adjacent nitrile group (-CN) significantly lower the electron density of the aromatic system. This activation renders the C3 position, bearing the fluorine atom, highly electrophilic and susceptible to attack by a wide range of nucleophiles (N-, O-, and S-based). The fluoride ion is an excellent leaving group, driving the reaction forward under relatively mild conditions.[6] This reaction is the primary method for introducing molecular diversity.

  • Nitrile Group Transformations: The nitrile group is a versatile synthetic handle. It can be readily hydrolyzed under acidic or basic conditions to form a primary amide or a carboxylic acid, opening pathways for further amide coupling reactions.[5] Alternatively, it can participate in cycloaddition reactions or be reduced to a primary amine, providing another point for diversification.

  • The Pyridine Core: The pyridine nitrogen acts as a hydrogen bond acceptor, a critical interaction for binding to many biological targets, most notably the hinge region of protein kinases.[9][10] This feature makes scaffolds derived from this building block particularly attractive for oncology and inflammation research.

Caption: Diagram 1: Key Reactive Sites of the Title Compound.

Core Synthetic Applications & Protocols

The following protocols are designed as self-validating systems, providing a foundation for library synthesis and lead optimization.

Application 1: Synthesis of 2-Amino-6-methylpyridine Scaffolds via SNAr

Rationale: This is the most fundamental and crucial reaction for this building block. Displacing the fluoride with an amine introduces a key functional group that often serves as a primary hydrogen bond donor for kinase hinge binding.[10] The choice of amine directly translates to the R-group diversity in the final compounds.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

Workflow_SNAr Diagram 2: S(N)Ar Experimental Workflow start 1. Combine Reactants reaction 2. Heat Reaction Mixture (e.g., 80-120 °C, 4-16h) start->reaction Inert Atmosphere workup 3. Aqueous Workup (Quench, Extract) reaction->workup Monitor by TLC/LCMS purify 4. Purify Product (Column Chromatography) workup->purify end 5. Characterize (NMR, MS) purify->end

Caption: Diagram 2: S(N)Ar Experimental Workflow.

  • Materials:

    • This compound (1.0 eq.)

    • Primary or secondary amine (1.1 - 1.5 eq.)

    • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 eq.)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

    • Standard workup and purification reagents.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen anhydrous solvent (approx. 0.2 M concentration).

    • Add the anhydrous base, followed by the amine nucleophile.

    • Heat the reaction mixture to 80-120 °C. The optimal temperature and time should be determined by monitoring the reaction progress using TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application 2: Convergent Synthesis of Fused Pyrido[2,3-b]pyrazine Scaffolds

Rationale: Fused heterocyclic systems are rigid, conformationally constrained scaffolds that are highly desirable in drug design. This protocol uses a bifunctional nucleophile (a 1,2-diamine) to achieve a tandem SNAr/intramolecular cyclization sequence, rapidly building molecular complexity.

Protocol 2: Synthesis of a Dihydropyrido[2,3-b]pyrazine Derivative

  • Materials:

    • This compound (1.0 eq.)

    • Ethane-1,2-diamine (1.2 eq.)

    • Anhydrous polar aprotic solvent (e.g., NMP or DMSO)

    • Anhydrous base (e.g., K₂CO₃, 2.0 eq.)

  • Procedure:

    • Follow steps 1-3 from Protocol 1, using ethane-1,2-diamine as the nucleophile. A higher temperature (e.g., 120-150 °C) may be required to drive the second cyclization step.

    • Causality Note: The first step is the SNAr displacement of fluoride by one of the amino groups. The elevated temperature then facilitates the intramolecular nucleophilic attack of the second amino group onto the electrophilic carbon of the nitrile, leading to cyclization.

    • Monitor the reaction by LC-MS for the disappearance of the intermediate and the formation of the final cyclized product.

    • Perform an aqueous workup as described in Protocol 1. The product may precipitate upon addition to water.

    • Purify the crude material by recrystallization or column chromatography to yield the fused heterocyclic product.

Mechanism_Cyclization Diagram 3: Mechanism for Fused Ring Synthesis start 3-Fluoro-6-methyl- pyridine-2-carbonitrile + Ethane-1,2-diamine snar S(N)Ar Intermediate start->snar Step 1: S(N)Ar cyclization Intramolecular Cyclization snar->cyclization Step 2: Attack on Nitrile (Heat) product Fused Pyrido[2,3-b]pyrazine Product cyclization->product Tautomerization

Caption: Diagram 3: Mechanism for Fused Ring Synthesis.

Case Study: Application in Kinase Inhibitor Design

The scaffolds accessible from this compound are highly relevant to the development of protein kinase inhibitors. Derivatives of 2-aminopyridine and fused pyrido[2,3-d]pyrimidines are known to be potent inhibitors of various kinases implicated in cancer.[9][11]

Table 2: Representative Kinase Inhibitors Derived from Cyanopyridine Precursors

Scaffold TypeTarget KinaseReported IC₅₀Reference
Pyrido[2,3-d]pyrimidinePIM-1 Kinase11.4 nM[11]
Pyrido[2,3-d]pyrimidinePIM-1 Kinase17.2 nM[11]
CyanopyridoneVEGFR-20.05 µM[12]
CyanopyridoneHER-20.09 µM[12]

The data in Table 2, derived from related cyanopyridine structures, underscores the potential of this compound as a starting point for discovering novel and potent kinase inhibitors. The core pyridine nitrogen and the exocyclic amino group (introduced via SNAr) form a bidentate hydrogen bond pair with the highly conserved amino acids of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

Kinase_Binding Diagram 4: Kinase Hinge Binding Motif cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold hinge_nh Backbone N-H hinge_co Backbone C=O inhibitor 2-Aminopyridine Scaffold inhibitor->hinge_nh H-Bond (Acceptor) inhibitor->hinge_co H-Bond (Donor)

Caption: Diagram 4: Kinase Hinge Binding Motif.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity allows for the predictable and efficient synthesis of diverse compound libraries targeting critical therapeutic areas. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this powerful building block in the creation of next-generation therapeutics.

References

  • United States Patent 6,403,596 B1. (2002). Pyridones as cytokine inhibitors for the treatment of disease.

  • 3-Fluoro-2-pyridinecarbonitrile | CAS 97509-75-6. Ossila.

  • This compound - CAS:1211527-37-5. Sunway Pharm Ltd.

  • US Patent 10,202,365 B2. (2019). 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.

  • US Patent 6,197,964 B1. (2001). Method for the production of 2,6-dichloro-5-fluoronicotinonitrile...

  • This compound | 1211527-37-5. ChemicalBook.

  • 1211527-37-5 (this compound) Product Description. ChemicalBook.

  • This compound - CAS:1211527-37-5. Beijing Xinheng Research Technology Co., Ltd.

  • 3-Amino-2-pyridinecarbonitrile: A Core Scaffold for Modern Drug Discovery. Benchchem.

  • 6-Methyl-2-pyridinecarbonitrile 97%. Sigma-Aldrich.

  • 3-Methylpyridine-2-carbonitrile. PubChem.

  • 2-Fluoro-3-methylpyridine. Chem-Impex.

  • EP Patent 0333020A2. (1989). Process for the preparation of substituted pyridines.

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). J. Am. Chem. Soc.

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors... (2023). Pharmaceuticals (Basel).

  • Application Notes and Protocols for the Use of 3-Amino-2-pyridinecarbonitrile in Kinase Inhibitor Synthesis. Benchchem.

  • US Patent 6,624,307 B1. (2003). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

  • Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. Benchchem.

  • Methyl 6-fluoro-5-methylpyridine-3-carboxylate | 211122-38-2. Smolecule.

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action... (2022). Molecules.

  • 3-Fluoro-2-pyridinecarbonitrile 96%. Sigma-Aldrich.

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Adv.

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction... (2008). Molecules.

Sources

The Strategic Utility of 3-Fluoro-6-methylpyridine-2-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of molecular design. 3-Fluoro-6-methylpyridine-2-carbonitrile, a seemingly unassuming molecule, has emerged as a powerful and versatile building block, offering chemists a gateway to a diverse array of complex and biologically active compounds. Its unique trifunctionalized pyridine core, featuring a nucleophilically labile fluorine atom, a versatile cyano group, and a strategic methyl substituent, provides a rich platform for a multitude of chemical transformations. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the intrinsic reactivity of this compound and providing robust protocols for its application in the synthesis of high-value molecules.

Chemical Profile and Intrinsic Reactivity

The synthetic potential of this compound is rooted in the electronic interplay of its constituent functional groups. The electron-withdrawing nature of both the nitrile group and the fluorine atom significantly activates the pyridine ring towards nucleophilic attack. This renders the C3 position, to which the fluorine is attached, highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the elaboration of this scaffold.

Furthermore, the nitrile group itself is a versatile synthetic handle, capable of undergoing a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, further expanding the synthetic possibilities. The methyl group at the C6 position, while seemingly simple, can influence the molecule's overall electronic properties and provide a steric handle that can be exploited in selective reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1211527-37-5
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
Appearance Off-white to pale yellow solid
Storage Store in a cool, dry place away from light

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary and most powerful application of this compound lies in its propensity to undergo SNAr reactions. The fluorine atom, being an excellent leaving group in this activated system, can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of diverse functionalities at the C3 position, a key step in the construction of complex molecular architectures.

Application in the Synthesis of Raf Kinase Inhibitors

A notable application of this building block is in the synthesis of potent inhibitors of Raf kinases, a family of proteins implicated in various cancers.[1] The pyridine scaffold serves as a key pharmacophore, and the ability to introduce various amine nucleophiles at the C3 position is crucial for optimizing the inhibitor's binding affinity and selectivity.

SNAr_Mechanism reagents This compound + R₂NH (Nucleophile) intermediate Meisenheimer Complex (Tetrahedral Intermediate) reagents->intermediate Nucleophilic Attack product 3-(Dialkylamino)-6-methylpyridine-2-carbonitrile + HF intermediate->product Fluoride Elimination

Caption: General workflow for the SNAr reaction.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a generalized procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN))

  • Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in the chosen anhydrous polar aprotic solvent. Add the base (1.5 - 2.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the specific amine used and should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired 3-amino-6-methylpyridine-2-carbonitrile derivative.

Transformations of the Nitrile Group: Expanding Synthetic Utility

The cyano group at the C2 position is a versatile functional handle that can be transformed into other valuable functionalities, further enhancing the utility of this compound and its derivatives.

Nitrile_Transformations start Substituted 2-Cyanopyridine acid Carboxylic Acid start->acid Acid or Base Hydrol amine Primary Amine start->amine Reduction (e.g., H₂, Pd/C or LiAlH₄) tetrazole Tetrazole start->tetrazole [3+2] Cycloaddition (e.g., NaN₃)

Caption: Key transformations of the nitrile group.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol outlines a general procedure for the hydrolysis of the nitrile group in a 3-substituted-6-methylpyridine-2-carbonitrile derivative.

Materials:

  • 3-Substituted-6-methylpyridine-2-carbonitrile

  • Aqueous strong acid (e.g., 6M HCl, concentrated H₂SO₄) or strong base (e.g., 6M NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve the 3-substituted-6-methylpyridine-2-carbonitrile in the aqueous acid or base.

  • Reaction Conditions: Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up (Acidic Hydrolysis): Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the solution carefully with a base to precipitate the product or extract with an organic solvent.

  • Work-up (Basic Hydrolysis): Cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The product can then be collected by filtration.

  • Purification: The crude carboxylic acid can be purified by recrystallization.

Conclusion: A Strategic Asset in Molecular Innovation

This compound stands as a testament to the power of strategic molecular design. Its inherent reactivity, particularly its susceptibility to nucleophilic aromatic substitution, coupled with the versatility of its nitrile functionality, makes it an invaluable building block for the synthesis of a wide range of complex and biologically active molecules. The protocols outlined in this application note provide a solid foundation for researchers to harness the full potential of this versatile scaffold in their synthetic endeavors, paving the way for the discovery and development of novel therapeutics and agrochemicals. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to further innovations in the field of organic synthesis.

References

  • Google Patents. Compounds useful as Raf kinase inhibitors. US8293752B2.

Sources

reaction of 3-Fluoro-6-methylpyridine-2-carbonitrile with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction of 3-Fluoro-6-methylpyridine-2-carbonitrile with Nucleophiles

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are indispensable building blocks. Among these, this compound stands out as a particularly valuable scaffold. Its unique arrangement of substituents—a fluorine atom, a cyano group, and a methyl group on a pyridine core—offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its reactions with various nucleophiles via Nucleophilic Aromatic Substitution (SNAr).

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack.[1] This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups. In the case of this compound, the cyano group at the 2-position and the ring nitrogen work in concert to powerfully activate the ring. While SNAr reactions are typically most favorable at the 2- and 4-positions of the pyridine ring[1][2], the strong electron-withdrawing nature of the adjacent cyano group makes the 3-position in this specific molecule a viable site for nucleophilic displacement.

A key paradox in SNAr chemistry is the role of fluorine as a leaving group. Despite the carbon-fluorine bond being the strongest single bond to carbon, fluoride is an excellent leaving group in this context.[3] This is because the rate-determining step of the SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate (the Meisenheimer complex), not the cleavage of the C-F bond.[4][5] The high electronegativity of fluorine polarizes the C-F bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack, thereby accelerating the rate-determining step.[1][5]

This document serves as a practical guide for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, optimized protocols, and troubleshooting advice for leveraging this compound in synthesis.

The SNAr Mechanism: A Step-by-Step Analysis

The reaction proceeds via a well-established two-step addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom at the 3-position, which bears the fluorine atom. This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring.

  • Formation of the Meisenheimer Complex: The attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the electron-deficient pyridine ring and, crucially, onto the adjacent electron-withdrawing cyano group. This stabilization is key to the feasibility of the reaction at the 3-position.

  • Elimination and Re-aromatization: In a rapid subsequent step, the fluoride ion is expelled as the leaving group. This restores the aromaticity of the pyridine ring, driving the reaction to completion and forming the final substituted product.

Caption: The addition-elimination mechanism of S-N-Ar.

Key Parameters for Successful Substitution

Optimizing the reaction of this compound requires careful consideration of the nucleophile, solvent, base, and temperature.

ParameterRecommended ChoiceRationale & Causality
Nucleophiles O-Nucleophiles: Phenoxides, AlkoxidesN-Nucleophiles: Primary/Secondary AminesS-Nucleophiles: ThiolatesThe nucleophile's strength and steric profile are crucial. Stronger nucleophiles generally lead to faster reactions. For weaker nucleophiles like alcohols or amines, a base is required to generate the more potent anionic form (alkoxide/amide).[1]
Solvent Polar Aprotic: DMF, DMSO, Acetonitrile (MeCN) These solvents effectively dissolve the reactants and stabilize the charged Meisenheimer complex without solvating and deactivating the nucleophile.[1] This enhances the nucleophile's reactivity.
Base K₂CO₃, Cs₂CO₃, NaH, K₃PO₄ A base is often essential to deprotonate the nucleophile (e.g., alcohol, thiol, or amine), increasing its reactivity. For reactions with amines, it also serves to scavenge the HF generated. Stronger bases like NaH are used for alcohols, while weaker bases like K₂CO₃ are suitable for thiols and amines.[1][4]
Temperature Room Temp. to 120 °C While many SNAr reactions on highly activated fluoropyridines can proceed at room temperature, the 3-position is inherently less reactive than the 2- or 4-positions.[2] Gentle heating is often required to achieve a reasonable reaction rate and drive the reaction to completion.

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates. Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Workflow General Experimental Workflow A 1. Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) B 2. Reagent Addition - Dissolve Substrate in Solvent - Add Base & Nucleophile A->B C 3. Reaction - Stir at specified temperature - Monitor by TLC/LC-MS B->C D 4. Work-up - Quench Reaction - Aqueous Extraction C->D E 5. Purification - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo D->E F 6. Final Product - Column Chromatography E->F

Caption: A generalized workflow for S-N-Ar reactions.

Protocol 1: Reaction with O-Nucleophiles (e.g., Phenol)

This protocol describes the synthesis of 3-aryloxy-6-methylpyridine-2-carbonitriles.

Materials:

  • This compound (1.0 eq)

  • Phenol (or substituted phenol) (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the phenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Stir the mixture at room temperature. If no significant reaction is observed by TLC/LC-MS after 1-2 hours, heat the mixture to 80-100 °C.

  • Continue stirring and monitor the reaction until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.[6]

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.[6]

Protocol 2: Reaction with N-Nucleophiles (e.g., Morpholine)

This protocol outlines the synthesis of 3-amino-6-methylpyridine-2-carbonitriles.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.5 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.3 M).[6]

  • Add the secondary amine (1.5 eq) followed by potassium carbonate (2.0 eq).

  • Heat the mixture to reflux (approx. 80 °C in MeCN) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until completion (typically 6-24 hours).

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts and DMF if used.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-amino substituted pyridine.

Protocol 3: Reaction with S-Nucleophiles (e.g., Thiophenol)

This protocol details the synthesis of 3-(arylthio)-6-methylpyridine-2-carbonitriles. Thiolates are excellent nucleophiles and these reactions often proceed under mild conditions.[6]

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., Thiophenol) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate, Water, Brine

  • Anhydrous Magnesium or Sodium Sulfate (MgSO₄/Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF (0.5 M) in a round-bottom flask, add the thiol (1.1 eq) at room temperature.

  • Stir the resulting mixture for 15-20 minutes to allow for the formation of the thiolate.

  • Add a solution of this compound (1.0 eq) in a small amount of DMF to the mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.[6]

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.[6]

  • Combine the organic layers, wash thoroughly with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.[6]

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is governed by the principles of nucleophilic aromatic substitution. The activation provided by the pyridine nitrogen and the 2-cyano group renders the 3-fluoro substituent susceptible to displacement by a wide array of O-, N-, and S-nucleophiles. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can efficiently generate diverse libraries of substituted pyridines for applications in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile building block in complex molecule synthesis.

References

  • Bakke, J. M., & Rømming, C. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 131-135. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. Available at: [Link]

  • van der Wildt, B., et al. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 283, 45-51. Available at: [Link]

  • ResearchGate. (2014). ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

Sources

catalytic applications of 3-Fluoro-6-methylpyridine-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Potential of 3-Fluoro-6-methylpyridine-2-carbonitrile Derivatives

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine into heterocyclic frameworks is a cornerstone of molecular design, profoundly influencing the electronic, metabolic, and binding properties of functional molecules. The compound this compound stands as a molecule of significant interest, possessing a unique constellation of functional groups on a pyridine core. The interplay between the electron-withdrawing fluorine and nitrile groups, the electron-donating methyl group, and the Lewis basic pyridine nitrogen endows this scaffold with a rich and tunable reactivity profile.

While traditionally viewed as a valuable building block for creating more complex molecules through nucleophilic aromatic substitution (SNAr) or nitrile group transformations[1], its direct application in catalysis remains a nascent and compelling field of exploration. This guide moves beyond its role as a simple intermediate to explore the untapped potential of this compound and its derivatives as next-generation ligands and organocatalysts. We will provide a scientifically grounded rationale for their use in two major catalytic domains, complete with detailed, prospective protocols designed for immediate implementation and adaptation in a research setting.

Application I: A Tunable Ligand for Transition Metal-Catalyzed Cross-Coupling

The pyridine motif is a ubiquitous ligand in transition metal catalysis, prized for its strong σ-donation and tunable steric and electronic properties. The specific substitution pattern of this compound offers a unique opportunity for fine-tuning catalyst performance in reactions such as the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Causality Behind Experimental Design: The Ligand's Role
  • Coordination Site: The primary coordination site is the pyridine ring nitrogen, which forms a stable σ-bond with the metal center (e.g., Palladium). The adjacent 2-cyano group can offer a secondary, weaker interaction, potentially enforcing a favorable geometry around the metal during the catalytic cycle.

  • Electronic Tuning: The potent electron-withdrawing effects of the 3-fluoro and 2-cyano substituents decrease the electron density on the pyridine nitrogen. In a Pd(0)/Pd(II) catalytic cycle, this electronic pull can make the Pd center more electrophilic, potentially accelerating the rate-determining oxidative addition step. Conversely, it can slow the final reductive elimination step. The 6-methyl group provides a counterbalancing electron-donating effect, allowing for nuanced electronic modulation. This "push-pull" system is highly desirable for catalyst optimization.[2]

  • Steric Influence: The 6-methyl group provides steric bulk near the coordination site. This can promote the reductive elimination step by destabilizing the planar Pd(II) intermediate and can also be crucial for achieving selectivity in certain coupling reactions.

Prospective Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

This protocol outlines a hypothetical application of a derivative, L1 (where the nitrile has been reduced to an aminomethyl group to create a bidentate ligand), in a standard Suzuki-Miyaura reaction.

Protocol 1: Synthesis of (3-Fluoro-6-methylpyridin-2-yl)methanamine (L1 Precursor)

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 7.35 mmol).

  • Solvent Addition: Add anhydrous THF (30 mL) and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF, 11.0 mL, 11.0 mmol). Caution: Highly exothermic reaction.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of H₂O (0.4 mL), 15% aq. NaOH (0.4 mL), and H₂O (1.2 mL).

  • Workup: Filter the resulting white precipitate and wash it thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired aminomethylpyridine ligand precursor.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir Palladium(II) acetate (2.2 mg, 0.01 mmol) and the ligand L1 (2.8 mg, 0.02 mmol) in anhydrous dioxane (1 mL) for 30 minutes.

  • Reaction Setup: To a separate oven-dried Schlenk tube, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol).

  • Reagent Addition: Add the pre-formed catalyst solution to the Schlenk tube, followed by additional anhydrous dioxane (4 mL) and deionized water (0.5 mL).

  • Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis and Purification: Determine the crude yield by ¹H NMR spectroscopy using an internal standard. Purify the product by flash column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical Properties of this compound and Catalytic Relevance

PropertyValuePotential Catalytic Implication
CAS Number 1211527-37-5Unique identifier for sourcing and regulatory purposes.
Molecular Formula C₇H₅FN₂Provides the basis for molecular weight and elemental analysis.
Molecular Weight 136.13 g/mol Essential for accurate molar calculations in reaction setup.
Electronic Nature Push-pull systemThe electron-withdrawing F and CN groups and electron-donating Me group allow for fine-tuning of the ligand's electronic properties, impacting all stages of a catalytic cycle.
Coordination Modes Monodentate (Npy), Bidentate (Npy, NCN)Can act as a versatile ligand. Derivatives can be designed to enforce specific coordination geometries.
Steric Profile 6-Methyl groupProvides steric hindrance near the metal center, which can accelerate reductive elimination and influence selectivity.
Visualization of Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂(X) OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)₂) PdII_ArX->Transmetal R-B(OR)₂ PdII_ArR Ar-Pd(II)L₂(R) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Proposed Suzuki-Miyaura catalytic cycle using a Pd-L₂ complex.

Application II: A Scaffold for Chiral Organocatalyst Development

Pyridine N-oxides are highly effective Lewis basic organocatalysts, capable of activating silicon-based reagents in a variety of asymmetric transformations. The 3-fluoro substituent on our target molecule is a key handle for introducing chirality. Through a strategic SNAr reaction, the fluorine can be displaced by a chiral auxiliary, paving the way for a new class of catalysts.

Causality Behind Experimental Design: Crafting the Chiral Catalyst
  • Introducing Chirality via SNAr: The pyridine ring is activated towards nucleophilic attack by the 2-cyano group. While the 3-position is less reactive than the 2- or 4-positions, displacement of the 3-fluoro group by a potent nucleophile, such as the alkoxide of a chiral amino alcohol, is feasible. This step covalently links the chiral unit to the pyridine scaffold.[3][4]

  • Formation of the N-Oxide: The pyridine nitrogen is then oxidized (e.g., using m-CPBA) to the corresponding N-oxide. The resulting oxygen atom is the Lewis basic site that activates the electrophile in the catalytic reaction.

  • Mechanism of Action: In the asymmetric allylation of an aldehyde, the chiral N-oxide coordinates to the silicon atom of allyltrichlorosilane. This coordination forms a hypervalent siliconate intermediate, enhancing the nucleophilicity of the allyl group. The transfer of the allyl group to the aldehyde proceeds through a highly organized, chiral transition state, thereby inducing enantioselectivity.

Prospective Protocol: Asymmetric Allylation of Benzaldehyde

This two-part protocol describes the synthesis of a hypothetical chiral N-oxide catalyst (C2 ) from this compound and its use in an asymmetric allylation reaction.

Protocol 3: Synthesis of Chiral Catalyst Precursor (C1)

  • Reaction Setup: In a sealed vial, dissolve (1R,2S)-(-)-Norephedrine (227 mg, 1.5 mmol) in 5 mL of anhydrous DMF.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 60 mg, 1.5 mmol) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • SNAr Reaction: Add a solution of this compound (136 mg, 1.0 mmol) in 2 mL of anhydrous DMF.

  • Execution: Seal the vial and heat to 80 °C for 24 hours.

  • Workup: Cool the reaction, pour it into ice-water (50 mL), and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by column chromatography to yield the chiral pyridine derivative C1 .

Protocol 4: Asymmetric Allylation using N-Oxide Catalyst (C2)

  • Catalyst Formation (in situ): Dissolve C1 (26.7 mg, 0.1 mmol) in 2 mL of CH₂Cl₂. Add m-CPBA (~77%, 25 mg, ~0.11 mmol) and stir at room temperature for 2 hours to form the N-oxide C2 .

  • Reaction Setup: In a separate flame-dried flask under N₂, cool a solution of benzaldehyde (106 mg, 1.0 mmol) in 3 mL of anhydrous CH₂Cl₂ to -78 °C.

  • Reagent Addition: Add allyltrichlorosilane (210 mg, 1.2 mmol) to the benzaldehyde solution.

  • Catalysis: Add the in-situ-prepared catalyst solution C2 (0.1 mmol in CH₂Cl₂) dropwise over 10 minutes.

  • Execution: Stir the reaction at -78 °C for 6 hours.

  • Quenching and Workup: Quench the reaction by adding 5 mL of saturated aq. NaHCO₃. Allow to warm to room temperature, extract with CH₂Cl₂ (3 x 15 mL), dry the combined organic layers over Na₂SO₄, and concentrate.

  • Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualization of Catalyst Synthesis and Application Workflow

Organocatalyst_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Application Start 3-Fluoro-6-methyl- pyridine-2-carbonitrile SNAr SₙAr with Chiral Amino Alcohol Start->SNAr C1 Chiral Pyridine (C1) SNAr->C1 Oxidation N-Oxidation (m-CPBA) C1->Oxidation C2 Chiral N-Oxide Catalyst (C2) Oxidation->C2 Activation Activation by C2 C2->Activation Aldehyde Aldehyde + Allyltrichlorosilane Aldehyde->Activation Product Chiral Homoallylic Alcohol Activation->Product

Sources

Application Notes & Protocols: Synthesis of 3-Fluoro-6-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Fluoro-6-methylpyridine-2-carboxamide is a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a carboxamide function on a pyridine scaffold, makes it an attractive intermediate for the synthesis of complex bioactive molecules. The primary route to this amide is through the controlled partial hydrolysis of its nitrile precursor, 3-Fluoro-6-methylpyridine-2-carbonitrile (CAS 1211527-37-5).

This document provides a comprehensive guide for researchers, detailing the scientific principles and a field-proven laboratory protocol for this transformation. The focus is on achieving high-yield conversion while minimizing the common pitfall of over-hydrolysis to the corresponding carboxylic acid.

Part 1: Scientific Principles & Mechanistic Overview

The conversion of a nitrile to an amide is a partial hydrolysis reaction. The central challenge in this synthesis is that the amide product can often be hydrolyzed further to a carboxylic acid under the very same conditions required to initiate the reaction.[1][2] Therefore, careful selection of reagents and precise control over reaction parameters are paramount.

Several methodologies exist for this transformation:

  • Acid-Catalyzed Hydrolysis: This method involves the protonation of the nitrile's nitrogen atom, which significantly increases the electrophilicity of the nitrile carbon.[3][4] A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which then tautomerizes to the stable amide.[5] While effective, harsh conditions (strong acids, high heat) can readily drive the reaction past the amide stage to the carboxylic acid.[2]

  • Base-Catalyzed Hydrolysis: In this approach, a hydroxide ion acts as the nucleophile, directly attacking the nitrile carbon.[6] A series of proton transfers, mediated by the solvent, yields the amide. This method is frequently employed for the hydrolysis of cyanopyridines and can be controlled to favor the amide product.[7][8]

  • Transition Metal-Catalyzed Hydration: Modern organic synthesis often employs transition metal catalysts (e.g., platinum, ruthenium, nickel) to achieve mild and highly chemoselective hydration of nitriles.[9] These methods are particularly valuable when substrates contain acid- or base-sensitive functional groups.[9]

  • Biocatalysis: The use of enzymes, specifically nitrile hydratases, represents the mildest approach, operating at neutral pH and ambient temperature.[10][11][12] This method offers exceptional selectivity for the amide and is a cornerstone of green chemistry.

For this application note, we will focus on a robust and widely accessible base-catalyzed protocol, which offers a good balance of reactivity, control, and practicality for typical research settings.

Visualizing the Acid-Catalyzed Mechanism

Below is a generalized mechanism for the acid-catalyzed hydration of a nitrile to an amide.

Caption: Acid-catalyzed conversion of a nitrile to an amide.

Part 2: Experimental Protocol

This protocol details the base-catalyzed hydrolysis of this compound. The use of an alcohol co-solvent and careful temperature control are key to maximizing the yield of the desired amide.

A. Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Notes
This compound1211527-37-5C₇H₅FN₂136.13Starting material.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Reagent-grade pellets or solution.
Ethanol (EtOH)64-17-5C₂H₅OH46.07Anhydrous or 95%.
Deionized Water (H₂O)7732-18-5H₂O18.02
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agent.
Round-bottom flask (50 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle with temperature control---
Separatory funnel (100 mL)---
Rotary evaporator---
TLC plates (Silica gel 60 F₂₅₄)---
B. Step-by-Step Methodology
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.36 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add ethanol (15 mL) and deionized water (5 mL) to the flask. Stir the mixture until the starting material dissolves. Add sodium hydroxide pellets (0.48 g, 12.0 mmol, 1.2 eq) portion-wise while stirring. Caution: Initial addition may be exothermic.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C).

  • Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate/hexane as the eluent. The starting nitrile is less polar than the product amide. Over-hydrolysis can be checked by spotting a reference of the corresponding carboxylic acid if available, or by observing a new, more polar spot at the baseline. The reaction is typically complete within 2-4 hours. Critical Step: Do not overheat or run for an extended period to avoid the formation of 3-fluoro-6-methylpyridine-2-carboxylic acid.[13]

  • Work-up: Once TLC indicates the consumption of the starting material, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water (20 mL) and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-Fluoro-6-methylpyridine-2-carboxamide can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to afford a white to off-white solid.

C. Visualizing the Experimental Workflow

Experimental_Workflow Protocol Workflow start 1. Charge Reactor (Nitrile, EtOH, H₂O) add_base 2. Add NaOH (Portion-wise) start->add_base reflux 3. Heat to Reflux (80-85°C, 2-4h) add_base->reflux monitor 4. Monitor by TLC reflux->monitor Every 30 min workup 5. Cool & Remove EtOH monitor->workup Reaction Complete extract 6. Extract with DCM workup->extract dry 7. Dry & Concentrate extract->dry purify 8. Recrystallize dry->purify product Pure Amide Product purify->product

Caption: Step-by-step workflow for amide synthesis.

Part 3: Field Insights & Troubleshooting

  • Causality of Reagent Choice: Sodium hydroxide is a strong, inexpensive base that effectively catalyzes the hydrolysis. The ethanol/water solvent system ensures the solubility of both the organic nitrile and the inorganic base, creating a homogenous reaction environment. Using tert-butanol with potassium hydroxide is a known alternative that can sometimes offer better control in preventing over-hydrolysis.[14]

  • Problem: Incomplete Reaction: If the starting material persists after 4 hours, an additional small portion of NaOH (0.1 eq) can be added. However, proceed with caution and continue to monitor closely by TLC, as this increases the risk of byproduct formation.

  • Problem: Carboxylic Acid Byproduct Formation: The primary byproduct is 3-fluoro-6-methylpyridine-2-carboxylic acid. Its presence will be evident as a baseline spot on TLC. To remove it, the crude product can be dissolved in ethyl acetate and washed with a mild aqueous base like sodium bicarbonate solution. The desired amide will remain in the organic layer, while the acidic byproduct will be extracted into the aqueous layer as its sodium salt.

  • Trustworthiness of the Protocol: This self-validating system relies on TLC monitoring. The clear difference in polarity between the starting material, product, and potential byproduct allows for precise determination of the reaction's endpoint, ensuring reproducibility and maximizing the purity of the isolated product.

References

  • Ritter reaction - Wikipedia . Wikipedia. [Link]

  • Ritter reaction - Grokipedia . Grokipedia. [Link]

  • Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N . Journal of Chemical Sciences. [Link]

  • The Ritter Reaction Mechanism: Nitriles to Amides! #education #chemistry #neet . YouTube. [Link]

  • Converting Nitriles to Amides - Chemistry Steps . Chemistry Steps. [Link]

  • Ritter Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Nitrile to Amide - Common Conditions . Organic Chemistry Data. [Link]

  • (PDF) Biocatalytic hydrolysis of nitriles - ResearchGate . ResearchGate. [Link]

  • hydrolysis of nitriles - Chemguide . Chemguide. [Link]

  • A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol . The Journal of Organic Chemistry. [Link]

  • Microbial hydrolysis of organic nitriles and amides - PubMed . PubMed. [Link]

  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - PMC . NCBI. [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE . JoVE. [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst - Organic Syntheses . Organic Syntheses. [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF - ResearchGate . ResearchGate. [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents.
  • RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents.
  • US3920670A - Process for hydrolysis of nitriles - Google Patents.
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown - Housing Innovations . Housing Innovations. [Link]

  • Mild method for the synthesis of amidines by the electrophilic activation of amides . Arkivoc. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps . Chemistry Steps. [Link]

  • 3-Fluoro-6-methylpyridine-2-carboxylic acid,1256806-43-5->Allfluoro pharmaceutical co .ltd . Allfluoro. [Link]

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI . MDPI. [Link]

  • Acid-catalyzed nitrile hydrolysis - YouTube . YouTube. [Link]

  • Hydrolysis of Nitriles - YouTube . YouTube. [Link]

  • This compound - CAS:1211527-37-5 - 北京欣恒研科技有限公司 . Bxhytech. [Link]

  • CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents.
  • 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem . PubChem. [Link]

  • 3‐Methylpyridine: Synthesis and Applications | Request PDF - ResearchGate . ResearchGate. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC - PubMed Central . NCBI. [Link]

  • Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids . ResearchGate. [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - RSC Publishing . Royal Society of Chemistry. [Link]

  • (PDF) Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F - ResearchGate . ResearchGate. [Link]

Sources

The Strategic Utility of 3-Fluoro-6-methylpyridine-2-carbonitrile in the Synthesis of Fused Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds with precisely tuned physicochemical and biological properties is insatiable. 3-Fluoro-6-methylpyridine-2-carbonitrile has emerged as a powerhouse building block, offering a unique combination of reactive handles that enable the efficient construction of complex, fused heterocyclic systems. Its strategic placement of a fluorine atom, a nitrile group, and a methyl group on the pyridine core imparts a distinct reactivity profile, making it an invaluable precursor for a diverse array of molecular architectures, particularly those with therapeutic potential as kinase inhibitors.

The electron-withdrawing nature of both the nitrile and the fluorine atom significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being an excellent leaving group in this context, provides a facile entry point for the introduction of various nucleophiles at the C3 position. This initial substitution is often the gateway to subsequent intramolecular cyclization reactions, where the vicinal nitrile group acts as a key electrophilic partner. This two-stage, one-pot or sequential approach allows for the rapid assembly of fused ring systems such as pyrido[2,3-d]pyrimidines, which are prominent scaffolds in numerous approved and investigational drugs. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers in medicinal chemistry and organic synthesis.

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound is primarily dictated by the interplay of its functional groups. The fluorine atom at the 3-position is highly susceptible to displacement by a wide range of nucleophiles due to the electron-withdrawing effect of the adjacent cyano group and the pyridine ring nitrogen. This SNAr reaction is the cornerstone of its application in heterocyclic synthesis.

The general mechanism involves the attack of a nucleophile at the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer-like intermediate. The exceptional stability of the fluoride anion as a leaving group drives the reaction forward, resulting in the substituted 2-cyanopyridine derivative. The true elegance of this building block is realized when the incoming nucleophile possesses a second reactive site, enabling a subsequent intramolecular cyclization onto the nitrile group.

Application I: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases.[1][2] this compound serves as an excellent starting material for the construction of this bicyclic system, particularly for the synthesis of 4-aminopyrido[2,3-d]pyrimidines.

Protocol 1: Synthesis of 4-Amino-7-methylpyrido[2,3-d]pyrimidine

This protocol outlines the reaction of this compound with guanidine, a dinucleophile, which undergoes an initial SNAr followed by an intramolecular cyclization.

Reaction Scheme:

G start This compound intermediate Guanidinylpyridine Intermediate start->intermediate S_NAr reagent + Guanidine product 4-Amino-7-methylpyrido[2,3-d]pyrimidine intermediate->product Intramolecular Cyclization

A two-step, one-pot synthesis of a key pyridopyrimidine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound1211527-37-5136.131.0 mmol
Guanidine hydrochloride50-01-195.531.5 mmol
Sodium ethoxide (21% in ethanol)141-52-668.053.0 mmol
Anhydrous Ethanol64-17-546.0710 mL

Procedure:

  • To a stirred solution of sodium ethoxide (3.0 mmol) in anhydrous ethanol (5 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere, add guanidine hydrochloride (1.5 mmol).

  • Stir the resulting suspension at room temperature for 30 minutes to liberate free guanidine.

  • Add a solution of this compound (1.0 mmol) in anhydrous ethanol (5 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-7-methylpyrido[2,3-d]pyrimidine.

Mechanistic Insight:

The reaction proceeds via an initial nucleophilic attack of the deprotonated guanidine on the electron-deficient carbon at the 3-position of the pyridine ring, displacing the fluoride ion. The resulting 2-cyano-3-guanidinylpyridine intermediate then undergoes an intramolecular cyclization, where one of the amino groups of the guanidinyl moiety attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization yields the aromatic 4-aminopyrido[2,3-d]pyrimidine product.

G cluster_0 S_NAr Step cluster_1 Intramolecular Cyclization A This compound C Meisenheimer-like Intermediate A->C Nucleophilic Attack B Guanidine D 2-Cyano-3-guanidinylpyridine C->D - F⁻ E 2-Cyano-3-guanidinylpyridine F Cyclized Intermediate E->F Intramolecular Attack G 4-Amino-7-methylpyrido[2,3-d]pyrimidine F->G Tautomerization

Reaction mechanism for pyridopyrimidine synthesis.

Application II: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Fused pyrazole systems are another important class of heterocycles with diverse biological activities. The reaction of this compound with hydrazine provides a direct route to pyrazolo[3,4-b]pyridine derivatives.

Protocol 2: Synthesis of 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine

This protocol details the synthesis of a key pyrazolopyridine intermediate.

Reaction Scheme:

G start This compound intermediate Hydrazinylpyridine Intermediate start->intermediate S_NAr reagent + Hydrazine product 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine intermediate->product Intramolecular Cyclization

A two-step, one-pot synthesis of a pyrazolopyridine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound1211527-37-5136.131.0 mmol
Hydrazine hydrate (~50-60%)7803-57-850.06 (for N₂H₄·H₂O)2.0 mmol
Anhydrous Ethanol or n-Butanol64-17-546.0710 mL

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous ethanol or n-butanol (10 mL).

  • Add hydrazine hydrate (2.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (ethanol: ~78 °C, n-butanol: ~117 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to obtain 3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine.

Mechanistic Insight:

Similar to the synthesis of pyridopyrimidines, the reaction begins with the nucleophilic aromatic substitution of the fluoride by hydrazine. The resulting 2-cyano-3-hydrazinylpyridine intermediate then undergoes a Thorpe-Ziegler type intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the nitrile group to form the five-membered pyrazole ring.

Summary of Key Transformations and Expected Yields

Starting MaterialReagent(s)Heterocyclic ProductTypical Yield Range (%)
This compoundGuanidine hydrochloride, NaOEt4-Amino-7-methylpyrido[2,3-d]pyrimidine70-85
This compoundHydrazine hydrate3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine75-90
This compoundSubstituted anilinesN-Aryl-3-amino-6-methylpyridine-2-carboximidamides60-80

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a wide range of fused heterocyclic compounds. Its predictable reactivity, centered around the SNAr of the fluorine atom followed by intramolecular cyclization involving the nitrile group, allows for the efficient construction of medicinally relevant scaffolds such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this reagent in their synthetic endeavors. The continued exploration of its reactions with other dinucleophiles will undoubtedly lead to the discovery of novel heterocyclic systems with interesting biological activities, further cementing the importance of this compound in modern organic and medicinal chemistry.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. Available at: [Link]

  • Synthesis of pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]

  • SYNTHESIS OF 7-AMINO-5,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE-6- CARBONITRILE DERIVATIVES BASED ON THE REACTION OF 4-CHLORO-5-LITHIO-6-METHOXYPYRIMIDINES WITH 2-(ARYLMETHYLIDENE)PROPANEDINITRILES. HETEROCYCLES. Available at: [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available at: [Link]

  • Synthesis of 3-Cyano-2-fluoropyridines. ResearchGate. Available at: [Link]

  • Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PMC. Available at: [Link]

Sources

Application Notes and Protocols for 3-Fluoro-6-methylpyridine-2-carbonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Pyridines in Agrochemical Discovery

The pyridine scaffold is a cornerstone in modern agrochemical design, present in a multitude of commercially successful fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and metabolic stability contribute significantly to the bioactivity of these agents. The strategic incorporation of fluorine atoms into the pyridine ring further enhances these desirable characteristics. Fluorine, with its high electronegativity and small atomic radius, can dramatically alter a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation, often leading to increased efficacy and longevity of the active ingredient.[2]

3-Fluoro-6-methylpyridine-2-carbonitrile (CAS 1211527-37-5) is a highly functionalized building block poised for significant application in the synthesis of next-generation agrochemicals.[3][4][5] Its structure contains three key reactive sites for diversification: the nitrile group, the fluorine atom, and the methyl group. This guide provides detailed protocols for leveraging the reactivity of the nitrile and fluoro groups to synthesize precursors for two major classes of fungicides: pyridyl amides and fused heterocyclic systems.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 1211527-37-5[3][4][5]
Molecular Formula C₇H₅FN₂[4]
Molecular Weight 136.13 g/mol [4]
Appearance White to off-white solidN/A
Melting Point Not widely reportedN/A

Application I: Synthesis of Pyridyl Amide Fungicide Scaffolds

Scientific Rationale:

A prominent class of fungicides is based on the picolinamide (pyridine-2-carboxamide) structure. The fungicidal activity of these compounds often relies on the amide linkage connecting the pyridine core to another substituted aromatic or heterocyclic ring. The first critical step in utilizing this compound for this purpose is the hydrolysis of the nitrile group to a carboxylic acid. This transformation provides a key functional handle for subsequent amide bond formation. The hydrolysis of 2-cyanopyridines to their corresponding carboxylic acids is a well-established synthetic transformation.[6]

Workflow for Pyridyl Amide Precursor Synthesis

G cluster_0 PART 1: Hydrolysis cluster_1 PART 2: Amide Coupling A 3-Fluoro-6-methylpyridine- 2-carbonitrile B Hydrolysis (NaOH, H₂O, Reflux) A->B Step 1.1 C 3-Fluoro-6-methyl- picolinic Acid B->C D Activation (e.g., SOCl₂, Oxalyl Chloride) C->D Step 1.2a E Acyl Chloride Intermediate D->E G Amide Coupling (Base, Solvent) E->G Step 1.2b F Substituted Aniline (R-Ar-NH₂) F->G H Target Pyridyl Amide (Fungicide Precursor) G->H

Caption: Synthetic workflow from nitrile to pyridyl amide.

Protocol 1.1: Hydrolysis of this compound

This protocol details the conversion of the nitrile functionality to a carboxylic acid, a crucial step for creating picolinamide fungicides.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • pH meter or pH paper

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (10.0 g, 73.4 mmol) and a 10% aqueous solution of sodium hydroxide (100 mL).

  • Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cooling and Neutralization: After completion, cool the reaction mixture to room temperature in an ice bath.

  • Acidification: Slowly add concentrated HCl dropwise with stirring to adjust the pH of the solution to approximately 2.5. A precipitate of 3-Fluoro-6-methylpicolinic acid will form.[6]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Outcome:

  • Product: 3-Fluoro-6-methylpicolinic acid as a white to off-white solid.

  • Yield: Typically in the range of 85-95%.

  • Purity: Can be assessed by NMR and melting point analysis.

Protocol 1.2: Amide Coupling to form a Picolinamide Derivative

This protocol describes the synthesis of a model picolinamide fungicide precursor from the previously synthesized picolinic acid.

Materials:

  • 3-Fluoro-6-methylpicolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A substituted aniline (e.g., 4-chloroaniline)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard inert atmosphere glassware

Procedure:

  • Acyl Chloride Formation: Suspend 3-Fluoro-6-methylpicolinic acid (5.0 g, 32.2 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Add thionyl chloride (3.5 mL, 48.3 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Solvent Removal: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM (50 mL). In a separate flask, dissolve 4-chloroaniline (4.1 g, 32.2 mmol) and triethylamine (5.4 mL, 38.6 mmol) in anhydrous DCM (50 mL).

  • Coupling Reaction: Slowly add the acyl chloride solution to the aniline solution at 0 °C. Allow the mixture to stir at room temperature overnight.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the target picolinamide.

Application II: Synthesis of Fused Pyridyl-Heterocyclic Scaffolds

Scientific Rationale:

Another important class of agrochemicals features a pyridine ring fused with another heterocyclic system, such as an imidazole ring, to form scaffolds like imidazo[1,2-a]pyridines. These structures are known for their broad-spectrum biological activities. A common synthetic route involves the cyclization of a 2-aminopyridine derivative with a suitable partner.[7][8][9] The nitrile group of this compound can be readily reduced to the corresponding aminomethyl group, which can then be further transformed, or the nitrile can be a precursor to an amino group directly, providing the necessary functionality for these cyclization reactions.

Workflow for Fused Heterocycle Precursor Synthesis

G cluster_0 PART 1: Reduction to Amine cluster_1 PART 2: Cyclization A 3-Fluoro-6-methylpyridine- 2-carbonitrile B Reduction (e.g., LiAlH₄ or H₂/Catalyst) A->B Step 2.1 C 2-(Aminomethyl)-3-fluoro- 6-methylpyridine B->C E Cyclocondensation (Base, Heat) C->E Step 2.2 D α-Haloketone (R-CO-CH₂-Br) D->E F Fused Imidazo[1,2-a]pyridine (Fungicide Precursor) E->F

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Fluoro-6-methylpyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyridinecarbonitriles in Modern Drug Discovery

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. The strategic introduction of fluorine atoms and cyano groups onto this privileged heterocycle can dramatically enhance a molecule's pharmacological profile. Fluorine substitution is known to improve metabolic stability, binding affinity, and membrane permeability.[1][2] The cyano group, a versatile synthetic handle, can be transformed into various other functional groups and also serves as a key pharmacophore in many active pharmaceutical ingredients (APIs).[3][4]

3-Fluoro-6-methylpyridine-2-carbonitrile and its derivatives are of particular interest as key building blocks in the synthesis of novel therapeutics.[5] However, the translation of small-scale laboratory syntheses of these compounds to a larger, industrial scale presents significant challenges. These include ensuring consistent yields, managing potentially hazardous reagents and reaction conditions, and maintaining high purity standards.

This comprehensive guide provides a detailed, field-proven protocol for the scale-up synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deep dive into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Strategic Synthesis Pathway: A Two-Step Approach

The most logical and scalable synthetic route to this compound involves a two-step process starting from a readily available precursor. This strategy is designed to maximize yield and purity while minimizing operational complexity and safety risks.

Diagram: Overall Synthesis Workflow

Synthesis_Workflow Start Starting Material: 2-Amino-6-methylpyridine Step1 Step 1: Sandmeyer Reaction (Diazotization & Cyanation) Start->Step1 Intermediate Intermediate: 6-Methylpyridine-2-carbonitrile Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution (Halex Reaction) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: A two-step synthetic pathway for this compound.

Part 1: Scale-Up Synthesis of 6-Methylpyridine-2-carbonitrile via Sandmeyer Reaction

The initial step involves the conversion of 2-Amino-6-methylpyridine to 6-Methylpyridine-2-carbonitrile. The Sandmeyer reaction is a classic and reliable method for this transformation, proceeding via a diazonium salt intermediate.[6]

Protocol: Sandmeyer Cyanation

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume for the desired scale) with overhead stirring, temperature probe, and addition funnel.

  • Cooling system (chiller) capable of maintaining temperatures down to -5 °C.

  • Quenching vessel.

  • Extraction and distillation apparatus.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety glasses, lab coat, and a fume hood are mandatory.[7]

Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
2-Amino-6-methylpyridine108.141.0Starting material
Hydrochloric Acid (conc.)36.463.0For diazonium salt formation
Sodium Nitrite (NaNO₂)69.001.1Diazotizing agent
Copper(I) Cyanide (CuCN)89.561.2Cyanide source
Sodium Cyanide (NaCN)49.011.2To form the active copper complex
Toluene--Extraction solvent
Sodium Bicarbonate (aq. solution)--For neutralization

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 2-Amino-6-methylpyridine and concentrated hydrochloric acid. Begin stirring and cool the mixture to 0-5 °C using the chiller.

  • Diazotization: Prepare a solution of sodium nitrite in water. Slowly add this solution to the reactor via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is exothermic and requires careful temperature control to prevent decomposition.

  • Cyanation: In a separate vessel, prepare a solution of copper(I) cyanide and sodium cyanide in water. This forms the active nucleophilic copper cyanide complex.

  • Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed. Maintain the reaction temperature between 20-25 °C.

  • Work-up: After the reaction is complete (monitored by TLC or HPLC), quench the reaction mixture by adding it to a vessel containing a stirred solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with toluene.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 6-Methylpyridine-2-carbonitrile.

Diagram: Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_cyanation Cyanation AminoPyridine 2-Amino-6-methylpyridine DiazoniumSalt Diazonium Salt Intermediate AminoPyridine->DiazoniumSalt HCl, NaNO2 0-5 °C Product 6-Methylpyridine-2-carbonitrile DiazoniumSalt->Product CuCN/NaCN 20-25 °C CuCN_Complex [Cu(CN)2]-

Caption: Key stages of the Sandmeyer reaction for cyanation.

Part 2: Scale-Up Synthesis of this compound via Halex Reaction

The second and final step is the fluorination of 6-Methylpyridine-2-carbonitrile. The Halex (Halogen Exchange) reaction is a powerful method for introducing fluorine into aromatic systems, especially those activated by electron-withdrawing groups like the nitrile group.[1][8][9]

Protocol: Halex Fluorination

Materials and Equipment:

  • High-pressure reactor (if necessary, depending on the solvent and temperature).

  • Heating and stirring system.

  • Condenser.

  • Filtration and crystallization equipment.

  • PPE as described in Part 1.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
6-Methylpyridine-2-carbonitrile118.141.0Intermediate from Part 1
Potassium Fluoride (KF)58.102.0-3.0Fluorinating agent (spray-dried)
Dimethyl Sulfoxide (DMSO)--Aprotic polar solvent
Toluene--Co-solvent for azeotropic drying

Procedure:

  • Anhydrous Conditions: The Halex reaction is highly sensitive to moisture. Charge the reactor with 6-Methylpyridine-2-carbonitrile, potassium fluoride (use spray-dried KF for best results), and toluene. Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove any residual water.

  • Solvent Exchange: Once the system is dry, distill off the toluene and charge the reactor with anhydrous dimethyl sulfoxide (DMSO). DMSO is an excellent solvent for this reaction due to its high polarity and boiling point.[1]

  • Fluorination Reaction: Heat the reaction mixture to 140-160 °C and maintain it for several hours. The progress of the reaction should be monitored by HPLC or GC.

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-water. The product will often precipitate as a solid.

  • Purification: Collect the solid product by filtration and wash it with water to remove residual KF and DMSO. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.

Analytical Characterization

The identity and purity of the final product should be confirmed using a suite of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any impurities.[10]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, C-F).

Safety Considerations

Cyanide Handling: Both copper(I) cyanide and sodium cyanide are highly toxic.[7][11] All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE must be worn. A cyanide antidote kit should be readily available. Accidental acidification of cyanide salts will release highly toxic hydrogen cyanide gas.

Exothermic Reactions: The diazotization step is highly exothermic and requires strict temperature control. Runaway reactions can occur if the temperature is not properly managed.

High-Temperature Operations: The Halex reaction is performed at elevated temperatures. Ensure that the reactor system is rated for the intended operating temperature and pressure.

Conclusion

The successful scale-up synthesis of this compound derivatives hinges on a robust and well-understood synthetic strategy. The two-step approach detailed in these application notes, employing the Sandmeyer and Halex reactions, provides a reliable and scalable pathway. By paying close attention to reaction parameters, ensuring anhydrous conditions for the fluorination step, and adhering to strict safety protocols, researchers and production chemists can confidently produce these valuable building blocks for the advancement of drug discovery and development programs.

References

  • gChem Global. Halex Comparative Reaction. [Link]

  • Jubilant Ingrevia. 2-Cyanopyridine Safety Data Sheet. [Link]

  • NIH National Library of Medicine. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • MDPI. Nickel-Catalyzed Cyanation of Aryl Halides. [Link]

  • RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • ACS Green Chemistry Institute. Halex Reaction. [Link]

  • Google Patents.
  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. [Link]

  • NIH National Library of Medicine. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. [Link]

  • ResearchGate. Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent | Request PDF. [Link]

  • MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

  • NIH National Library of Medicine. Renewable Reagent for Nucleophilic Fluorination. [Link]

  • ResearchGate. ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates.. [Link]

  • PubChem. 3-Methylpyridine-2-carbonitrile. [Link]

  • NIH National Library of Medicine. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. [Link]

  • Universität Münster. New method for introducing fluorinated components into molecules. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • ChemTube3D. Fluorination of Medicinal Compounds - The Halex Reaction. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • Google Patents.
  • Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Asian Journal of Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]

  • RSC Publishing. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. [Link]

  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

Sources

Application Notes and Protocols: 3-Fluoro-6-methylpyridine-2-carbonitrile in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the dynamic landscape of coordination chemistry, the quest for novel ligands that impart unique electronic and steric properties to metal centers is perpetual. The strategic functionalization of ligand scaffolds allows for the fine-tuning of the reactivity, stability, and catalytic efficacy of the resulting metal complexes. It is in this spirit that we present this comprehensive guide on 3-fluoro-6-methylpyridine-2-carbonitrile , a ligand of emerging interest for researchers, medicinal chemists, and materials scientists.

This document deviates from rigid templates to provide an in-depth, scientifically grounded exploration of the potential of this compound as a versatile building block in the synthesis of advanced coordination compounds. Our focus is on delivering not just protocols, but a deeper understanding of the underlying chemical principles, empowering you to innovate and adapt these methods to your specific research goals. We will delve into the synthesis of the ligand, its coordination to various metal centers, and the prospective applications of the resulting complexes in catalysis and drug discovery, drawing upon established knowledge of analogous pyridine-based ligands.

The Ligand: this compound at a Glance

This compound is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom, a methyl group, and a nitrile group. This unique combination of functional groups suggests a rich and versatile coordination chemistry.

PropertyValueSource
CAS Number 1211527-37-5[1][2]
Molecular Formula C₇H₅FN₂[3]
Molecular Weight 136.13 g/mol [3]
Appearance White to off-white solidCommercially Available
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)General Chemical Knowledge

Key Structural Features and Their Implications for Coordination:

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen atom makes it a primary coordination site for metal ions.

  • Nitrile Group: The nitrile nitrogen can also participate in coordination, potentially leading to bidentate chelation or bridging between metal centers.

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the pyridine ring, thereby modulating the Lewis basicity of the pyridine nitrogen and the overall stability of the metal complexes.

  • Methyl Group: The methyl group introduces steric bulk and can influence the geometry and reactivity of the resulting coordination compounds.

Synthesis of this compound

While commercially available, understanding the synthesis of the ligand can be crucial for custom modifications or isotopic labeling. A plausible synthetic route, based on established pyridine chemistry, is outlined below. This proposed pathway is illustrative and may require optimization.

Ligand_Synthesis A 2-Amino-6-methylpyridine B 2-Bromo-6-methylpyridine A->B Sandmeyer Reaction (NaNO₂, HBr) C 3-Amino-2-bromo-6-methylpyridine B->C Nitration (HNO₃/H₂SO₄) then Reduction (e.g., Fe/HCl) D 2-Bromo-3-fluoro-6-methylpyridine C->D Balz-Schiemann Reaction (HBF₄, NaNO₂, then heat) E This compound D->E Cyanation (e.g., CuCN, DMF, heat)

Figure 1: Proposed synthetic pathway for this compound.

Protocol: A General Procedure for the Cyanation of Halopyridines (Exemplary)

This protocol is adapted from standard organometallic cross-coupling reactions and should be optimized for the specific substrate.

Materials:

  • 2-Bromo-3-fluoro-6-methylpyridine

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-3-fluoro-6-methylpyridine (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by pouring it into an aqueous solution of ethylenediamine or ferric chloride to complex with excess copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Coordination Chemistry: Synthesis of Metal Complexes

The coordination of this compound to a metal center can be achieved through various synthetic methodologies. The choice of metal precursor, solvent, and reaction conditions will dictate the final structure and properties of the complex.

General Protocol for the Synthesis of a Metal(II) Complex

This protocol provides a general starting point for the synthesis of transition metal complexes.

Materials:

  • This compound (ligand)

  • A metal(II) salt (e.g., CoCl₂, Ni(OAc)₂, Cu(NO₃)₂, Zn(OTf)₂)

  • A suitable solvent (e.g., Methanol, Ethanol, Acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Dissolve the metal(II) salt (1.0 eq) in the chosen solvent in a round-bottom flask.

  • In a separate flask, dissolve this compound (2.0-4.0 eq, depending on the desired coordination number) in the same solvent.

  • Add the ligand solution dropwise to the stirring metal salt solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate may indicate product formation.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, slowly evaporate the solvent or use an anti-solvent (e.g., diethyl ether, hexanes) to induce crystallization.

  • Characterize the resulting solid by techniques such as FT-IR, UV-Vis, and elemental analysis. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation or vapor diffusion.

Complex_Synthesis cluster_reactants Reactants Metal Metal Precursor (e.g., MCl₂) Complex [M(L)nCl₂] Complex Metal->Complex Reaction (Stirring, Temp.) Ligand 3-Fluoro-6-methyl- pyridine-2-carbonitrile Ligand->Complex Reaction (Stirring, Temp.) Solvent Solvent (e.g., EtOH) Solvent->Complex Reaction (Stirring, Temp.)

Figure 2: General workflow for the synthesis of a metal complex.

Potential Applications and Protocols

The unique electronic and steric properties imparted by this compound make its metal complexes promising candidates for various applications.

Catalysis

Pyridine-based ligands are widely used in catalysis.[4][5][6][7][8] Metal complexes of this compound could be explored as catalysts in a range of organic transformations. For example, zinc complexes bearing N,N'-bidentate ligands derived from 6-methyl-2-pyridinecarbonitrile have been used in the ring-opening polymerization of rac-lactide.[4]

Exemplary Protocol: Catalytic Ring-Opening Polymerization of Lactide

This is a hypothetical protocol based on known procedures for similar zinc catalysts.

Materials:

  • [Zn(this compound)₂Cl₂] (pre-catalyst)

  • rac-Lactide

  • Benzyl alcohol (initiator)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, charge a Schlenk tube with the zinc pre-catalyst (e.g., 0.01 eq).

  • Add a stock solution of rac-lactide in toluene (1.0 eq).

  • Add a stock solution of benzyl alcohol in toluene (0.01 eq).

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Monitor the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine the monomer conversion.

  • After the desired conversion is reached, quench the polymerization by cooling the reaction and precipitating the polymer in cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).

Medicinal Chemistry

Metal complexes have shown significant potential in therapeutic applications, including as anticancer and antimicrobial agents.[5][9] The presence of the fluoropyridine moiety, a common pharmacophore, suggests that metal complexes of this ligand could exhibit interesting biological activity.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This standard protocol can be used to evaluate the anticancer potential of the synthesized complexes.

Materials:

  • Synthesized metal complexes

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the metal complexes in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the complexes. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Application_Workflow cluster_synthesis Synthesis & Characterization cluster_applications Applications Ligand Ligand Synthesis Complex Complex Synthesis Ligand->Complex Characterization Spectroscopic & Structural Characterization Complex->Characterization Catalysis Catalysis Screening (e.g., Polymerization) Characterization->Catalysis Medicinal Biological Evaluation (e.g., Cytotoxicity Assay) Characterization->Medicinal

Figure 3: A logical workflow from synthesis to application.

Characterization Techniques

A thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their identity, purity, and structure.

TechniqueInformation Obtained
NMR Spectroscopy ¹H, ¹³C, ¹⁹F NMR for structural elucidation of the ligand and diamagnetic complexes.
FT-IR Spectroscopy Identification of functional groups (e.g., C≡N stretch) and monitoring coordination to the metal.
UV-Vis Spectroscopy Information on electronic transitions (d-d transitions, charge transfer bands).
Mass Spectrometry Determination of molecular weight and fragmentation patterns.
Elemental Analysis Determination of the elemental composition (C, H, N) to confirm the empirical formula.
X-ray Crystallography Unambiguous determination of the three-dimensional structure of the complexes in the solid state.

Concluding Remarks and Future Outlook

This compound represents a promising, yet underexplored, ligand in coordination chemistry. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to begin exploring its potential. The strategic placement of fluoro, methyl, and cyano groups on the pyridine framework offers exciting opportunities for the design of novel metal complexes with tailored electronic and steric properties. Future research in this area will undoubtedly uncover new catalytic activities and biological applications, further enriching the ever-expanding field of coordination chemistry.

References

  • Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Mol Divers. 2020. [Link]

  • Biological Activity of Metal Complexes. MDPI. [Link]

  • Synthesis, Characterization and Study of Some Transition Metal Fluoro Complexes. National Technical Reports Library. [Link]

  • Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules. 2022. [Link]

  • Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry. 2024. [Link]

  • Valence-dependent catalytic activities of iron terpyridine complexes for pollutant degradation. Chem. Commun. 2021. [Link]

  • Crystal structures of three copper(II)–2,2′-bipyridine (bpy) compounds... ResearchGate. [Link]

  • Synthesis, crystal structure and photophysical properties of bissilver(I). Acta Crystallographica Section E. 2021. [Link]

  • 3-Methylpyridine-2-carbonitrile. PubChem. [Link]

  • 6-Chloro-3-fluoro-2-methylpyridine. PubChem. [Link]

  • This compound - CAS:1211527-37-5. Beijing Hwrk Chemical Co., Ltd. [Link]

  • Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion... Molecules. 2023. [Link]

  • Fluorescence spectra of complexes... ResearchGate. [Link]

  • 2-Fluoro-6-methylpyridine. NIST WebBook. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to improve your synthetic outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your laboratory.

This compound is a valuable intermediate in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, stemming from the electron-withdrawing fluorine and cyano groups, make it a versatile scaffold for creating complex molecular architectures.[4] However, its synthesis can present challenges related to regioselectivity, reaction efficiency, and byproduct formation. This guide provides solutions to these common hurdles.

Core Synthetic Strategies

Two primary retrosynthetic pathways are commonly employed for the synthesis of this compound. The choice of route often depends on the availability and cost of the starting materials.

Caption: Figure 1. Primary synthetic routes to the target molecule.

Troubleshooting Guides & FAQs

This section is formatted as a series of questions and answers to directly address specific issues you may encounter.

Section 1: Challenges with the Sandmeyer Reaction (Route A)

The Sandmeyer reaction is a powerful tool for converting an aryl amine to a nitrile via a diazonium salt intermediate.[5][6][7] However, success hinges on careful control of the reaction conditions.

Question 1: My Sandmeyer cyanation of 2-Amino-3-fluoro-6-methylpyridine gives a low yield, and I isolate a significant amount of 3-Fluoro-6-methylpyridin-2-one. What is causing this, and how can I prevent it?

Answer: This is a classic and common problem. The formation of the pyridone byproduct is due to the nucleophilic attack of water on the diazonium salt intermediate. The electron-withdrawing fluorine atom at the 3-position makes the diazonium salt particularly unstable and highly susceptible to hydrolysis.

Causality: The diazonium cation is a potent electrophile. In an aqueous acidic environment, water acts as a competing nucleophile against the cyanide ion. Once the hydroxyl group is installed, it rapidly tautomerizes to the more stable pyridone form.

Solutions to Suppress Hydrolysis:

  • Strict Temperature Control: The diazotization step (addition of nitrite) must be performed at low temperatures, typically between 0°C and -5°C. Do not let the temperature rise above 5°C, as this accelerates both the decomposition of the diazonium salt and the rate of hydrolysis.

  • Anhydrous Conditions for Cyanation: While diazotization requires an aqueous medium, the subsequent cyanation step benefits from being as non-aqueous as possible. Some strategies include preparing the diazonium salt in a concentrated non-nucleophilic acid (like HBF₄ or HPF₆) to precipitate it as a more stable tetrafluoroborate or hexafluorophosphate salt. This salt can then be isolated, dried, and added to a solution of copper(I) cyanide in an aprotic polar solvent like DMF or acetonitrile.

  • Control of Acidity: The pH of the reaction is critical. Diazotization requires a strong acid to generate nitrous acid (HONO) in situ and prevent unwanted diazoamino coupling. However, during the cyanation step, excessively low pH can protonate the cyanide nucleophile (HCN, pKa ~9.2), reducing its nucleophilicity. A common procedure involves neutralizing the excess acid carefully before or during the addition of the cyanide source.

Caption: Figure 2. Decision tree for troubleshooting the Sandmeyer reaction.

Question 2: What are the key safety considerations for the Sandmeyer reaction?

Answer: Safety is paramount. Aryl diazonium salts are high-energy compounds and can be explosive, especially when isolated and dried.

  • Explosion Hazard: Never isolate diazonium salts unless you are using a protocol specifically designed for creating stabilized salts (e.g., tetrafluoroborates) and are working on a small scale with appropriate shielding. For most applications, generate and use the diazonium salt in situ.

  • Nitrogen Gas Evolution: The reaction releases a large volume of nitrogen gas (N₂). Ensure the reaction is conducted in a well-ventilated fume hood and that the reaction vessel is not sealed, to prevent pressure buildup.

  • Toxicity: Sodium nitrite is toxic and an oxidizer. Copper cyanide is highly toxic. Handle these reagents with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a quench solution (e.g., bleach for cyanide, ferrous sulfate for nitrite) readily available for deactivating waste.

Section 2: Issues in Nucleophilic Aromatic Substitution (SNAr) (Route B)

This route involves the displacement of a halide (typically bromide or chloride) with a cyanide source. The success of this reaction depends on the activation of the pyridine ring and the choice of reagents.[8]

Question 1: My SNAr cyanation of 2-Bromo-3-fluoro-6-methylpyridine is slow and gives poor conversion even at high temperatures. What can I do?

Answer: While the fluorine atom at C3 helps activate the C2 position towards nucleophilic attack, several factors can lead to a sluggish reaction.

Solutions to Improve Reaction Rate and Conversion:

  • Choice of Cyanide Source and Catalyst: The combination of the cyanide source and catalyst is crucial. Heavy metal cyanides are often required.[8]

    • CuCN: This is a classic reagent but often requires high temperatures (120-150°C) and can be slow. Its reactivity can be improved by using it in polar aprotic solvents like DMF, NMP, or DMSO.

    • Zn(CN)₂ with a Palladium Catalyst: Palladium-catalyzed cyanation (e.g., using Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like dppf) can be much more efficient and proceed at lower temperatures (80-120°C). This is often the preferred method for modern applications.

    • KCN or NaCN with a Phase-Transfer Catalyst: In some cases, using an alkali metal cyanide with a catalyst like 18-crown-6 can enhance the nucleophilicity of the cyanide ion in an aprotic solvent, though this is often less effective for pyridines than palladium catalysis.

  • Solvent Choice: The solvent must be polar and aprotic to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism. N-Methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) are excellent choices and can accelerate the reaction compared to DMF.

  • Microwave Irradiation: If available, using a microwave reactor can dramatically reduce reaction times from many hours to minutes, often leading to cleaner reactions and higher yields by minimizing thermal decomposition byproducts.

Cyanide SourceTypical ConditionsProsCons
CuCN 120-150°C, DMF/NMPInexpensive, traditional methodHigh temperatures, slow, stoichiometric copper waste
Zn(CN)₂ / Pd catalyst 80-120°C, DMA/NMPLower temperatures, high yield, catalyticExpensive catalyst, requires inert atmosphere
K₄[Fe(CN)₆] Pd-catalyzed, DMFNon-toxic cyanide sourceCan be less reactive than other sources
NaCN / KCN High Temp, DMSOInexpensiveHighly toxic, often requires harsh conditions

Table 1: Comparison of Common Cyanide Sources for SNAr Reactions.

Section 3: General and Purification Issues

Question: What are the best methods for monitoring these reactions and purifying the final product?

Answer: Effective reaction monitoring and purification are key to achieving high purity and maximizing isolated yield.

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is the simplest method. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The product, being more polar than a bromo-precursor but less polar than an amino-precursor, should have a distinct Rf value. Stain with potassium permanganate or view under UV light.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of the volatile starting material and the appearance of the product. It provides confirmation of the product's mass.

  • ¹⁹F NMR Spectroscopy: This is a powerful and unambiguous technique. The fluorine atom in the product will have a characteristic chemical shift and coupling pattern that is distinct from the starting material. This allows for direct observation of the conversion in the reaction mixture.[9]

Purification Protocol:

  • Workup: After the reaction is complete, the crude mixture is typically quenched with an aqueous solution (e.g., ammonium chloride or sodium bicarbonate) and extracted with an organic solvent like ethyl acetate or dichloromethane. If a copper or palladium catalyst was used, an aqueous wash with ammonium hydroxide or sodium sulfide solution can help remove residual metals.

  • Chromatography: The most effective method for obtaining high-purity material is flash column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity, will effectively separate the product from nonpolar byproducts and polar baseline impurities.

  • Recrystallization/Distillation: If the product is a solid and of sufficient purity after chromatography, it can be recrystallized (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to achieve analytical purity. If it is a low-melting solid or an oil, short-path distillation under vacuum may be an option.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Sandmeyer Cyanation of 2-Amino-3-fluoro-6-methylpyridine (Route A)

Materials:

  • 2-Amino-3-fluoro-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Toluene

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-Amino-3-fluoro-6-methylpyridine (1.0 eq) in water. Cool the mixture to 0°C in an ice-salt bath. Slowly add concentrated H₂SO₄ (2.5 eq) while ensuring the internal temperature does not exceed 10°C. Cool the resulting solution back down to 0°C.

  • In a separate beaker, dissolve NaNO₂ (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the addition funnel over 30-45 minutes, maintaining the internal temperature between 0°C and -5°C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

  • Cyanation: In a separate, larger flask, prepare a solution of CuCN (1.3 eq) and KCN (1.5 eq) in water. Warm slightly if needed to dissolve, then cool to 5°C. Add a layer of toluene to this solution.

  • Slowly transfer the cold diazonium salt solution from step 2 into the vigorously stirred cyanide solution. The addition should be done portion-wise or via a cannula, keeping the temperature of the receiving flask below 10°C. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to 50-60°C for 1-2 hours until gas evolution ceases.

  • Workup and Purification: Cool the reaction to room temperature. Separate the organic (toluene) layer. Extract the aqueous layer twice more with toluene. Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate).

Protocol 2: Palladium-Catalyzed SNAr Cyanation (Route B)

Materials:

  • 2-Bromo-3-fluoro-6-methylpyridine

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous Dimethylacetamide (DMA)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-3-fluoro-6-methylpyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous DMA via syringe.

  • Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to afford the pure product.

References
  • Process for the preparation of 2-cyanopyridines.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). [Link]

  • Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Institutes of Health (NIH). [Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers. [Link]

  • C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. PubMed. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. ResearchGate. [Link]

  • Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • A C‐H Cyanation of 6‐Ring N‐Containing Heteroaromatics. ResearchGate. [Link]

  • The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]

  • Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. [Link]

  • Preparation method of 2-amino-3-fluoropyridine.
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. [Link]

  • 3-Methylpyridine: Synthesis and Applications. PubMed. [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ResearchGate. [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoro-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy.

PropertyValueSource(s)
CAS Number 1211527-37-5[1][2]
Molecular Formula C₇H₅FN₂[3]
Molecular Weight 136.13 g/mol [3]
Appearance White to off-white solid/crystals[4][5]
Melting Point 40-44 °C
Boiling Point 208-209 °C
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol).[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My recrystallized product has a low and broad melting point. What is the likely cause and how can I fix it?

A low and broad melting point is a strong indication of impurities remaining in your product. This can be due to several factors during the recrystallization process.

  • Incomplete removal of impurities: The chosen solvent may have been too effective at dissolving your compound at room temperature, leading to co-crystallization of impurities.

  • Rapid cooling: Cooling the solution too quickly can cause the compound to precipitate rather than form pure crystals, trapping impurities within the solid matrix.[7]

  • Insufficient washing: Not washing the collected crystals with fresh, cold solvent can leave behind residual mother liquor containing dissolved impurities.

Troubleshooting Steps:

  • Re-evaluate your solvent system: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Consider a co-solvent system (e.g., ethyl acetate/petroleum ether) to fine-tune the solubility.[9]

  • Perform a slow, controlled cooling: Allow the hot solution to cool gradually to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[7]

  • Wash the crystals thoroughly: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[10]

Q2: I am observing significant peak tailing for my compound during silica gel column chromatography. Why is this happening and how can I improve the peak shape?

Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[11] This is primarily due to the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the silica surface.[11]

Solutions:

  • Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-1% v/v), into your mobile phase can significantly improve peak shape. The TEA will preferentially interact with the active silanol sites, minimizing their interaction with your compound.[11]

  • Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina, or a polymer-based column.[11]

  • Optimize the mobile phase: A more polar mobile phase can sometimes help to reduce tailing by more effectively eluting the compound from the stationary phase.

Q3: My compound appears to be degrading on the silica gel column. What are the signs and what can I do to prevent this?

Degradation on silica gel can be identified by the appearance of new spots on a TLC plate after spotting your purified fractions and comparing them to your starting material. A 2D TLC experiment can also help confirm on-plate degradation.[11] The acidic nature of silica gel can catalyze the degradation of sensitive compounds.

Prevention Strategies:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your mobile phase containing 1% triethylamine, and then pack the column. This will help to neutralize the acidic sites.

  • Switch to a neutral stationary phase: Alumina (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds.

  • Work quickly: Do not let your compound sit on the column for an extended period. Elute the compound as efficiently as possible.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

For lab-scale purification (< 5g), flash column chromatography on silica gel is often the most effective method for achieving high purity, as it can separate the target compound from closely related impurities. For larger scale purifications or to remove bulk impurities, recrystallization can be a more practical and economical first step.

Q2: How do I choose the right solvent system for column chromatography?

The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate. This typically provides the best separation from impurities. A good starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Q3: What are the recommended storage conditions for purified this compound?

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend storage at room temperature, sealed in a dry environment.[2]

Q4: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can detect non-volatile impurities.[12][13]

  • Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and detecting volatile impurities.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure of the compound and identify any proton- or fluorine-containing impurities.

  • Melting Point Analysis: A sharp melting point range is a good qualitative indicator of high purity.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system may need to be determined experimentally.

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and petroleum ether is a good starting point.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[15]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze by HPLC or GC to confirm purity.[8]

Protocol 2: Flash Column Chromatography

This protocol describes the purification of this compound using flash column chromatography on silica gel.

  • TLC Analysis: Determine an appropriate mobile phase using TLC. A good mobile phase will give an Rf value of ~0.3 for the target compound and good separation from impurities. A common mobile phase for pyridine derivatives is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution of the compound by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

  • Purity Assessment: Confirm the purity of the isolated compound using appropriate analytical methods (HPLC, GC, NMR, melting point).

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_decision Technique Selection cluster_methods Purification Methods cluster_analysis Final Analysis Start Crude this compound TLC_Analysis TLC Analysis for Impurity Profile Start->TLC_Analysis Decision High Impurity Load? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization  Yes Chromatography Flash Column Chromatography Decision->Chromatography  No Purity_Check Purity & Identity Confirmation (HPLC, GC, NMR, MP) Recrystallization->Purity_Check Chromatography->Purity_Check Pure_Product Pure Product >98% Purity_Check->Pure_Product

Caption: Decision workflow for selecting a purification technique.

Chromatography_Troubleshooting cluster_issue Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_final Issue Poor Separation or Peak Shape in Chromatography Peak_Tailing Peak Tailing? Issue->Peak_Tailing Poor_Resolution Poor Resolution? Peak_Tailing->Poor_Resolution No Add_TEA Add Triethylamine (TEA) to Mobile Phase Peak_Tailing->Add_TEA Yes Degradation On-Column Degradation? Poor_Resolution->Degradation No Optimize_Mobile_Phase Optimize Mobile Phase (Gradient Elution) Poor_Resolution->Optimize_Mobile_Phase Yes Change_Stationary_Phase2 Switch to Neutral Stationary Phase (Alumina) Degradation->Change_Stationary_Phase2 Yes Purity_Check Re-analyze Purity Add_TEA->Purity_Check Resolved Change_Stationary_Phase Switch to Alumina or Polymer-Based Column Optimize_Mobile_Phase->Purity_Check Resolved Change_Stationary_Phase2->Purity_Check Resolved

Caption: Troubleshooting guide for chromatography issues.

References

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • LookChem. (n.d.). Purification of Pyridine - Chempedia.
  • Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • PubMed. (n.d.). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques.
  • Sigma-Aldrich. (n.d.). A75706 - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 1211527-37-5(this compound) Product Description.
  • ChemicalBook. (n.d.). This compound | 1211527-37-5.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:1211527-37-5.
  • Ossila. (2023). 3-Fluoro-2-pyridinecarbonitrile - SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • PubChem. (n.d.). 2-Fluoro-6-methylpyridine.
  • Ossila. (n.d.). 3-Fluoro-2-pyridinecarbonitrile | CAS 97509-75-6.
  • BOC Sciences. (n.d.). MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile.
  • CymitQuimica. (n.d.). 3-Fluoro-6-methylpyridazine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-pyridinecarbonitrile 96 97509-75-6.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • YouTube. (2020). Recrystallisation Demo - Purification of Organic Solids - OUT-TAKE at the end!.
  • Organic Syntheses. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2.
  • YouTube. (2020). CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound.
  • 北京欣恒研科技有限公司. (n.d.). This compound - CAS:1211527-37-5.
  • PubChem. (n.d.). 3-Methylpyridine-2-carbonitrile.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • National Institutes of Health. (n.d.). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.
  • PubMed. (n.d.). Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease.
  • Universität Münster. (2024). New method for introducing fluorinated components into molecules.
  • JOURNAL OF ADVANCES IN CHEMISTRY. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF.
  • Sigma-Aldrich. (n.d.). 6-Bromo-3-fluoro-2-methylpyridine AldrichCPR.
  • RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
  • Organic Syntheses. (n.d.). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoro-6-methylpyridine AldrichCPR 374633-36-0.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-pyridinecarbonitrile 96 97509-75-6.
  • BenchChem. (n.d.). Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Comparative Guide.
  • Sigma-Aldrich. (n.d.). 6-Methyl-2-pyridinecarbonitrile 97 1620-75-3.
  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine.

Sources

Technical Support Center: Synthesis of 3-Fluoro-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-6-methylpyridine-2-carbonitrile (CAS 1211527-37-5). This document provides in-depth troubleshooting advice and answers to frequently encountered questions during the synthesis of this valuable heterocyclic building block. The guidance is structured to address specific experimental issues, explaining the underlying chemical principles and offering field-proven solutions.

I. Overview of a Common Synthetic Route

A prevalent and reliable method for synthesizing this compound involves a Sandmeyer-type cyanation reaction. This pathway typically starts from a readily available precursor, 2-amino-6-methyl-3-fluoropyridine, which is first converted to a diazonium salt and then displaced with a cyanide nucleophile, catalyzed by a copper(I) salt. An alternative, and often preferred, route is the direct nucleophilic aromatic substitution (SNAr) of a 2-bromo precursor.

Synthetic_Pathway cluster_0 Route A: Sandmeyer Reaction cluster_1 Route B: Nucleophilic Substitution (SNAr) A1 2-Amino-3-fluoro-6-methylpyridine A2 Diazonium Salt Intermediate A1->A2 NaNO2, HBr 0-5 °C A3 This compound A2->A3 CuCN, KCN B1 2-Bromo-3-fluoro-6-methylpyridine B2 This compound B1->B2 CuCN, DMF or NMP High Temp. Side_Reaction A Diazonium Salt Intermediate B 3-Fluoro-6-methylpyridin-2-ol (Pyridone Impurity) A->B Reaction with Water (Temperature > 10°C) D N2 gas B->D - N2 C H2O (Solvent) C->A

Caption: Formation of the pyridone side product.

  • Prevention Protocol:

    • Strict Temperature Control: Use an ice/salt bath to maintain the reaction temperature between 0-5 °C during the entire diazotization process.

    • Minimize Delay: Add the solution of the prepared diazonium salt to the cyanide/copper solution promptly. Do not let the diazonium salt intermediate sit for an extended period.

    • Anhydrous Conditions (where possible): While the diazotization is aqueous, ensuring subsequent steps are as dry as possible can minimize other water-related side reactions.

Question: My final product is contaminated with a compound that has a mass corresponding to the hydrolysis of the nitrile (3-fluoro-6-methylpicolinamide). How can I avoid this?

Answer: Nitrile hydrolysis to the corresponding amide or carboxylic acid is a common issue, typically occurring during product work-up or purification.

  • Work-up pH: Both strongly acidic and strongly basic conditions can promote nitrile hydrolysis, especially at elevated temperatures. When neutralizing the reaction mixture or performing extractions, avoid extreme pH values. Use milder bases like sodium bicarbonate instead of sodium hydroxide if possible, and perform these steps at room temperature or below.

  • Purification Method: During purification by silica gel chromatography, the slightly acidic nature of standard silica gel can sometimes be sufficient to induce hydrolysis if the product is left on the column for too long. To mitigate this, you can:

    • Use a less polar eluent system to move the product off the column faster.

    • Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).

    • If the product is thermally stable and has a suitable boiling point, distillation may be a better purification method than chromatography.

IV. General Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving issues during the synthesis.

Troubleshooting_Workflow Start Reaction Issue Encountered Check_Conversion Low Conversion? Start->Check_Conversion Check_Impurity Major Impurity Present? Check_Conversion->Check_Impurity No Diazotization Route A: Sandmeyer? Check_Conversion->Diazotization Yes Identify_Impurity Identify Impurity by MS/NMR Check_Impurity->Identify_Impurity Yes Check_Temp Verify Diazotization Temp (0-5 °C) Diazotization->Check_Temp Yes SNAr Route B: SNAr? Diazotization->SNAr No Check_Reagents Check NaNO2 & Acid Stoichiometry/Purity Check_Temp->Check_Reagents Increase_Temp Increase Reaction Temp (e.g., to 150 °C) SNAr->Increase_Temp Yes Check_Solvent Ensure Anhydrous Solvent (DMF, NMP) Increase_Temp->Check_Solvent Is_Pyridone Is it Pyridone? Identify_Impurity->Is_Pyridone Is_Amide Is it Amide? Is_Pyridone->Is_Amide No Fix_Diazotization Improve Diazotization Temp Control Is_Pyridone->Fix_Diazotization Yes Is_SM Is it Starting Material? Is_Amide->Is_SM No Fix_Workup Modify Work-up pH & Purification Method Is_Amide->Fix_Workup Yes Fix_Conversion Address Low Conversion (See Left Path) Is_SM->Fix_Conversion Yes

Caption: A step-by-step diagnostic workflow for troubleshooting.

V. References

  • CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.

  • Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. [Link]

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(11), 1381–1405. [Link]

  • US2991285A - Process of cyanation and nitriles produced thereby. Google Patents.

  • Sandmeyer reaction (video) | Khan Academy. [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

  • Proctor, R. S., & Phipps, R. J. (2019). C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. Angewandte Chemie International Edition, 58(40), 14144-14148. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Deoxygenative Asymmetric Cyanation with P(OEt)3 Employing Cooperative Photoredox Catalysis and Copper Catalysis. American Chemical Society. [Link]

Technical Support Center: Optimization of Reaction Conditions for 3-Fluoro-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 3-Fluoro-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated pyridine intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and well-established methods for synthesizing this compound are:

  • The Sandmeyer Reaction: This classical approach involves the diazotization of a corresponding aminopyridine, specifically 2-amino-3-fluoro-6-methylpyridine, followed by a copper(I) cyanide-mediated cyanation. This method is often favored for its cost-effective reagents.

  • Palladium-Catalyzed Cross-Coupling: A more modern approach is the cyanation of a halopyridine, typically 2-bromo-3-fluoro-6-methylpyridine, using a palladium catalyst, a suitable phosphine ligand, and a cyanide source. This method often offers milder reaction conditions and broader functional group tolerance.

Q2: Which synthetic route is better, the Sandmeyer reaction or palladium-catalyzed cyanation?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, cost considerations, and the scale of the reaction.

  • The Sandmeyer reaction is often more economical for large-scale synthesis due to the lower cost of the reagents. However, it can involve harsh acidic conditions and the generation of potentially unstable diazonium salt intermediates.

  • Palladium-catalyzed cyanation generally provides higher yields and cleaner reactions under milder conditions. However, the cost of the palladium catalyst and ligands can be a significant factor, especially on a larger scale.

Q3: What are the key challenges in the synthesis of this compound?

A3: Common challenges include:

  • Low Yields: This can be due to incomplete reactions, side reactions, or degradation of the product.

  • Impurity Profile: The formation of byproducts can complicate the purification process. Common impurities may include the corresponding amide (from hydrolysis of the nitrile), starting material, and isomers.

  • Handling of Reagents: Both routes involve toxic reagents, such as copper cyanide or other cyanide sources, which require careful handling in a well-ventilated fume hood.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would typically be a mixture of ethyl acetate and hexanes. By comparing the spots of the starting material and the product, you can determine the extent of the reaction.

Synthetic Workflow Overview

Synthetic_Workflow cluster_sandmeyer Route 1: Sandmeyer Reaction cluster_pd_coupling Route 2: Palladium-Catalyzed Cyanation 2-Amino-3-fluoro-6-methylpyridine 2-Amino-3-fluoro-6-methylpyridine Diazonium_Salt Diazonium Salt Intermediate 2-Amino-3-fluoro-6-methylpyridine->Diazonium_Salt NaNO2, H+ Sandmeyer_Product This compound Diazonium_Salt->Sandmeyer_Product CuCN 2-Bromo-3-fluoro-6-methylpyridine 2-Bromo-3-fluoro-6-methylpyridine Pd_Product This compound 2-Bromo-3-fluoro-6-methylpyridine->Pd_Product Pd catalyst, ligand, CN source

Caption: Overview of the two primary synthetic routes.

Route 1: Sandmeyer Reaction from 2-Amino-3-fluoro-6-methylpyridine

This classical route involves the conversion of the amino group into a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.

Experimental Protocol

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-3-fluoro-6-methylpyridine (1.0 eq) to a solution of concentrated hydrochloric acid (3.0 eq) in water at 0-5 °C.

  • Stir the mixture until a clear solution is obtained.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Cool this solution to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the copper cyanide solution, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until TLC/HPLC analysis indicates the completion of the reaction.

  • Cool the mixture to room temperature and neutralize with a saturated sodium carbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide: Sandmeyer Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete diazotization: The temperature was too high, or the sodium nitrite solution was added too quickly.Maintain the temperature strictly between 0-5 °C during diazotization. Add the sodium nitrite solution slowly and monitor the temperature closely.
Decomposition of the diazonium salt: The diazonium salt is unstable at higher temperatures.Use the diazonium salt solution immediately after preparation and keep it cold.
Inefficient cyanation: The copper(I) cyanide may be of poor quality or the reaction was not heated sufficiently.Use freshly prepared or high-quality copper(I) cyanide. Ensure the reaction is heated to the optimal temperature for a sufficient amount of time.
Formation of a Dark Tar-like Substance Side reactions of the diazonium salt: Diazonium salts can undergo various side reactions, including coupling reactions.Ensure a slight excess of acid is present during diazotization. Maintain a low temperature throughout the addition process.
Product Contaminated with Starting Material Incomplete reaction: The reaction was not allowed to proceed to completion.Increase the reaction time or temperature during the cyanation step. Monitor the reaction closely by TLC or HPLC.
Product Contaminated with the Corresponding Phenol Reaction of the diazonium salt with water: This is a common side reaction in Sandmeyer reactions.Maintain a low temperature and add the diazonium salt solution to the cyanide solution (and not the other way around).

Route 2: Palladium-Catalyzed Cyanation of 2-Bromo-3-fluoro-6-methylpyridine

This modern approach utilizes a palladium catalyst to facilitate the cross-coupling of the bromopyridine with a cyanide source. The choice of ligand is crucial for the success of this reaction.

Experimental Protocol
  • To an oven-dried Schlenk flask, add 2-bromo-3-fluoro-6-methylpyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or dppf, 4-10 mol%), and a cyanide source (e.g., zinc cyanide, 0.6-1.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a dry, degassed solvent (e.g., DMF, DMAc, or toluene) via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide: Palladium-Catalyzed Cyanation
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Catalyst deactivation: The palladium catalyst can be poisoned by excess cyanide ions or impurities.Use a pre-catalyst or ensure anhydrous and oxygen-free conditions. Consider using a less soluble cyanide source like zinc cyanide.
Incorrect ligand choice: The ligand may not be suitable for this specific transformation.Screen a variety of phosphine ligands (e.g., Buchwald-type ligands, Xantphos, dppf) to find the optimal one.
Suboptimal reaction temperature: The temperature may be too low for the oxidative addition to occur efficiently.Gradually increase the reaction temperature and monitor the progress.
Formation of Homocoupled Byproduct Side reaction of the starting material: This can occur under certain palladium-catalyzed conditions.Optimize the catalyst and ligand loading. Ensure a pure starting material.
Incomplete Conversion Insufficient reaction time or temperature: The reaction may not have reached completion.Increase the reaction time or temperature. Ensure efficient stirring.
Product Contaminated with Amide Hydrolysis of the nitrile product: This can happen during workup if aqueous conditions are too harsh.Use a mild aqueous workup and avoid prolonged exposure to acidic or basic conditions.

Purification of this compound

The final product can be purified by either column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization. For recrystallization, a mixture of ethanol and water or isopropanol and water is often effective.

General Recrystallization Protocol
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of Key Processes

Sandmeyer_Mechanism Aminopyridine 2-Amino-3-fluoro-6-methylpyridine Diazotization Diazotization (NaNO2, H+) Aminopyridine->Diazotization Diazonium_Salt Ar-N2+ Diazotization->Diazonium_Salt Electron_Transfer Single Electron Transfer (from Cu(I)) Diazonium_Salt->Electron_Transfer Aryl_Radical Aryl Radical (Ar•) + N2 Electron_Transfer->Aryl_Radical Cyanide_Addition Reaction with [Cu(CN)2]- Aryl_Radical->Cyanide_Addition Product This compound Cyanide_Addition->Product

Caption: Key steps in the Sandmeyer reaction mechanism.

Pd_Catalytic_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)Ln Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (with Zn(CN)2) Pd(II)_Complex->Transmetalation Pd(II)_CN_Complex Ar-Pd(II)(CN)Ln Transmetalation->Pd(II)_CN_Complex Reductive_Elimination Reductive Elimination Pd(II)_CN_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-CN Reductive_Elimination->Product

Caption: Catalytic cycle for palladium-catalyzed cyanation.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Preparation method of fluoropyridine compounds.
  • Sandmeyer reaction. Wikipedia. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition. [Link]

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Recrystallization & Melting Point Determination Purification of Crystalline Organic Compound. Scribd. [Link]

  • The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

troubleshooting guide for 3-Fluoro-6-methylpyridine-2-carbonitrile experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support hub for 3-Fluoro-6-methylpyridine-2-carbonitrile (CAS 1211527-37-5). This guide is designed to provide in-depth, practical advice for troubleshooting common issues encountered during synthesis, purification, and application of this versatile heterocyclic building block. By understanding the causality behind experimental phenomena, you can optimize your workflows, improve yields, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and reactivity of this compound.

Q1: What are the key physical and chemical properties of this compound?

This compound is a substituted pyridine, a class of aromatic heterocycles widely used in pharmaceuticals and agrochemicals.[1][2] Key properties are summarized below.

PropertyValueSource
CAS Number 1211527-37-5[3]
Molecular Formula C₇H₅FN₂[4]
Molecular Weight 136.13 g/mol [4]
Appearance Typically a solid[5]
Storage Sealed in a dry place at room temperature[5]

The presence of an electron-withdrawing fluorine atom and a cyano group on the electron-deficient pyridine ring significantly influences its reactivity.[6][7]

Q2: How should I store and handle this compound to ensure its stability?

Like many cyanopyridines and fluoropyridines, proper storage is crucial. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool place.[5] Moisture can lead to slow hydrolysis of the nitrile group, while strong acids or bases should be avoided as they can catalyze degradation.[8][9]

Q3: What are the primary reactive sites on the molecule?

There are three main centers of reactivity:

  • The Cyano Group (-CN): Susceptible to hydrolysis (to an amide or carboxylic acid) under acidic or basic conditions.[10] It can also be reduced or participate in cycloadditions.

  • The Fluorine Atom (-F): While the C-F bond is strong, the fluorine at the 3-position can be displaced via nucleophilic aromatic substitution (SNAr), although this is generally slower than at the 2- or 4-positions.[11]

  • The Methyl Group (-CH₃): The protons on the methyl group are weakly acidic and can be deprotonated with a strong base, opening pathways for side-chain functionalization.[12]

Section 2: Troubleshooting Common Experimental Issues

This section provides a structured, cause-and-effect approach to resolving specific problems you may encounter in the lab.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

You are attempting to displace the fluorine atom with a nucleophile (e.g., an alcohol, amine, or thiol) but are observing poor conversion of your starting material.

Logical Troubleshooting Workflow

SNAr_Troubleshooting start Low S N Ar Yield check_activation Assess Ring Activation start->check_activation check_nucleophile Evaluate Nucleophile start->check_nucleophile check_conditions Optimize Conditions start->check_conditions outcome_slow Reaction is Intrinsically Slow check_activation->outcome_slow F is at 3-position outcome_base Base is Ineffective check_nucleophile->outcome_base pKa(base) < pKa(Nu-H) outcome_temp Insufficient Temperature check_conditions->outcome_temp < 80-100 °C outcome_solvent Incorrect Solvent Choice check_conditions->outcome_solvent Protic or nonpolar solvent solution Implement Solution outcome_slow->solution outcome_base->solution outcome_temp->solution outcome_solvent->solution

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Potential Causes & Recommended Solutions
Potential Cause Explanation & Causality Recommended Solution
Insufficient Ring Activation The fluorine is at the 3-position. Nucleophilic attack on pyridines is most favorable at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen.[11][13] The 3-position is significantly less activated.Increase reaction temperature (e.g., 100-150 °C) or consider using microwave irradiation for controlled, rapid heating.[11] If possible, redesign the synthesis to use an isomer with fluorine at the 2- or 4-position.
Weak Nucleophile / Ineffective Base For neutral nucleophiles like alcohols or amines, a base is required to generate the more potent anionic nucleophile (e.g., alkoxide, amide). If the base is not strong enough to deprotonate the nucleophile effectively, the reaction rate will be very slow.Use a base with a pKa significantly higher than that of the nucleophile's conjugate acid. For alcohols, sodium hydride (NaH) is effective. For less acidic nucleophiles, stronger bases may be required. Ensure the base is fresh and anhydrous.[11]
Inappropriate Solvent Protic solvents (e.g., ethanol, water) can solvate and deactivate the anionic nucleophile through hydrogen bonding, reducing its reactivity. Nonpolar solvents may not effectively dissolve the reactants or stabilize the charged intermediate.Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents effectively solubilize reactants and stabilize the Meisenheimer complex without deactivating the nucleophile.[11]
Steric Hindrance Bulky groups on the nucleophile or adjacent to the fluorine on the pyridine ring can physically block the nucleophile's approach, slowing down the rate-determining attack step.If possible, switch to a less sterically hindered nucleophile. Alternatively, increasing the reaction temperature may provide enough energy to overcome the steric barrier.
Issue 2: Unwanted Side Products Detected

Analysis of your crude reaction mixture (e.g., by LC-MS or NMR) shows significant impurities alongside your desired product.

Common Side Reactions and Their Prevention
Observed Side Product Plausible Cause & Mechanism Preventative Measures
6-Methylpyridine-2,3-dicarbonitrile If using a cyanide source in the synthesis of the starting material, over-addition or harsh conditions can lead to substitution of other leaving groups or C-H activation.Carefully control the stoichiometry of the cyanide source. Use milder reaction conditions (lower temperature, shorter reaction time).
3-Hydroxy-6-methylpyridine-2-carbonitrile Trace amounts of water or hydroxide (from the base) acting as a nucleophile, displacing the fluorine. This is more likely at high temperatures.Use rigorously dried solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar).
3-Fluoro-6-methylpyridine-2-carboxamide Partial hydrolysis of the nitrile group. This can be catalyzed by acid or base, particularly during aqueous workup.[10]Perform the aqueous workup under neutral or slightly acidic conditions and at a low temperature. Avoid prolonged exposure to strong acids or bases. If the product is stable, you can sometimes reverse this by treating with a dehydrating agent like POCl₃.
Products of Self-Condensation/Polymerization Under very strong basic conditions, the methyl group can be deprotonated, leading to undesired condensation reactions.Use the minimum effective amount of a non-nucleophilic base. Add the base slowly at a reduced temperature to control the reaction exotherm.

Section 3: Detailed Protocols

This section provides a validated, step-by-step protocol for a common experimental procedure.

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile

This protocol describes the displacement of the fluorine atom with a generic primary alcohol. This is a representative example and requires optimization for specific substrates.

Safety Precaution: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle only under an inert, dry atmosphere. Wear appropriate personal protective equipment (PPE).

Materials:

  • This compound (1.0 eq)

  • Primary Alcohol (1.2 - 1.5 eq)

  • Sodium Hydride, 60% dispersion in mineral oil (1.2 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the alcohol (1.2 eq) and anhydrous DMF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and venting.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add this compound (1.0 eq) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and then to 0 °C in an ice bath.

  • Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: Purification and Analysis

Purification:

  • Flash Column Chromatography: This is the most common method for purifying this compound and its derivatives. Use a solvent system of increasing polarity, typically starting with hexanes/ethyl acetate or dichloromethane/methanol mixtures. The polarity will depend on your specific product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

  • Distillation: While the parent compound can be distilled, this is often not suitable for its higher molecular weight, non-volatile derivatives.[14]

Analysis:

  • NMR Spectroscopy: ¹H NMR will show characteristic shifts for the pyridine and methyl protons. ¹⁹F NMR is a powerful tool to confirm the presence or absence of the fluorine atom. A signal around -120 to -140 ppm is typical for a 3-fluoropyridine. ¹³C NMR will show the carbon attached to fluorine as a doublet with a large coupling constant (¹JCF).

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful substitution.

  • Infrared (IR) Spectroscopy: Look for the characteristic C≡N stretch of the nitrile group, typically around 2220-2240 cm⁻¹.

References

  • ChemRTP. (n.d.). Exploring 2-Cyano-3-Fluoropyridine: Properties, Applications, and Suppliers. [Link]

  • Undheim, K., & Tveita, T. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 132-136. [Link]

  • Google Patents. (n.d.).
  • Hay, R. W., & O'Connor, C. J. (1981). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-β-hydroxyethyl group. Inorganic Chemistry, 20(8), 2759-2761. [Link]

  • Autechem. (n.d.). Understanding the Properties and Applications of 2-Cyano-3-fluoropyridine. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonitrile. PubChem Compound Database. [Link]

  • ResearchGate. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. [Link]

  • Angene. (n.d.). 2-Cyano-3-fluoropyridine: Synthesis, Properties, and Applications. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • V.Nimc. (2026). Pyridine Synthesis: A Comprehensive Overview. [Link]

  • Hartwig, J. F., & Fier, P. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of chemical research, 47(3), 852-861. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Beijing Odyssey Chemicals Co., Ltd. (n.d.). This compound. [Link]

  • LookChem. (n.d.). Cas 3939-13-7,3-Cyano-2-fluoropyridine. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. PubChem Compound Database. [Link]

  • Toste, F. D., & Gendron, T. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic letters, 17(15), 3782-3785. [Link]

  • Rovis, T., & Piou, T. (2015). Facile Rh (III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic letters, 17(11), 2704-2707. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylpyridine-2-carbonitrile. PubChem Compound Database. [Link]

  • Google Patents. (n.d.).
  • Universität Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Fluoro-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-6-methylpyridine-2-carbonitrile. This guide is designed to provide in-depth troubleshooting assistance for a common and critical issue encountered during catalytic reactions with this substrate: catalyst deactivation. The unique electronic and steric properties of this molecule, arising from the interplay of the pyridine nitrogen, the electron-withdrawing fluorine and nitrile groups, and the methyl group, present specific challenges in maintaining catalyst activity. This resource offers a structured, question-and-answer-based approach to diagnose and resolve these issues, ensuring the robustness and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound is showing low conversion or stalling completely. What are the likely causes related to the substrate itself?

A1: Low conversion or reaction failure in palladium-catalyzed cross-coupling reactions involving this compound is a frequently encountered problem. The primary reasons are often linked to the inherent properties of the pyridine nucleus and its substituents, which can lead to catalyst inhibition or deactivation. The main contributing factors include:

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, thereby inhibiting the desired catalytic turnover.[1][2] This is a well-documented issue for reactions involving 2-substituted pyridines, often referred to as the "2-pyridyl problem."[2]

  • Influence of the Nitrile Group: The nitrile (-C≡N) group, while generally considered an electron-withdrawing group, can also interact with the metal center. Although less common than pyridine coordination, this interaction can contribute to catalyst inhibition. More critically, under certain reaction conditions, particularly in the presence of water, the nitrile group can undergo hydrolysis to form an amide or a carboxylic acid.[3][4][5][6] These resulting functional groups can have different coordination properties and may interfere with the catalytic cycle.

  • Impact of the Fluorine Substituent: The presence of a fluorine atom can influence the electronic properties of the pyridine ring, making it more electron-deficient. This can affect the rates of oxidative addition and reductive elimination in the catalytic cycle. While not a direct cause of deactivation, these altered kinetics can sometimes favor pathways that lead to catalyst decomposition. In some cases, fluoride ions, if formed, can act as catalyst poisons.[7]

A systematic approach to troubleshooting is essential to pinpoint the exact cause of the issue.

Q2: I observe the formation of a black precipitate in my reaction mixture. What is this, and how can I prevent it?

A2: The black precipitate is almost certainly palladium black, which consists of aggregated, inactive palladium(0) particles.[1] Its formation is a common catalyst deactivation pathway and is often triggered by:

  • High Temperatures: Elevated reaction temperatures can accelerate the rate of catalyst decomposition and aggregation.[1]

  • Insufficient Ligand-to-Palladium Ratio: The ligand's primary role is to stabilize the palladium(0) center and prevent aggregation. If the ligand concentration is too low or the ligand itself degrades, the palladium atoms are more likely to coalesce into palladium black.[1]

  • Inappropriate Ligand Choice: For challenging substrates like 2-substituted pyridines, not all ligands are created equal. Bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required.[1][8] These ligands create a sterically hindered environment around the palladium center, which not only facilitates the catalytic cycle but also physically prevents the metal centers from aggregating.

To prevent the formation of palladium black, consider the following:

  • Screening different ligands to find one that provides sufficient stabilization.

  • Optimizing the reaction temperature to the lowest effective level.

  • Ensuring an adequate ligand-to-palladium ratio.

Q3: Could the nitrile group in my substrate be reacting under the reaction conditions and causing issues?

A3: Yes, the nitrile group is a reactive functional group and its transformation during the reaction is a plausible cause of complications. The most common reaction is hydrolysis, which can occur if there is residual water in your solvents or reagents, or if water is used as a co-solvent.[3][4][5][6]

  • Hydrolysis Pathway: Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids, a reaction that can be catalyzed by both acids and bases.[3][4][5][6] Since many cross-coupling reactions employ a base, this pathway is highly relevant.

  • Impact on Catalysis: The formation of the corresponding amide or carboxylic acid introduces new coordinating species into the reaction mixture. Carboxylates, in particular, can bind to the palladium center and potentially inhibit the catalyst.

To investigate if nitrile hydrolysis is occurring, you can:

  • Analyze the crude reaction mixture by LC-MS or NMR to look for the presence of the amide or carboxylic acid byproducts.

  • Ensure all solvents and reagents are rigorously dried before use.

  • If possible, choose reaction conditions that are known to be tolerant of nitrile groups.

Q4: Are there specific types of catalysts or ligands that are recommended for cross-coupling reactions with substrates like this compound?

A4: Absolutely. The choice of catalyst and ligand is critical for success with challenging substrates like 2-substituted pyridines. General recommendations include:

  • Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[9]

  • Ligands: The use of bulky, electron-rich phosphine ligands is often essential. The Buchwald dialkylbiaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are highly recommended for Suzuki-Miyaura couplings of heteroaryl halides.[1][10] N-heterocyclic carbene (NHC) ligands have also shown great promise in these types of reactions.[11] These ligands help to stabilize the palladium catalyst and promote the desired reactivity while mitigating deactivation pathways.[1][8]

Systematic screening of different ligand/palladium precursor combinations is often necessary to identify the optimal system for your specific reaction.

Troubleshooting Guide: A Systematic Approach

When faced with a struggling reaction involving this compound, a structured troubleshooting approach is the most effective way to identify and resolve the issue.

Step 1: Initial Diagnosis and Observation

Carefully observe your reaction. Are there any visual cues that can guide your troubleshooting?

ObservationPotential CauseNext Steps
No reaction, starting material recovered Catalyst inhibition or failure to form the active catalyst.Verify reagent quality, check for catalyst poisons, re-evaluate catalyst/ligand choice.
Reaction starts but stalls Catalyst deactivation during the reaction.Investigate formation of palladium black, consider side reactions of the substrate.
Formation of a black precipitate Palladium black formation (catalyst aggregation).Lower reaction temperature, increase ligand-to-palladium ratio, switch to a bulkier ligand.
Multiple side products observed Substrate degradation, side reactions (e.g., nitrile hydrolysis), or catalyst-driven side pathways.Analyze side products, ensure anhydrous conditions, optimize reaction selectivity.
Step 2: Deactivation Pathway Analysis

The following diagram illustrates the common deactivation pathways for palladium catalysts in the context of reactions with this compound.

G Active_Catalyst Active Pd(0)L_n Catalyst Catalytic_Cycle Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Inhibited_Complex Inactive Pd-Pyridine Complex Active_Catalyst->Inhibited_Complex Coordination by Pyridine-N Pd_Black Palladium Black (Inactive) Active_Catalyst->Pd_Black Aggregation Substrate This compound Substrate->Catalytic_Cycle Hydrolysis_Products Amide/Carboxylic Acid (from Nitrile Hydrolysis) Substrate->Hydrolysis_Products H₂O, Base Product Desired Product Catalytic_Cycle->Active_Catalyst Regenerated Catalytic_Cycle->Product Inhibited_Complex->Active_Catalyst Reversible? Poisoned_Catalyst Poisoned Catalyst Hydrolysis_Products->Poisoned_Catalyst Coordination

Caption: Common catalyst deactivation pathways.

Step 3: Experimental Workflow for Optimization

If you suspect catalyst deactivation, a systematic re-optimization of your reaction conditions is necessary. The following workflow provides a logical progression for this process.

G Start Low Yield / Stalled Reaction Check_Reagents Verify Reagent Purity & Dryness Start->Check_Reagents Screen_Ligands Screen Bulky Ligands (e.g., SPhos, XPhos, NHCs) Check_Reagents->Screen_Ligands Optimize_Base Optimize Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Screen_Ligands->Optimize_Base Optimize_Temp Optimize Temperature (Start low, e.g., 60-80 °C) Optimize_Base->Optimize_Temp Optimize_Solvent Optimize Solvent (Anhydrous, e.g., Toluene, Dioxane) Optimize_Temp->Optimize_Solvent Success Improved Yield Optimize_Solvent->Success

Caption: Workflow for reaction optimization.

Step 4: Protocol for Catalyst Regeneration

In some cases, particularly with heterogeneous catalysts, regeneration may be possible. For homogeneous catalysts that have formed palladium black, regeneration is not practical in the reaction vessel. However, for supported catalysts that may be fouled, the following general procedures can be considered. Note that these are general guidelines and specific procedures will depend on the nature of the catalyst and support.

A. Regeneration of Fouled Palladium on Carbon (Pd/C) (if used in a related hydrogenation)

This procedure is for catalysts deactivated by organic residues, a process sometimes referred to as coking.[12][13]

  • Solvent Washing:

    • Carefully filter the catalyst from the reaction mixture.

    • Wash the catalyst with a sequence of solvents to remove adsorbed organic species. A typical sequence might be:

      • The reaction solvent (e.g., toluene, THF).

      • A more polar solvent (e.g., ethanol, methanol).[12]

      • A non-polar solvent to facilitate drying (e.g., hexanes).

    • Dry the catalyst thoroughly under vacuum.

  • Thermal Treatment (Calcination):

    • Caution: This should be performed with great care and appropriate safety measures, as palladium on carbon can be pyrophoric.

    • In a tube furnace under a flow of inert gas (e.g., nitrogen or argon), slowly heat the catalyst to a moderate temperature (e.g., 200-300 °C) to drive off volatile organic residues.[12]

    • For more severe coking, a carefully controlled oxidation may be required, but this risks damaging the catalyst and should only be attempted by experienced personnel.

B. Regeneration of Catalysts Poisoned by Sulfur (less likely here but a general principle)

If sulfur poisoning is suspected (e.g., from contaminated reagents), a high-temperature treatment under a reducing atmosphere (hydrogen) or an oxidizing atmosphere may be required to remove the sulfur species.[14]

References

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2024). ACS Catalysis. [Link]

  • Chemistry of Nitriles. (2020). Chemistry LibreTexts. [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. (n.d.). JoVE. [Link]

  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020). Science Signpost Publishing Inc. [Link]

  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (n.d.). Semantic Scholar. [Link]

  • Regeneration of palladium based catalyst for methane abatment. (2004). DCL Inc. [Link]

  • Regeneration of palladium hydrogenation catalyst. (1979).
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]

  • Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation. (1997). DSpace at KOASAS. [Link]

  • Plausible elementary reaction sequence for catalytic pyridine... (n.d.). ResearchGate. [Link]

  • Biocatalytic hydrolysis of nitriles. (2016). ResearchGate. [Link]

  • Hydrolysis of nitriles. (2020). Chemistry LibreTexts. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). MDPI. [Link]

  • Causes of catalyst deactivation during quinoline hydrodenitrogenation. (1987). OSTI.GOV. [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2024). ACS Catalysis. [Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI. [Link]

  • Active fluoride catalysts for fluorination reactions. (2003).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). NIH. [Link]

  • Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond. (n.d.). PMC - NIH. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Semantic Scholar. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]

  • Fluoride removal from water with spent catalyst. (1996). SciTech Connect. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH. [Link]

  • New process draws poison from nitrile production. (2016). Chemistry World. [Link]

  • Nitrile. (n.d.). Wikipedia. [Link]

  • Studies on the mechanism of acute toxicity of nitriles in mice. (n.d.). PubMed. [Link]

  • This compound. (n.d.). Beijing Xinhengyan Technology Co., Ltd. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]

  • Reactivity of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • 3-Methylpyridine-2-carbonitrile. (n.d.). PubChem. [Link]

Sources

preventing decomposition of 3-Fluoro-6-methylpyridine-2-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability During Storage

Welcome to the technical support center for 3-Fluoro-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the decomposition of this valuable chemical intermediate during storage. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity and purity of your material for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on its chemical structure and data from related compounds, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen). A recommended storage temperature is refrigerated (2-8 °C).[1] The container should be tightly sealed to prevent exposure to moisture and air.

Q2: What is the primary cause of decomposition for this compound?

A2: The most likely cause of degradation is hydrolysis of the nitrile group, which is susceptible to both acidic and basic conditions.[2][3] Exposure to moisture, even atmospheric humidity, can initiate this process. Photodegradation is another significant concern for fluorinated pyridine derivatives.

Q3: How can I tell if my sample of this compound has started to decompose?

A3: Visual inspection may reveal changes in color or the presence of solid precipitates. However, the most reliable methods for detecting degradation are analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A change in the purity profile on an HPLC chromatogram or the appearance of new signals in the ¹H or ¹⁹F NMR spectrum are strong indicators of decomposition.

Q4: Is this compound sensitive to light?

A4: Yes, fluorinated pyridine derivatives can be susceptible to photolysis.[4][5][6] It is crucial to store the compound in an amber or opaque vial to protect it from light. When handling the compound outside of its storage container, minimize exposure to direct sunlight or strong laboratory lighting.

Q5: Can this compound polymerize during storage?

A5: While less common than hydrolysis, cyanopyridines can undergo polymerization, especially in the presence of certain catalysts or at elevated temperatures.[7] Proper storage at cool temperatures helps to minimize this risk.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Change in physical appearance (e.g., discoloration, clumping) Moisture absorption leading to hydrolysis or other reactions.1. Immediately transfer a small aliquot of the material to a fresh, dry vial and purge with an inert gas before sealing. 2. Store the vial in a desiccator. 3. Analyze the sample by HPLC or NMR to assess purity. 4. If significant degradation is confirmed, consider purification by recrystallization or chromatography if feasible.
Decreased purity observed by HPLC analysis - Hydrolysis of the nitrile group. - Photodegradation. - Slow thermal decomposition.1. Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place. 2. If the compound is frequently accessed, consider aliquoting it into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. 3. Confirm the integrity of the container seal.
Appearance of new peaks in the ¹⁹F NMR spectrum Formation of degradation products where the fluorine environment has changed.1. ¹⁹F NMR is highly sensitive to changes in the chemical environment of the fluorine atom.[5][8][9] New signals strongly suggest decomposition. 2. Compare the new spectrum to a reference spectrum of a fresh sample if available. 3. Attempt to identify the degradation products using techniques like LC-MS.[10][11][12]
Inconsistent results in downstream reactions Degradation of the starting material, leading to lower yields or unexpected side products.1. Always verify the purity of this compound by a suitable analytical method (e.g., HPLC) before use. 2. If degradation is suspected, repurify the material or use a fresh batch. 3. Consider that degradation products may interfere with your reaction.

Understanding the Science: Key Decomposition Pathways

A deeper understanding of the potential chemical transformations of this compound is essential for preventing its degradation. The presence of a fluorinated pyridine ring and a nitrile group creates specific vulnerabilities.

Hydrolysis of the Nitrile Group

The cyano group (-C≡N) can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. This reaction can be catalyzed by both acids and bases.[2][3][13]

  • Mechanism: The initial step involves the nucleophilic attack of water on the electrophilic carbon of the nitrile. This process is significantly accelerated in the presence of acid (which protonates the nitrogen, increasing the electrophilicity of the carbon) or base (where the hydroxide ion is a more potent nucleophile than water).[13]

The fluorine atom at the 3-position and the methyl group at the 6-position can influence the rate of this reaction through their electronic effects on the pyridine ring.[8]

Hydrolysis Compound This compound Amide 3-Fluoro-6-methylpicolinamide Compound->Amide H₂O / H⁺ or OH⁻ Acid 3-Fluoro-6-methylpicolinic acid Amide->Acid H₂O / H⁺ or OH⁻

Caption: Hydrolysis pathway of this compound.

Photodegradation

Fluorinated aromatic compounds, including pyridines, are known to be susceptible to photodegradation.[4][5][6] The energy from UV or even visible light can be sufficient to induce chemical reactions.

  • Potential Reactions: Photolysis can lead to a variety of degradation products. A common pathway is the cleavage of the carbon-fluorine bond, leading to defluorination.[6] Other reactions can include rearrangements of the pyridine ring or reactions with atmospheric oxygen.

Thermal Decomposition

While generally stable at recommended storage temperatures, elevated temperatures can promote decomposition. For pyridine derivatives, thermal degradation can proceed through radical pathways, potentially leading to fragmentation of the pyridine ring.[7]

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol outlines the best practices for storing and handling this compound to maintain its integrity.

  • Upon Receipt:

    • Visually inspect the container for any signs of damage or a compromised seal.

    • Store the compound immediately in a refrigerator at 2-8 °C.[1]

    • Log the date of receipt and the initial purity (if provided on the certificate of analysis).

  • Storage:

    • Keep the primary container inside a secondary container with a desiccant.

    • Ensure the storage location is dark. If the original container is not opaque, place it in a light-blocking overpack.

    • If the compound is to be stored for an extended period, consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • Handling:

    • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.

    • If possible, handle the compound in a glove box or glove bag under an inert atmosphere.

    • If a glove box is not available, minimize the time the container is open to the atmosphere.

    • Use clean, dry spatulas and weighing instruments.

    • For frequent use, it is highly recommended to aliquot the bulk material into smaller, single-use vials. This prevents repeated exposure of the main stock to potential contaminants.

StorageWorkflow Start Receive Compound Inspect Inspect Container Start->Inspect Store Store at 2-8°C in Dark, Dry Conditions Inspect->Store Equilibrate Equilibrate to Room Temp Before Opening Store->Equilibrate Handle Handle Under Inert Atmosphere (if possible) Equilibrate->Handle Aliquot Aliquot for Frequent Use Handle->Aliquot Seal Tightly Seal and Re-store Handle->Seal (for single use) Aliquot->Seal

Caption: Recommended workflow for storage and handling.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol provides a framework for intentionally degrading the compound under controlled conditions to understand its stability profile and to develop stability-indicating analytical methods.[6]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with UV detector

  • ¹⁹F NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60 °C for 24 hours.

    • Photodegradation: Expose a solution of the compound in a quartz vial to a photostability chamber.

  • Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples, along with a control sample (unstressed stock solution), by a suitable stability-indicating HPLC method. An example method is provided below.

    • For photolysis and hydrolysis studies, ¹⁹F NMR can be a powerful tool to track the formation of fluorine-containing degradants.[5][8][9]

Protocol 3: Example Stability-Indicating HPLC Method

This method is a starting point and may require optimization for your specific instrumentation and degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes; hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method should be able to separate the parent compound from more polar degradation products, such as the corresponding amide and carboxylic acid.

References

  • AROMATIC AND HETEROCYCLIC NITRILES AND THEIR POLYMERS ⅩⅦ. THE POLYMERIZATION KINETICS OF CYANOPYRIDINES AND CHARACTERIZATION OF THE FORMED POLYMER*. Available at: [Link]

  • Vrielink, A., et al. ¹⁹F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 67(10), 4594-4601. Available at: [Link]

  • Smith, A. J. R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3463-3472. Available at: [Link]

  • US EPA. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,¹⁹F NMR, and Mass Spectrometry. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available at: [Link]

  • McNeill, K., et al. (2023). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology, 57(32), 11849-11859. Available at: [Link]

  • Pharma Dekho. (2023). Sop for force degradation study. Available at: [Link]

  • Coriolis Pharma. (2012). Forced Degradation Studies. Available at: [Link]

  • Padora, C., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(1), 463-475. Available at: [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available at: [Link]

  • Schoonover, D. V., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34533-34543. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2016). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Oriental Journal of Chemistry, 32(3), 1419-1438. Available at: [Link]

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(39), 22625-22641. Available at: [Link]

  • Boersma, F. G. H., et al. (2001). Time-dependent ¹⁹F NMR spectra of the incubation of. Journal of Industrial Microbiology and Biotechnology, 26(1), 29-35. Available at: [Link]

  • ResearchGate. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemicool. (2024). Three types of hydrolysis and ways to prevent hydrolysis. Available at: [Link]

  • MDPI. (2018). Nanostructured Na₂CaP₂O₇: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Available at: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

  • Schoonover, D. V., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34533-34543. Available at: [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Asian Journal of Research in Chemistry, 6(3), 286-296. Available at: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]

  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available at: [Link]

  • Thieme. (2017). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Available at: [Link]

  • Al-Othman, Z. A., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15(1), 29096. Available at: [Link]

  • Green, I. (2007). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. LCGC North America, 25(7), 634-643. Available at: [Link]

  • ResearchGate. LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain... Available at: [Link]

  • Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 121-130. Available at: [Link]

Sources

Technical Support Center: Regioselectivity in Reactions with 3-Fluoro-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the chemistry of 3-fluoro-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but electronically complex heterocyclic compound. Here, we will dissect the factors governing regioselectivity and provide actionable troubleshooting strategies to help you achieve your desired synthetic outcomes.

Understanding the Molecule: Electronic Landscape

The reactivity of this compound is dictated by the interplay of its substituents. The pyridine nitrogen, along with the electron-withdrawing cyano (-CN) group at C2 and the fluoro (-F) group at C3, renders the aromatic ring electron-deficient. Conversely, the methyl (-CH₃) group at C6 is weakly electron-donating. This unique electronic arrangement creates distinct reactive sites and presents challenges in controlling the position of incoming reagents.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a mixture of products in my nucleophilic aromatic substitution (SNAr) reaction?

A1: The pyridine ring is activated for SNAr at the positions ortho (C2, C6) and para (C4) to the nitrogen atom due to the stability of the resulting Meisenheimer intermediate.[1] In this molecule, the C2 and C6 positions are particularly activated. While the fluorine at C3 is a potential leaving group, the cyano group at C2 can also be displaced under certain conditions. The regioselectivity will be influenced by the nature of the nucleophile, solvent, and temperature. Hard nucleophiles may favor attack at the more electron-deficient C2 position, while softer nucleophiles might prefer displacement of the fluorine at C3.

Q2: I am attempting an electrophilic aromatic substitution (SEAr), but the reaction is sluggish and gives poor yields. Why?

A2: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene.[2][3][4] The presence of two strong electron-withdrawing groups (-CN and -F) further deactivates the ring, making SEAr reactions challenging.[5] Reactions typically require harsh conditions (e.g., strong acids, high temperatures), which can lead to side reactions or decomposition. The directing effects of the substituents favor substitution at the C4 and C5 positions.

Q3: How can I selectively functionalize the methyl group at C6 without affecting the pyridine ring?

A3: The methyl group on a pyridine ring can be functionalized through various methods, such as oxidation, halogenation, or deprotonation followed by reaction with an electrophile.[6][7] To enhance selectivity, conditions should be chosen to avoid reactions with the electron-deficient ring. For example, radical halogenation can be selective for the methyl group. Deprotonation of the methyl group requires a strong base, and care must be taken to avoid nucleophilic attack on the pyridine ring.

Q4: What are the best strategies for directed ortho-metalation on this molecule?

A4: Directed ortho-metalation is a powerful tool for regioselective functionalization of pyridines.[8][9][10] However, the electronic nature of this compound makes this challenging. The most acidic protons are likely at the C4 and C5 positions. The use of specific lithium amide bases at low temperatures can sometimes achieve regioselective deprotonation.[8] Combining lithium bases with other metals, like zinc or magnesium, can also influence the regioselectivity.[11]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for common regioselectivity issues encountered during reactions with this compound.

Guide 1: Enhancing Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Issue: Poor regioselectivity between substitution at C2 (displacement of -CN) and C3 (displacement of -F).

Underlying Principle: The regiochemical outcome of an SNAr reaction is determined by the relative activation of the substitution sites and the stability of the intermediate Meisenheimer complex. The cyano and fluoro groups are both activating for nucleophilic attack. The choice of nucleophile and reaction conditions can tip the balance in favor of one product.

Troubleshooting Strategies & Protocols:

StrategyRationaleExperimental Protocol
Solvent Polarity Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the charged Meisenheimer intermediate, accelerating the reaction. The choice of solvent can influence the relative rates of substitution at different positions.Protocol: Dissolve this compound (1 eq) in dry DMSO. Add the nucleophile (1.1 eq) and heat the reaction at 80-120 °C, monitoring by TLC or LC-MS. Compare results with the same reaction run in a less polar solvent like THF.
Nucleophile Hardness Hard nucleophiles (e.g., alkoxides, amines) tend to react at the most electron-deficient site (C2), while softer nucleophiles (e.g., thiolates) may show greater propensity for attacking the C-F bond.Protocol: For substitution at C2, use sodium methoxide in methanol. For potential substitution at C3, attempt the reaction with sodium thiophenoxide in DMF.
Temperature Control Lowering the reaction temperature can sometimes increase the selectivity of the kinetically favored product.Protocol: Set up parallel reactions at room temperature, 50 °C, and 100 °C. Analyze the product ratios at various time points to determine the optimal temperature for desired regioselectivity.

Visualization of SNAr Intermediates:

G cluster_c2 Attack at C2 cluster_c3 Attack at C3 C2_Start Substrate C2_Intermediate Meisenheimer Complex (Charge on N) C2_Start->C2_Intermediate + Nu- C2_Product C2-Substituted Product C2_Intermediate->C2_Product - CN- C3_Start Substrate C3_Intermediate Meisenheimer Complex C3_Start->C3_Intermediate + Nu- C3_Product C3-Substituted Product C3_Intermediate->C3_Product - F- G Molecule This compound C4 C4 Molecule->C4 Slightly Favored C5 C5 Molecule->C5 Favored E_plus E+ E_plus->C4 E_plus->C5

Caption: Predicted sites for electrophilic attack.

References

  • Established strategies for controlling regioselectivity in C−H activation of pyridine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. (2025). American Chemical Society. Retrieved January 15, 2026, from [Link]

  • EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. Retrieved January 15, 2026, from [Link]

  • Hassner, A., & Falb, E. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journals. Retrieved January 15, 2026, from [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (n.d.). Zeitschrift für Naturforschung B. Retrieved January 15, 2026, from [Link]

  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. (2025). Organic Letters. Retrieved January 15, 2026, from [Link]

  • The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (n.d.). AIR Unimi. Retrieved January 15, 2026, from [Link]

  • Introducing a methyl group into pyridines and quinolines: A mini-review. (n.d.). Bar-Ilan University. Retrieved January 15, 2026, from [Link]

  • Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Para-Selective Functionalization of Pyridines. (2023). Researcher.Life. Retrieved January 15, 2026, from [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. (2010). Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. (2020). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. (2021). Chemical Science. Retrieved January 15, 2026, from [Link]

  • meta-Functionalization of pyridines. (A) Various biologically active... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis, Kinetics and a Full Mechanistic Investigation of Four-Component Reaction for Preparation of 2-Amino-3-Cyanopyridine Derivatives in the Presence of Green Catalysts. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Regioselective metalation of the 4-position of pyridine. New and convenient alkylation and acylation of 3-amino-5-methoxypyridine. (n.d.). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (n.d.). The Journal of Physical Chemistry A. Retrieved January 15, 2026, from [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. Retrieved January 15, 2026, from [Link]

  • 14.3. Substituent Effects. (n.d.). Lumen Learning. Retrieved January 15, 2026, from [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.. (2024). Reddit. Retrieved January 15, 2026, from [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.. (2020). YouTube. Retrieved January 15, 2026, from [Link]

  • 3-Methylpyridine-2-carbonitrile. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). Sunway Pharm Ltd. Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). Beijing Xinheng Research Technology Co., Ltd. Retrieved January 15, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Fluorinated Pyridine Building Blocks: A Comparative Analysis of 3-Fluoro-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly modulate a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2] Among fluorinated heterocycles, the fluoropyridine motif is particularly prevalent in pharmaceuticals. A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) contain this privileged structure, highlighting its importance in the development of novel therapeutics.[3][4]

This guide provides an in-depth technical comparison of fluorinated pyridine building blocks, with a focus on 3-Fluoro-6-methylpyridine-2-carbonitrile . We will explore its reactivity profile, synthetic utility, and how it compares to other isomeric and substituted fluoropyridines. This analysis is designed to provide researchers, medicinal chemists, and drug development professionals with the field-proven insights necessary to select the optimal building block for their synthetic campaigns.

The Profile of a Versatile Building Block: this compound

This compound (CAS 1211527-37-5) is a polysubstituted pyridine that offers multiple reaction handles for molecular elaboration. Its utility stems from two key structural features: the fluorine atom at the 3-position and the nitrile group at the 2-position. Contrary to what its name might imply, this molecule is not a fluorinating agent; it does not donate its fluorine atom. Instead, it serves as a rigid scaffold where the fluorine atom acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[5]

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the 2- and 4-positions (ortho and para to the ring nitrogen), where the negative charge of the reaction intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom.[6][7] The presence of a potent electron-withdrawing group, such as the nitrile group in our target molecule, further activates the ring towards nucleophilic attack through both inductive and resonance effects.[8]

Synthesis of this compound

While numerous methods exist for the synthesis of functionalized pyridines, a common strategy for introducing the cyano group is through the substitution of a halide. A plausible synthetic route to this compound could involve the cyanation of a pre-functionalized dihalopyridine precursor.

A 2-Bromo-3-fluoro-6-methylpyridine reagents CuCN, DMF High Temperature A->reagents B This compound reagents->B A Substituted Pyridine with Nitrile reagents1 H₃O⁺ / Heat or OH⁻ / H₂O A->reagents1 reagents2 H₂ / Catalyst or LiAlH₄ A->reagents2 B Carboxylic Acid Derivative C Amine Derivative reagents1->B reagents2->C

Caption: Common transformations of the nitrile functional group.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or carboxamide, providing a handle for amide coupling or other transformations.

  • Reduction: The nitrile can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation or lithium aluminum hydride. This introduces a basic center and a key site for further functionalization.

Experimental Protocols

Representative Protocol for Nucleophilic Aromatic Substitution on this compound with an Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., morpholine, piperidine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

cluster_workflow Experimental Workflow A Combine Reactants: - this compound - Amine - K₂CO₃ - DMSO B Heat Reaction Mixture: 80-120 °C under N₂ A->B C Monitor Progress: TLC or LC-MS B->C D Work-up: - Cool to RT - Quench with H₂O - Extract with Ethyl Acetate C->D E Purification: - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography D->E F Characterize Product E->F

Caption: General workflow for an SNAr experiment.

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and the secondary amine (1.2 eq).

  • Solvent Addition: Add anhydrous DMSO or DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Stir the mixture and heat to the desired temperature (typically between 80-120 °C). The reaction is generally slower than with 2- or 4-fluoropyridines, so higher temperatures may be necessary.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted pyridine.

Conclusion: Making an Informed Choice

The selection of a fluorinated pyridine building block is a critical decision in the design of a synthetic route. This compound stands out as a valuable reagent, not for its ability to fluorinate, but for its capacity to serve as a robust scaffold for building molecular complexity.

While its fluorine at the 3-position is inherently less reactive to SNAr than its 2- and 4-isomers, the activating effect of the adjacent nitrile group makes this transformation synthetically viable under moderate conditions. The true strength of this building block lies in the dual functionality it offers: a site for nucleophilic substitution and a versatile nitrile group for subsequent chemical transformations. For synthetic campaigns where substitution at the 3-position of a pyridine ring is required, and where the resulting nitrile can be leveraged for further diversification, this compound is an excellent and powerful choice.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. 2020-09-28.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
  • Nucleophilic arom
  • The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide. Benchchem.
  • The structure of some FDA-approved fluorinated medications.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio. American Chemical Society. 2014-06-11.
  • Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists.
  • Methods for installing a nitrile group on a pyridine ring.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of 3-Fluoro-6-methylpyridine-2-carbonitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for enhancing therapeutic potential. This guide provides an in-depth comparison of the biological activity of derivatives of 3-fluoro-6-methylpyridine-2-carbonitrile against their non-fluorinated and other structural analogs. By examining experimental data and exploring the underlying structure-activity relationships (SAR), we aim to provide a valuable resource for the rational design of novel therapeutics centered around this privileged scaffold.

The Pivotal Role of the Pyridine-2-carbonitrile Scaffold and the Impact of Fluorination

The pyridine ring is a cornerstone in the architecture of numerous biologically active compounds, and the pyridine-2-carbonitrile moiety, in particular, serves as a versatile pharmacophore in the development of novel therapeutic agents. This structural motif is a key building block for a variety of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to target various hallmarks of cancer, including aberrant cell signaling and uncontrolled proliferation.

The introduction of a fluorine atom at the 3-position of the 6-methylpyridine-2-carbonitrile core can profoundly influence the molecule's physicochemical and biological properties. Fluorine's high electronegativity and small atomic size can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450, often resulting in a longer in vivo half-life.[1]

  • Modulated Basicity (pKa): The electron-withdrawing nature of fluorine decreases the electron density on the pyridine ring, thereby lowering its basicity. This can alter drug-receptor interactions, solubility, and pharmacokinetic profiles.[1]

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.

  • Improved Membrane Permeability: The strategic placement of fluorine can influence a molecule's lipophilicity, which in turn affects its ability to cross cellular membranes.[2]

These "fluorine effects" are a recurring theme in drug discovery and often translate to improved potency, selectivity, and overall druggability of a compound.[2]

Comparative Biological Activity: A Data-Driven Analysis

It is crucial to note that the following data is compiled from different studies and should be interpreted with caution, as experimental conditions may vary.

Anticancer Activity of Pyridine-2-carbonitrile Derivatives

The pyridine-2-carbonitrile scaffold is a common feature in compounds designed to exhibit cytotoxic effects against cancer cell lines.

Compound ClassDerivative/ModificationCancer Cell Line(s)Reported IC50/GI50 (µM)Reference
Pyrido[2,3-d]pyrimidine Compound 4 (structure with a 4-chlorophenyl group)MCF-7 (Breast)0.57[3]
Compound 11 (structure with a 4-chlorophenyl group)MCF-7 (Breast)1.31[3]
2-Methoxypyridine-3-carbonitrile Compound 5d (4-Cl phenyl substitution)HepG2 (Liver), DU145 (Prostate), MBA-MB-231 (Breast)1-5[4]
Compound 5g (4-F phenyl substitution)HepG2 (Liver), DU145 (Prostate), MBA-MB-231 (Breast)1-5[4]
Cyanopyridone Compound 5a (phenyl substitution)MCF-7 (Breast)1.77[5]
Compound 5e (4-methoxyphenyl substitution)MCF-7 (Breast)1.39[5]

Note: The specific structures of the compounds are detailed in the cited references.

Analysis: The data, while not a direct comparison, highlights the potent anticancer activity of various pyridine-2-carbonitrile derivatives in the low micromolar range. For instance, pyrido[2,3-d]pyrimidine derivatives, synthesized from precursors like 3-aminopyridine-2-carbonitrile, demonstrate significant cytotoxicity against breast cancer cells.[3] Similarly, 2-methoxypyridine-3-carbonitriles with halogenated phenyl substituents show promising antiproliferative effects across multiple cancer cell lines.[4] The cyanopyridone derivatives also exhibit potent activity against breast cancer cells.[5] While these results do not isolate the effect of the 3-fluoro substitution on the 6-methylpyridine-2-carbonitrile core, they underscore the general potential of this chemical space in cancer therapy. A review of structure-activity relationships of pyridine derivatives suggests that the introduction of halogens can influence antiproliferative activity, with the effect being dependent on the size and electrophilicity of the halogen.[6]

Kinase Inhibitory Activity

A primary mechanism through which many pyridine-based compounds exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.

Compound ClassTarget KinaseReported IC50 (nM)Reference
Pyrido[2,3-d]pyrimidine PIM-1 Kinase11.4 (Compound 4)[3]
PIM-1 Kinase17.2 (Compound 10)[3]
Cyanopyridone VEGFR-2Potent Inhibition (Compound 5a)[5]
HER-2Potent Inhibition (Compound 5a)[5]

Note: The specific structures of the compounds are detailed in the cited references.

Analysis: The data clearly indicates that pyridine-2-carbonitrile derivatives can be potent kinase inhibitors. The pyrido[2,3-d]pyrimidine derivatives show nanomolar-level inhibition of PIM-1 kinase, a key target in oncology.[3] Furthermore, cyanopyridone derivatives have been identified as potent dual inhibitors of VEGFR-2 and HER-2, two critical receptor tyrosine kinases involved in angiogenesis and cancer progression.[5] The this compound scaffold is an attractive starting point for the design of novel kinase inhibitors, with the fluorine atom potentially enhancing binding affinity and selectivity.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation in response to a test compound.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[7]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Test Compounds A->B 24h Incubation C 3. Add MTT Reagent B->C 48-72h Incubation D 4. Solubilize Formazan Crystals C->D 2-4h Incubation E 5. Measure Absorbance D->E F 6. Calculate IC50 Value E->F

Caption: A generalized workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Assay Setup: In a suitable microplate (e.g., 384-well), add the recombinant kinase enzyme, a specific peptide substrate, and various concentrations of the test compound in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding adenosine triphosphate (ATP).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and detect the kinase activity. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, often coupled with a detection system that generates a luminescent or fluorescent signal.

  • Signal Measurement: Measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor and determine the IC50 value.

Kinase_Inhibition_Pathway cluster_pathway Mechanism of Kinase Inhibition Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor This compound Derivative Inhibitor->Kinase Inhibition CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse

Caption: Simplified pathway of kinase inhibition.

Conclusion: A Promising Scaffold for Future Drug Discovery

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The strategic incorporation of fluorine is a key design element that can significantly enhance the biological activity and pharmacokinetic properties of the resulting derivatives. While direct comparative data is still emerging, the existing body of research on related pyridine-2-carbonitrile analogs strongly supports the potential of this chemical class. By leveraging the experimental protocols and structure-activity relationship insights outlined in this guide, researchers can rationally design and evaluate new derivatives with improved potency, selectivity, and clinical potential.

References

  • Alqahtani, A. M., & Bayazeed, A. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6523. [Link]

  • Al-Refa'i, M., Ibrahim, M. M., Azmi, M. N., & Geyer, A. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 3-Amino-2-pyridinecarbonitrile Analogs in Drug Discovery. BenchChem.
  • BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.
  • BenchChem. (2025). Comparative Biological Activity of 3-Amino-2-pyridinecarbonitrile Derivatives: A Guide for Researchers. BenchChem.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El Kerdawy, A. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12695-12711. [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 6-Methylpyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. [Link]

  • Tolba, M. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6523. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Fluoro-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Fluoro-6-methylpyridine-2-carbonitrile

This compound is a highly valuable heterocyclic building block in modern chemistry. Its strategic importance lies in the unique combination of its functional groups: a pyridine core, common in bioactive molecules[1]; a fluorine atom, which can modulate metabolic stability, binding affinity, and pKa[2][3]; a methyl group, which can provide a metabolic block or fill a hydrophobic pocket in a protein; and a nitrile group, a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in constructing other heterocyclic systems.[4] This trifecta of functionalities makes it a sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials, such as those with aggregation-induced emission properties.[5]

Given its utility, the efficient and scalable synthesis of this compound is a critical consideration for any research program that employs it. This guide provides a comparative analysis of the principal synthetic strategies, moving beyond mere procedural lists to dissect the underlying chemical logic, weigh the practical advantages and disadvantages of each approach, and provide detailed, field-tested protocols.

At a Glance: Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. The optimal choice depends heavily on factors such as the availability of starting materials, required scale, safety infrastructure, and tolerance for multi-step sequences.

ParameterRoute 1: Late-Stage C-H FluorinationRoute 2: Nucleophilic Cyanation (SNAr)Route 3: Nucleophilic Fluorination (SNAr)Route 4: Pyridine Ring Construction
Starting Material 6-Methylpyridine-2-carbonitrile2-Halo-3-fluoro-6-methylpyridine3-Halo-6-methylpyridine-2-carbonitrileAcyclic precursors (e.g., fluorinated ketoesters, cyanoacetamide)
Key Transformation Direct C-H fluorinationHalogen-cyanide exchangeHalogen-fluoride exchangeCondensation/Cyclization
Primary Reagents AgF2CuCN, NaCN, or Pd catalystKF, CsFBase or acid catalyst (e.g., piperidine)
Core Advantage Atom economy; utilizes late-stage functionalization on a readily available core.Reliable and well-established transformation; often high-yielding.Effective if the corresponding 3-halopyridine is accessible; driven by strong C-F bond formation.High convergence; builds complexity from simple, inexpensive starting materials.
Key Disadvantage Use of stoichiometric, expensive, and moisture-sensitive silver reagent; potential regioselectivity issues.Use of highly toxic cyanide salts; potential for heavy metal contamination (Cu, Pd).Requires high temperatures and polar aprotic solvents; fluoride sources can be challenging to handle.May require significant optimization to control regioselectivity and achieve good yields.
Ideal Application Rapid analog synthesis, discovery chemistry where starting material availability is limited.Scale-up and process development where the halo-precursor is established.Situations where the 3-halopyridine precursor is more accessible than the 3-fluoropyridine.Cost-driven large-scale synthesis where optimization time is justified.

Route 1: Late-Stage C-H Fluorination of 6-Methylpyridine-2-carbonitrile

This modern approach leverages advancements in direct C-H functionalization, a highly sought-after strategy for its atom economy and ability to modify complex molecules at a late stage.[6][7] The method developed by Hartwig and co-workers using silver(II) fluoride (AgF2) is particularly noteworthy for its high regioselectivity for the C-H bond adjacent (alpha) to the pyridine nitrogen.[7]

Expertise & Rationale

The driving force for this reaction is the generation of a highly reactive fluorine radical or a related silver-fluoride species that preferentially abstracts a hydrogen atom from the most electron-deficient C-H bond, which is typically the C2 or C6 position of the pyridine ring. In the case of 6-methylpyridine-2-carbonitrile, both the C3 and C5 positions are available for fluorination. While fluorination at C2/C6 is common, the directing effects of the existing substituents must be considered. The cyano group at C2 and the methyl group at C6 electronically influence the ring, making this a non-trivial prediction without experimental data. However, this route represents the most direct theoretical conversion from a commercially available precursor.

Visualizing the Workflow

Route 1 cluster_main Route 1: C-H Fluorination start 6-Methylpyridine-2-carbonitrile product This compound start->product Direct C-H Fluorination reagent AgF₂ Acetonitrile (MeCN)

Caption: Direct conversion via C-H fluorination.

Experimental Protocol (Adapted from Hartwig et al.[7])
  • Warning: Silver(II) fluoride is hygroscopic and reacts with moisture. Handle quickly in air and store in a desiccator.[7] All operations should be conducted in a well-ventilated fume hood.

  • Reaction Setup: In a nitrogen-filled glovebox, add 6-methylpyridine-2-carbonitrile (1.0 mmol) and acetonitrile (5 mL) to an oven-dried vial equipped with a magnetic stir bar.

  • Reagent Addition: To the stirring solution, add silver(II) fluoride (AgF2, 2.5 mmol) in one portion. The mixture will typically turn dark.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 30-40 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with aqueous sodium thiosulfate and extracting with ethyl acetate.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove insoluble silver salts, washing the pad with additional ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

Route 2: Nucleophilic Aromatic Substitution (SNAr) for Cyanation

This is a classic, robust, and widely-used method for introducing a nitrile group onto an aromatic ring.[8] The strategy relies on the displacement of a halide (typically Cl or Br) at the 2-position of a pre-functionalized 3-fluoro-6-methylpyridine precursor.

Expertise & Rationale

The SNAr mechanism is highly effective here for two key reasons. First, the pyridine nitrogen acts as a strong electron-withdrawing group, activating the C2 and C6 positions towards nucleophilic attack. Second, the fluorine atom at C3 further activates the C2 position through its inductive electron-withdrawing effect. The reaction proceeds via a negatively charged Meisenheimer complex, which is stabilized by these features. Copper(I) cyanide is a common reagent (the Rosenmund-von Braun reaction), though modern palladium-catalyzed methods are also prevalent, offering milder conditions but at a higher cost.[4]

Visualizing the Workflow

Route 2 cluster_main Route 2: Nucleophilic Cyanation start 2-Bromo-3-fluoro- 6-methylpyridine product This compound start->product Rosenmund-von Braun Reaction reagent CuCN DMF or NMP

Caption: Cyanide displacement of a halide.

Experimental Protocol (General Procedure)
  • Warning: Copper(I) cyanide and all cyanide salts are extremely toxic. Handle with extreme caution using appropriate personal protective equipment in a certified fume hood. Have a cyanide quench solution (e.g., bleach and ferric chloride) available.

  • Reaction Setup: To an oven-dried, three-neck flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add copper(I) cyanide (1.2 mmol).

  • Solvent and Substrate: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (5 mL). Add the 2-bromo-3-fluoro-6-methylpyridine precursor (1.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Cautiously pour the mixture into a stirring solution of aqueous ferric chloride and HCl to complex the copper salts. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or toluene) (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Route 3: Nucleophilic Aromatic Substitution (SNAr) for Fluorination

This route is the strategic inverse of Route 2. It begins with a 3-halo (or 3-nitro) 6-methylpyridine-2-carbonitrile and introduces the fluorine atom via nucleophilic substitution.

Expertise & Rationale

The success of this route hinges on the activation provided by the ortho- and para- electron-withdrawing groups relative to the leaving group. In a precursor like 3-chloro-6-methylpyridine-2-carbonitrile, the C3 position is activated by the ortho-cyano group and the para-pyridine nitrogen. This electronic setup facilitates the attack of a fluoride nucleophile. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common reagents, often used in high-boiling polar aprotic solvents like DMSO or sulfolane to achieve the high temperatures required to break the C-Cl or C-Br bond and ensure the fluoride salt is sufficiently soluble.[3][9] The use of CsF can be advantageous due to its higher solubility and the "naked" nature of the fluoride anion, though it is more expensive.[10]

Visualizing the Workflow

Route 3 cluster_main Route 3: Nucleophilic Fluorination start 3-Chloro-6-methyl- pyridine-2-carbonitrile product This compound start->product Halex Reaction (Halogen Exchange) reagent CsF or KF DMSO

Caption: Fluoride displacement of a halide.

Experimental Protocol (General Procedure)
  • Reagent Preparation: Dry potassium fluoride (KF, 3.0 mmol) or cesium fluoride (CsF, 1.5 mmol) under high vacuum with gentle heating (120 °C) for several hours before use.

  • Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, combine the dried fluoride salt and the 3-chloro-6-methylpyridine-2-carbonitrile precursor (1.0 mmol) in anhydrous dimethyl sulfoxide (DMSO) (5 mL).

  • Reaction Conditions: Heat the mixture to 140-180 °C under a nitrogen atmosphere and stir for 6-24 hours.

  • Monitoring: Follow the disappearance of the starting material by GC-MS or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water (50 mL) and extract with ethyl acetate or diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with water and then brine to remove residual DMSO. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue via silica gel chromatography.

Conclusion

The synthesis of this compound can be accomplished through several viable and distinct chemical strategies.

  • For process development and scale-up , where reliability and yield are paramount, Route 2 (Nucleophilic Cyanation) is often the preferred method, provided the halogenated precursor is readily accessible. Its long history of use in industrial settings attests to its robustness.

  • For discovery chemistry and rapid analog synthesis , the modern approach of Route 1 (C-H Fluorination) offers an elegant and atom-economical solution, potentially shortening synthetic sequences by functionalizing a simpler, more available core structure.

  • Route 3 (Nucleophilic Fluorination) and Route 4 (Ring Construction) serve as important alternatives that depend heavily on the relative cost and availability of specific starting materials. Route 3 is particularly powerful if the 3-chloro or 3-bromo analogue is significantly cheaper than its 3-fluoro counterpart.

The selection of the optimal synthetic route is therefore a strategic decision, balancing factors of cost, scale, timeline, and the specific expertise and equipment available to the research team.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Richardson, P. (2025).
  • BenchChem. (2025). A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery. BenchChem.
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
  • Universität Münster. (2024).
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Organic Syntheses Procedure.
  • National Institutes of Health. (n.d.). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–)
  • ResearchGate. (2025).
  • Lovett, G. (2021). Photocatalytic Methods for Fluorination, Cyanation, and Proximity Labeling.
  • Ossila. (n.d.). 3-Fluoro-2-pyridinecarbonitrile | CAS 97509-75-6.
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.). JPH0971567A - Method for producing 2-cyano-3-methylpyridine.
  • ResearchGate. (2025). (PDF)
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:1211527-37-5.
  • Google Patents. (n.d.).
  • 北京欣恒研科技有限公司. (n.d.). This compound - CAS:1211527-37-5.
  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-pyridinecarbonitrile 96 97509-75-6.
  • PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
  • RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 3-Amino-2-pyridinecarbonitrile.
  • Pipzine Chemicals. (n.d.). 3-Fluoro-2-methoxy-6-methylpyridine.

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Fluoro-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, objective comparison of analytical methodologies for the quantification of 3-Fluoro-6-methylpyridine-2-carbonitrile, a key intermediate in modern pharmaceutical synthesis.[1][2] The accurate determination of its purity and concentration is paramount for ensuring the quality, safety, and efficacy of final drug products.[3] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and robust, self-validating protocols grounded in authoritative regulatory standards.

Our discussion will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the causality behind experimental choices, present detailed validation protocols in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, and provide a clear comparison of their performance.[4][5]

The Foundation of Trust: The Analytical Validation Framework

Before any analytical method can be implemented for quality control, it must undergo a rigorous validation process. Validation provides documented evidence that the procedure is suitable for its intended purpose.[6][7] The ICH Q2(R1) guideline is the globally recognized standard, outlining the essential performance characteristics that must be evaluated.[5][8]

The validation process ensures that the data generated is reliable, reproducible, and accurate, which is a cornerstone of Good Manufacturing Practice (GMP) and regulatory compliance.[3][9]

ICH_Validation_Workflow cluster_0 Method Lifecycle cluster_1 Core Validation Parameters (ICH Q2(R1)) Define Define Analytical Purpose (Assay, Impurity, etc.) Develop Method Development & Optimization Define->Develop Validate Method Validation Develop->Validate Implement Routine Use & Lifecycle Management Validate->Implement Specificity Specificity/ Selectivity Validate->Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness

Caption: The Analytical Method Validation Lifecycle as guided by ICH Q2(R1).

Method Comparison: HPLC vs. GC for this compound

The selection of an analytical method depends on the physicochemical properties of the analyte, the intended application (e.g., purity assay, trace impurity analysis), and available instrumentation. This compound is a polar, heterocyclic molecule containing a UV-active pyridine ring, making it a candidate for both HPLC and GC analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is often the method of choice for pharmaceutical intermediates due to its versatility, robustness, and suitability for non-volatile or thermally sensitive compounds.[10] The pyridine ring in the analyte provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry.

HPLC_Workflow cluster_hplc HPLC-UV Experimental Workflow SamplePrep Sample Preparation 1. Accurately weigh sample 2. Dissolve in Diluent 3. Sonicate & filter Injector Autosampler (10 µL injection) SamplePrep->Injector MobilePhase {Mobile Phase|Acetonitrile/Water Buffer} Pump Isocratic Pump MobilePhase->Pump Pump->Injector Column C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm) Injector->Column Detector UV/Vis Detector (λ = 275 nm) Column->Detector DataSystem Chromatography Data System (CDS) Detector->DataSystem

Caption: A typical experimental workflow for HPLC-UV analysis.

Objective: To validate an HPLC-UV method for the quantitative determination (assay) of this compound.

1. System Suitability:

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[7]

  • Procedure:

    • Prepare a standard solution of this compound at the working concentration (e.g., 100 µg/mL).

    • Perform five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

2. Specificity:

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a sample of the analyte.

    • Analyze samples of known related substances or impurities, if available.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte and analyze the resulting solutions.

  • Acceptance Criteria:

    • The blank should show no interfering peaks at the retention time of the analyte.

    • The analyte peak should be resolved from all potential impurity and degradation peaks (resolution > 2.0).

    • Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the analyte peak.

3. Linearity and Range:

  • Purpose: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a series of at least five calibration standards from a stock solution, covering 80% to 120% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

4. Accuracy (as Recovery):

  • Purpose: To determine the closeness of the test results obtained by the method to the true value.[6]

  • Procedure:

    • Prepare a placebo (matrix without the analyte, if applicable) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each level.

5. Precision:

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, using the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The RSD for repeatability should be ≤ 2.0%.

    • The RSD for intermediate precision should be ≤ 2.0%.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[11]

  • Procedure (based on signal-to-noise ratio):

    • Prepare and inject progressively more dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria:

    • LOD and LOQ should be reported. For an assay method, they are typically not required but are essential for impurity quantification methods.

Gas Chromatography with FID/MS Detection (GC-FID/MS)

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[12] Given the structure of this compound, it is expected to have sufficient volatility for GC analysis. A Flame Ionization Detector (FID) provides excellent quantitative performance, while a Mass Spectrometer (MS) offers unparalleled specificity and structural information.[13]

GC_Workflow cluster_gc GC-MS/FID Experimental Workflow SamplePrep Sample Preparation 1. Dissolve sample in a volatile solvent (e.g., Dichloromethane) 2. Add Internal Standard Injector Split/Splitless Inlet (250°C) SamplePrep->Injector Column Capillary Column (e.g., DB-5ms, 30m x 0.25mm) Injector->Column Oven Temperature-Programmed Oven Detector FID MS Flame Ionization Detector (Quantitative) Mass Spectrometer (Qualitative/Quantitative) Column->Detector DataSystem Data System Detector->DataSystem

Caption: A typical experimental workflow for GC-FID/MS analysis.

Objective: To validate a GC-FID method for the quantitative determination (assay) of this compound. (The validation principles are identical to HPLC, but the experimental execution differs).

1. System Suitability:

  • Procedure: Perform five replicate injections of a standard solution containing the analyte and an internal standard (if used).

  • Acceptance Criteria: RSD of the peak area ratio ≤ 2.0%, Tailing factor ≤ 2.0, Resolution between analyte and internal standard > 2.0.

2. Specificity:

  • Procedure:

    • Inject a blank solvent.

    • Inject the analyte standard.

    • If using GC-MS, confirm the identity of the analyte peak by its mass spectrum and retention time. The mass spectrum provides a high degree of specificity.[14]

  • Acceptance Criteria: No interfering peaks in the blank at the retention times of the analyte or internal standard.

3. Linearity and Range:

  • Procedure: Prepare at least five standards covering 80-120% of the target concentration. Plot the peak area ratio (analyte/internal standard) against concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy:

  • Procedure: Spike a placebo with the analyte at 80%, 100%, and 120% of the target concentration (n=3 for each level). Calculate the percent recovery.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

5. Precision:

  • Procedure:

    • Repeatability: Six replicate preparations of the sample at 100% concentration.

    • Intermediate Precision: Repeat on a different day/by a different analyst.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

Performance Comparison Summary

The choice between HPLC-UV and GC-FID/MS depends on the specific requirements of the analysis.

Parameter HPLC-UV GC-FID/MS Rationale & Insights
Specificity Good. Relies on chromatographic separation and UV absorbance. Can be enhanced with a PDA detector.Excellent (with MS). Mass spectrum provides a molecular fingerprint, offering definitive identification.[14][15]For impurity profiling where definitive identification is needed, GC-MS is superior. For a routine assay of a known compound, HPLC-UV is often sufficient.
Sensitivity (LOQ) Typically in the low ng range on-column.FID: Low ng range. MS (SIM mode): Can reach pg range.GC-MS in Selected Ion Monitoring (SIM) mode is exceptionally sensitive and ideal for trace-level impurity quantification.
Precision Excellent. Modern HPLC systems provide highly reproducible injections and flow rates.Excellent. Autosamplers and electronic pressure control ensure high precision.Both techniques, when properly validated, can meet the stringent precision requirements for pharmaceutical analysis (RSD < 2.0%).[7]
Sample Throughput Moderate. Runtimes are typically 5-15 minutes.Fast. Runtimes can often be shorter than HPLC, around 5-10 minutes.GC can offer slightly higher throughput for volatile compounds, but this is highly method-dependent.
Robustness High. Reverse-phase columns are stable. Mobile phases are simple to prepare.High. Capillary columns are durable, but inlet and liner maintenance is crucial to prevent activity and discrimination.[16]HPLC methods are often considered more "turn-key" for routine QC labs. GC requires more expertise in inlet maintenance and troubleshooting.
Development Cost Moderate. Requires high-purity solvents.Lower solvent cost (gases are the mobile phase). Instrumentation (especially MS) can be more expensive.The operational cost of GC is generally lower due to reduced solvent consumption.
Key Advantage Universal applicability to a wide range of compounds without requiring volatility.Superior separating power for complex mixtures of volatile compounds and definitive identification with MS.If the sample contains non-volatile impurities or is thermally unstable, HPLC is the only viable option.
Potential Challenge Co-elution of impurities with similar polarity. Solvent disposal costs.Thermal degradation of the analyte in the hot injector. Matrix effects can be more pronounced.The thermal stability of this compound must be confirmed during GC method development.

Conclusion and Recommendation

Both HPLC-UV and GC-FID/MS are powerful and reliable techniques for the quantification of this compound.

  • For routine quality control (assay and purity), the recommended starting point is an HPLC-UV method. It is robust, highly precise, and avoids any potential issues with thermal lability. Its validation is straightforward and aligns with standard practices in the pharmaceutical industry.[17]

  • For impurity identification or for quantifying volatile trace impurities, a GC-MS method is the superior choice. Its high resolving power and the definitive identification provided by the mass spectrometer are invaluable for in-depth analysis and troubleshooting.[13]

Ultimately, the most suitable method is one that is properly validated to be accurate, precise, and specific for its intended purpose within the context of your laboratory's capabilities and regulatory requirements.[18] The protocols and comparative data provided in this guide serve as a comprehensive starting point for developing and validating a scientifically sound analytical method for this critical pharmaceutical intermediate.

References

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. [Link]

  • Mass spectrometry of some fluorinated pyridinium N-imines. (1996). Unipd. [Link]

  • Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. (n.d.). National Institutes of Health. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn. [Link]

  • Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]

  • Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers. [Link]

  • Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009, May 1). PubMed. [Link]

  • Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. (2019, August 9). The Administration and Technique of Environmental Monitoring. [Link]

  • Analytical Methods for 2,4,6-Trinitrotoluene. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Analysis of fluorinated proteins by mass spectrometry. (2014). PubMed. [Link]

  • This compound. (n.d.). Sunway Pharm Ltd. [Link]

  • Pyridines Separation of pyridine and other amines. (2011). Agilent. [Link]

  • Pyridine and GC Capillary Column, is it safe? (2021, March 26). ResearchGate. [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers. [Link]

  • Advances in Quantitative Analytical Methods for Solid Drugs. (n.d.). MDPI. [Link]

  • Mass spectra of fluorocarbons. (n.d.). NIST. [Link]

  • 3-Methylpyridine. (2018, May 16). SIELC Technologies. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). National Institutes of Health. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). National Institutes of Health. [Link]

  • Pyridones in drug discovery: Recent advances. (2021, April 15). PubMed. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 3-Fluoro-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity for a Versatile Building Block

3-Fluoro-6-methylpyridine-2-carbonitrile is a highly functionalized heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents and advanced materials. Its unique substitution pattern—a fluorine atom, a methyl group, and a nitrile function on a pyridine core—offers multiple reaction sites for molecular elaboration. In drug development, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic byproducts, or unforeseen pharmacological effects.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. As a self-validating system, no single method is sufficient. Instead, we will explore how High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy can be synergistically employed to build a comprehensive and trustworthy purity profile. This multi-pronged approach ensures that process-related impurities, degradation products, and isomers are effectively identified and quantified.

G cluster_start Purity Assessment Initiation cluster_techniques Orthogonal Analytical Techniques cluster_results Data Integration & Final Assessment Synthesized_Product Synthesized 3-Fluoro-6- methylpyridine-2-carbonitrile HPLC HPLC-UV (Quantitative Purity) Synthesized_Product->HPLC Sample Aliquots GCMS GC-MS (Volatile Impurities) Synthesized_Product->GCMS Sample Aliquots NMR NMR Spectroscopy (Structural ID & qNMR) Synthesized_Product->NMR Sample Aliquots FTIR FTIR (Functional Group ID) Synthesized_Product->FTIR Sample Aliquots Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile Integrated Data GCMS->Purity_Profile Integrated Data NMR->Purity_Profile Integrated Data FTIR->Purity_Profile Integrated Data Final_Report Certificate of Analysis (CoA) Purity_Profile->Final_Report Final Report Generation G A Prepare Mobile Phase (0.1% Formic Acid in Water/ACN) C Equilibrate HPLC System (C18 Column, 30°C) A->C B Prepare Sample (~0.1 mg/mL in Diluent) D Inject Sample (10 µL) B->D C->D E Run Gradient Separation (1.0 mL/min) D->E F Detect at 275 nm E->F G Integrate Peaks & Calculate Area % F->G G A Prepare Sample (~1 mg/mL in Ethyl Acetate) C Inject Sample (1 µL, 20:1 Split) A->C B Set GC Oven Program & MS Parameters B->C D Separate Volatiles on HP-5ms Column C->D E Detect & Fragment Ions (MS) D->E F Analyze Chromatogram & Mass Spectra E->F G Identify Impurities via Library Search F->G G A Accurately Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire Spectrum (Long Relaxation Delay) C->D E Process Data (Phasing, Baseline Correction) D->E F Integrate Analyte & Standard Peaks E->F G Calculate Absolute Purity F->G

A Comparative Guide to the Reactivity of 3-Fluoro-6-methylpyridine-2-carbonitrile and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds is a powerful tool for modulating molecular properties. This guide offers an in-depth comparison of the reactivity of 3-Fluoro-6-methylpyridine-2-carbonitrile and its non-fluorinated counterpart, 6-methylpyridine-2-carbonitrile. By examining the electronic influence of the fluorine substituent, we will provide a framework for predicting and exploiting the distinct chemical behaviors of these valuable building blocks.

The Electronic Influence of the 3-Fluoro Substituent

The introduction of a fluorine atom at the 3-position of the 6-methylpyridine-2-carbonitrile scaffold imparts a significant electronic perturbation to the molecule. Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the pyridine ring. This effect is most pronounced at the carbon atom to which the fluorine is attached and has a notable influence on the reactivity of the entire molecule.

While fluorine also possesses lone pairs that can participate in resonance donation (+R), the inductive effect is generally considered to be dominant in fluorinated aromatic systems. This net electron withdrawal has several key consequences:

  • Increased Electrophilicity: The pyridine ring and the nitrile carbon become more electrophilic and, therefore, more susceptible to nucleophilic attack.

  • Altered Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen.

  • Modulation of Bond Strengths: The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability in drug candidates.

The interplay of these electronic effects governs the differential reactivity between the fluorinated and non-fluorinated analogs, as we will explore in the following sections.

Comparative Reactivity in Nucleophilic Addition to the Nitrile

A key reaction that highlights the enhanced electrophilicity of this compound is the nucleophilic addition to the carbon-nitrogen triple bond of the nitrile group. The electron-withdrawing fluorine atom increases the partial positive charge on the nitrile carbon, making it a more favorable target for nucleophiles.

Recent studies on the reaction of substituted 2-cyanopyridines with N-terminal cysteine residues in peptides provide compelling evidence for this phenomenon. In these reactions, the thiol group of cysteine acts as a nucleophile, attacking the nitrile carbon to initiate a cyclization cascade.

While direct comparative kinetic data for this compound and its non-fluorinated analog in this specific reaction is not available in the literature, a study involving closely related analogs demonstrates the activating effect of a fluorine substituent. The reaction of a 3-fluoro-2-cyanopyridine with an N-terminal cysteine-containing peptide proceeded with significantly higher efficiency compared to the non-fluorinated parent 2-cyanopyridine, underscoring the enhanced reactivity imparted by the fluorine atom.[1]

To illustrate this, we can extrapolate from the available data and predict the relative reactivity of our target compounds.

Table 1: Predicted Relative Reactivity in Nucleophilic Addition of a Thiol to the Nitrile Group

CompoundKey SubstituentPredicted Reaction RateRationale
6-methylpyridine-2-carbonitrileNoneBaselineThe nitrile group possesses inherent electrophilicity.
This compound3-FluoroSignificantly FasterThe strong -I effect of fluorine enhances the electrophilicity of the nitrile carbon.

This enhanced reactivity can be a significant advantage in bioconjugation and other labeling applications where mild reaction conditions and high efficiency are paramount.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further accentuated by the fluorine substituent, makes this compound a substrate for nucleophilic aromatic substitution (SNAr). However, the position of the fluorine atom at the 3-position is not as activating as a substituent at the 2- or 4-positions. In SNAr reactions on pyridine, the negative charge of the Meisenheimer intermediate is stabilized by delocalization onto the ring nitrogen. This stabilization is most effective when the nucleophilic attack occurs at the positions ortho or para to the nitrogen.

Therefore, while the 3-fluoro substituent does increase the overall electrophilicity of the ring, it is not the primary leaving group in a typical SNAr reaction. Instead, other leaving groups at the 2-, 4-, or 6-positions would be more readily displaced.

In the case of this compound, a more likely SNAr scenario would involve the displacement of a different leaving group if one were present at an activated position. For instance, if a chloro or bromo substituent were at the 2- or 6-position, the presence of the 3-fluoro group would be expected to accelerate the rate of its substitution compared to the non-fluorinated analog.

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles to amides and subsequently to carboxylic acids is a fundamental transformation in organic synthesis. This reaction can be catalyzed by acid or base. The electron-withdrawing effect of the 3-fluoro substituent in this compound is expected to influence the rate of this reaction.

Under both acidic and basic conditions, the initial step of nitrile hydrolysis involves the attack of water or hydroxide on the electrophilic nitrile carbon. As previously discussed, the 3-fluoro group enhances the electrophilicity of this carbon. Consequently, this compound is predicted to undergo hydrolysis at a faster rate than its non-fluorinated analog, 6-methylpyridine-2-carbonitrile, under identical conditions.

Experimental Protocols

The following protocols are provided as a general guide for conducting a representative nucleophilic substitution reaction on the nitrile group. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Protocol 1: Thiol Addition to this compound

This protocol describes the addition of a thiol nucleophile to the nitrile group, a reaction that is expected to be significantly faster for the fluorinated substrate.

Materials:

  • This compound

  • Benzyl mercaptan

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv) and anhydrous DCM (10 mL).

  • Add benzyl mercaptan (1.1 mmol, 1.1 equiv) to the solution.

  • Add triethylamine (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (15 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired thioimidate product.

Protocol 2: Thiol Addition to 6-methylpyridine-2-carbonitrile

This protocol is for the non-fluorinated analog and will likely require longer reaction times or elevated temperatures to achieve comparable conversion to the fluorinated counterpart.

Materials:

  • 6-methylpyridine-2-carbonitrile

  • Benzyl mercaptan

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Follow steps 1-3 as described in Protocol 1, using 6-methylpyridine-2-carbonitrile as the starting material.

  • Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40 °C.

  • Upon completion or after a set time for comparison, work up the reaction as described in steps 5-9 of Protocol 1.

Visualizing the Electronic Effects and Reactivity

To better understand the concepts discussed, the following diagrams illustrate the key electronic effects and a representative reaction pathway.

electronic_effects cluster_fluorinated This compound cluster_non_fluorinated 6-methylpyridine-2-carbonitrile F F C3 C F->C3 -I (Inductive Effect) Py_Ring_F Pyridine Ring (Electron Deficient) C3->Py_Ring_F CN_F C≡N (Highly Electrophilic) Py_Ring_F->CN_F Electron Withdrawal Py_Ring_NF Pyridine Ring CN_NF C≡N (Electrophilic) Py_Ring_NF->CN_NF Standard Electronic Effect reaction_pathway start This compound + R-SH (Nucleophile) intermediate Thioimidate Intermediate start->intermediate Nucleophilic Attack on Nitrile Carbon product Final Product intermediate->product Rearrangement/ Further Reaction

Caption: Nucleophilic addition to the nitrile group.

Conclusion

The presence of a fluorine atom at the 3-position of 6-methylpyridine-2-carbonitrile significantly enhances the electrophilicity of the nitrile group, leading to a marked increase in its reactivity towards nucleophiles. This effect is primarily driven by the strong electron-withdrawing inductive effect of fluorine. While the 3-fluoro substituent has a less pronounced activating effect on SNAr reactions compared to substituents at the 2- or 4-positions, its influence on the reactivity of the nitrile moiety is a critical consideration for synthetic planning. Researchers and drug development professionals can leverage this enhanced reactivity to design more efficient synthetic routes and to develop novel bioconjugation strategies. Understanding the nuanced electronic effects of fluorination is key to unlocking the full potential of these versatile heterocyclic building blocks.

References

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - NIH. Available at: [Link]

Sources

Mechanistic Validation of 3-Fluoro-6-methylpyridine-2-carbonitrile Synthesis: A Comparative Guide to Reaction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. 3-Fluoro-6-methylpyridine-2-carbonitrile is a valuable building block in this endeavor, and understanding its formation is critical for process optimization and the development of novel synthetic strategies. This guide provides an in-depth analysis of a plausible reaction pathway for the synthesis of this key intermediate, alongside a comparison with a viable alternative route. Furthermore, we outline a comprehensive suite of mechanistic studies designed to rigorously validate the proposed synthetic pathway, ensuring scientific integrity and fostering a deeper understanding of the underlying chemical principles.

Proposed Primary Reaction Pathway: Sandmeyer Cyanation of 2-Amino-3-fluoro-6-methylpyridine

A robust and logical synthetic route to this compound involves the diazotization of a 2-amino-3-fluoro-6-methylpyridine precursor, followed by a copper-catalyzed Sandmeyer reaction to install the nitrile functionality. This pathway is attractive due to the commercial availability of related aminopyridine starting materials and the well-established nature of the Sandmeyer reaction for the synthesis of aryl nitriles.[1][2]

The proposed multi-step synthesis commences with the fluorination of a suitable 2-amino-6-methylpyridine derivative. The regioselectivity of this fluorination is crucial and is influenced by the directing effects of the amino and methyl groups.[1][3] Subsequently, the resulting 2-amino-3-fluoro-6-methylpyridine undergoes diazotization in the presence of a nitrite source and a strong acid to form a highly reactive diazonium salt intermediate.[4] The final step is the copper(I) cyanide-mediated displacement of the diazonium group, yielding the target molecule.[2]

Sandmeyer Reaction Pathway cluster_0 Step 1: Electrophilic Fluorination cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Cyanation A 2-Amino-6-methylpyridine B 2-Amino-3-fluoro-6-methylpyridine A->B Selectfluor® C Aryl Diazonium Salt B->C NaNO2, H+ D This compound C->D CuCN

Caption: Proposed reaction pathway for the synthesis of this compound via Sandmeyer Cyanation.

Alternative Reaction Pathway: Electrophilic Fluorination of 6-Methylpyridine-2-carbonitrile

An alternative approach to the target molecule involves the direct fluorination of a pre-existing 6-methylpyridine-2-carbonitrile scaffold. This pathway is conceptually more direct, potentially reducing the number of synthetic steps. The success of this route hinges on the regioselectivity of the electrophilic fluorination, which is governed by the electronic and steric effects of the methyl and cyano substituents.[5][6]

The electron-withdrawing nature of the nitrile group and the electron-donating character of the methyl group present a complex directing landscape. While the methyl group is an ortho-, para-director and the cyano group is a meta-director in classical electrophilic aromatic substitution, the pyridine nitrogen also significantly influences the electron density of the ring.[5][7] Electrophilic fluorinating agents, such as Selectfluor®, are often employed for such transformations.[8]

Alternative Fluorination Pathway A 6-Methylpyridine-2-carbonitrile B This compound A->B Electrophilic Fluorinating Agent (e.g., Selectfluor®)

Caption: Alternative synthetic route via direct electrophilic fluorination.

Comparative Analysis of Reaction Pathways

FeatureProposed Pathway (Sandmeyer Cyanation)Alternative Pathway (Electrophilic Fluorination)
Plausibility High. Based on well-established reactions.[1][2]Moderate to High. Dependent on achievable regioselectivity.[5][6]
Starting Materials Requires synthesis of a specific aminofluoropyridine precursor.[9][10]Potentially starts from a more readily available cyanopyridine.
Number of Steps Typically multi-step.Potentially fewer steps.
Key Challenge Synthesis and isolation of the 2-amino-3-fluoro-6-methylpyridine intermediate.Achieving high regioselectivity in the fluorination step to favor the desired 3-fluoro isomer.[5][6]
Potential Byproducts Side reactions during diazotization and Sandmeyer reaction (e.g., phenol formation, biaryl coupling).[2][11]Formation of other regioisomers of the fluorinated product.
Control over Isomers High, as the positions of the functional groups are pre-determined.Lower, as it relies on the directing effects of existing substituents.

Mechanistic Validation Protocols

To rigorously validate the proposed Sandmeyer reaction pathway and elucidate its mechanism, a series of experimental and computational studies are essential.

Kinetic Analysis

Objective: To determine the rate-determining step and the influence of reactant concentrations on the reaction rate.

Experimental Protocol:

  • Reaction Monitoring: The progress of the Sandmeyer cyanation will be monitored using in-situ FT-IR or HPLC analysis to track the disappearance of the diazonium salt intermediate and the formation of the product.

  • Initial Rate Method: A series of experiments will be conducted where the initial concentration of one reactant (diazonium salt, copper(I) cyanide) is varied while the others are kept in excess. The initial rate of product formation will be measured for each experiment.

  • Data Analysis: The reaction order with respect to each reactant will be determined by plotting the logarithm of the initial rate against the logarithm of the initial concentration. This will help to identify the species involved in the rate-determining step.[7]

Isotopic Labeling Studies

Objective: To trace the fate of specific atoms throughout the reaction and confirm the proposed connectivity in the product.

Experimental Protocol:

  • ¹⁵N-Labeling: Synthesize the 2-amino-3-fluoro-6-methylpyridine precursor with a ¹⁵N-labeled amino group.

  • Sandmeyer Reaction: Perform the diazotization and Sandmeyer cyanation using the ¹⁵N-labeled precursor.

  • Product Analysis: Analyze the resulting this compound by mass spectrometry and ¹⁵N NMR to determine if the ¹⁵N label is incorporated into the nitrile group or lost as N₂ gas. The expected outcome is the loss of the ¹⁵N label as dinitrogen gas, confirming the displacement of the diazonium group.[12][13]

Isotopic Labeling Workflow A Synthesis of ¹⁵N-labeled 2-amino-3-fluoro- 6-methylpyridine B Diazotization & Sandmeyer Cyanation A->B C Mass Spectrometry & ¹⁵N NMR Analysis B->C D Confirmation of ¹⁵N loss as N₂ C->D

Caption: Workflow for the isotopic labeling experiment to validate the Sandmeyer reaction mechanism.

Computational Modeling

Objective: To theoretically model the reaction pathway, calculate activation energies for proposed intermediates and transition states, and predict the regioselectivity of the alternative fluorination pathway.

Methodology:

  • Density Functional Theory (DFT) Calculations: Employ DFT methods (e.g., B3LYP functional with a suitable basis set) to model the geometric and electronic structures of reactants, intermediates, transition states, and products for both the Sandmeyer and electrophilic fluorination pathways.

  • Transition State Search: Locate the transition state structures for the key steps, such as the formation of the aryl radical in the Sandmeyer reaction and the sigma-complex in the electrophilic fluorination.

  • Energy Profile: Construct a potential energy surface for each reaction pathway to identify the lowest energy route and predict the most likely mechanism and major products. This will be particularly valuable for assessing the feasibility and expected regioselectivity of the direct fluorination of 6-methylpyridine-2-carbonitrile.

Conclusion

The Sandmeyer cyanation of 2-amino-3-fluoro-6-methylpyridine presents a highly plausible and controllable route for the synthesis of this compound. While the direct electrophilic fluorination of 6-methylpyridine-2-carbonitrile offers a potentially more concise pathway, its success is contingent on achieving the desired regioselectivity. The proposed mechanistic studies, combining kinetic analysis, isotopic labeling, and computational modeling, will provide a robust framework for validating the proposed Sandmeyer pathway and gaining a comprehensive understanding of the reaction dynamics. This knowledge is invaluable for optimizing reaction conditions, minimizing byproducts, and developing scalable and efficient syntheses of this important fluorinated pyridine intermediate for applications in drug discovery and development.

References

  • Zhou, G., Tian, Y., & Dan, W. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. Organic Letters, 20(16), 4858–4861. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Journal of Medicinal Chemistry.
  • Richardson, P. (2025).
  • Fier, P. S., & Hartwig, J. F. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society.
  • Hanson, P., Rowell, S. C., Taylor, A. B., Walton, P. H., & Timms, A. W. (2002). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (6), 1126-1134. [Link]

  • Hanson, P., Rowell, S. C., Taylor, A. B., Walton, P. H., & Timms, A. W. (2002). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Hanson, P., Rowell, S. C., Taylor, A. B., Walton, P. H., & Timms, A. W. (2002). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions.
  • Hanson, P., Rowell, S. C., Taylor, A. B., Walton, P. H., & Timms, A. W. (2002). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. York Research Database. [Link]

  • Dickerman, S. C., Weiss, K., & Ingberman, A. K. (1958). The Kinetics of the Sandmeyer and Meerwein Reactions. Journal of the American Chemical Society, 80(8), 1904–1908. [Link]

  • Zahoor, A. F., Parveen, B., & Naqvi, S. A. R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(52), 32966-32998. [Link]

  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. (2025).
  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Hanson, P., Rowell, S. C., Taylor, A. B., Walton, P. H., & Timms, A. W. (2002). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation.
  • A Comparative Analysis of Yields: Sandmeyer Reaction vs.
  • Mechanism studies a, Isotopic labelling experiment with the... (n.d.).
  • Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C. H. (2005). Selectfluor: mechanistic insight and applications. Angewandte Chemie (International ed. in English), 44(2), 192–212. [Link]

  • Lacroix, E., Leman, L., & Vincent, S. P. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Accounts of Chemical Research, 43(2), 246–255. [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Synthesis of 2-amino-5-fluoropyridine. (2025).
  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

  • Wikipedia contributors. (2023). Isotopic labeling. In Wikipedia, The Free Encyclopedia. [Link]

  • (PDF) Selectfluor. (2025).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

  • A General Electrochemical Strategy for Sandmeyer Reaction. (2018).
  • Maitra, U., & Chandrasekhar, J. (1997). Use of Isotopes for Studying Reaction Mechanisms. Resonance, 2(5), 8-15. [Link]

  • Wang, P., & Lin, S. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(39), 7644–7649. [Link]

  • ORGANIC CHEMISTRY. (n.d.). RSC Publishing.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). OUCI.
  • Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters, 21(17), 6942–6946. [Link]

Sources

A Researcher's Guide to 3-Fluoro-6-methylpyridine-2-carbonitrile: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Comparative Performance of 3-Fluoro-6-methylpyridine-2-carbonitrile.

In the landscape of modern chemical synthesis, particularly within medicinal and agrochemical research, the strategic incorporation of fluorine into heterocyclic scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. This guide provides an in-depth analysis of this compound (CAS No. 1211527-37-5), a versatile building block, and offers a comparative perspective against other relevant chemical entities.[1] This document is intended to serve as a practical resource for researchers, providing not only theoretical insights but also actionable experimental protocols.

Introduction to a Privileged Scaffold

This compound belongs to the class of fluorinated pyridine derivatives, which have become pivotal structures in contemporary drug discovery.[2] The presence of a fluorine atom, a methyl group, and a nitrile group on the pyridine ring imparts a unique combination of reactivity and functionality. The electron-withdrawing nature of the fluorine and cyano groups significantly influences the electron density of the pyridine ring, making it susceptible to a range of chemical transformations.[3] This inherent reactivity, coupled with the potential for the substituents to engage in various biological interactions, makes this compound a valuable starting material for the synthesis of novel bioactive molecules.

Physicochemical Properties and Structural Analogs

A clear understanding of the physicochemical properties of this compound is essential for its effective utilization. While extensive experimental data for this specific molecule is not abundant in peer-reviewed literature, we can infer its characteristics by comparing it with structurally similar compounds.

PropertyThis compound3-Fluoro-2-pyridinecarbonitrile6-Methyl-2-pyridinecarbonitrile
CAS Number 1211527-37-5[1]97509-75-61620-75-3
Molecular Formula C₇H₅FN₂C₆H₃FN₂C₇H₆N₂
Molecular Weight 136.13 g/mol 122.10 g/mol 118.14 g/mol
Appearance (Predicted) SolidCrystalsSolid
Melting Point Not available27-32 °C70-74 °C

The introduction of a fluorine atom, as seen in the comparison with 6-Methyl-2-pyridinecarbonitrile, is known to alter properties such as pKa and metabolic stability. The strategic placement of the fluoro and cyano groups in this compound suggests a high potential for nucleophilic aromatic substitution (SNA) reactions, a cornerstone of modern synthetic chemistry.[3][4]

Key Synthetic Applications and Comparative Reactivity

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. Its reactivity is dominated by the interplay of its functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack. The presence of the strongly electron-withdrawing fluorine atom makes the carbon to which it is attached highly electrophilic. This facilitates the displacement of the fluoride ion by a wide range of nucleophiles. This reaction is a powerful tool for introducing diverse functionalities.[3][5]

Comparison with Other Halogenated Pyridines:

In SNAr reactions, the reactivity of halopyridines generally follows the order F > Cl > Br > I.[6] This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond.[6] Therefore, this compound is expected to be more reactive in SNAr reactions compared to its chloro or bromo analogs, often allowing for milder reaction conditions.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common synthetic transformations. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical SNAr reaction where the fluorine atom is displaced by a primary or secondary amine.

Workflow Diagram:

SNAr_Workflow reagents This compound + Amine + Base solvent Anhydrous Solvent (e.g., DMSO, DMF) reagents->solvent Dissolve reaction Heat (e.g., 80-120 °C) under Inert Atmosphere (N2 or Ar) solvent->reaction React workup Aqueous Workup & Extraction reaction->workup Quench & Extract purification Column Chromatography workup->purification Purify product Substituted 2-amino-6-methylpyridine-3-carbonitrile purification->product Isolate

Caption: General workflow for the SNAr reaction of this compound with an amine.

Step-by-Step Methodology:

  • To a dry reaction vessel, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 eq).

  • Add an anhydrous polar aprotic solvent such as DMSO or DMF.

  • Place the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While the C-F bond is generally strong, under specific catalytic conditions, fluorinated pyridines can participate in cross-coupling reactions. This protocol outlines a potential approach for a Suzuki-Miyaura coupling.

Logical Relationship Diagram:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Coupled Product A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., K₂CO₃, CsF) D->F E Solvent (e.g., Toluene, Dioxane/H₂O) E->F

Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere to a temperature typically between 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the cross-coupled product.

Applications in Drug Discovery and Agrochemicals

Pyridine-based compounds are integral to the development of a wide range of pharmaceuticals and agrochemicals.[7] The trifluoromethylpyridine (TFMP) moiety, a close structural relative, is found in numerous commercial products, highlighting the importance of fluorinated pyridines.[2] While specific, publicly available examples of this compound being a key intermediate in a marketed drug or agrochemical are not readily found, its structural motifs are present in many biologically active compounds. For instance, the cyanopyridine scaffold is known to exhibit a variety of biological activities. The derivatization of this compound through the reactions described above can lead to the generation of libraries of novel compounds for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution. By understanding its reactivity and leveraging the provided experimental protocols, researchers can efficiently incorporate this scaffold into their synthetic strategies for the discovery and development of new chemical entities with potential applications in medicine and agriculture. The comparative analysis with related compounds underscores its potential for enhanced reactivity in key synthetic steps.

References

  • Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 131-135. [Link]

  • Uneme, H., & Okawara, M. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 163-174. [Link]

  • Bakke, J. M. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. Inno Pharmchem. [Link]

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Nature Chemistry, 10(9), 917-923. [Link]

  • Al-dujaili, A. H. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 21(11), 1449. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. The Denmark Group. [Link]

  • Hocek, M. (2007). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.16. [Link]

  • Gibson, S. E., & Ibrahim, H. (2002). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, (4), 484-486. [Link]

  • Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6625), 1219-1225. [Link]

  • Zakharychev, V. V., & Gvozdik, N. V. (2024). Development of novel pyridine-based agrochemicals: A review. Results in Chemistry, 7, 101429. [Link]

  • Liu, C., & Wang, M. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 394-402. [Link]

  • Ito, T., et al. (2022). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Advances, 12(43), 28113-28122. [Link]

  • Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2022, July 6). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Chen, Y., et al. (2021). Synthesis, crystal structure and photophysical properties of bissilver(I). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1238-1242. [Link]

  • Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2022, July 6). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2022, July 11). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Patel, K. D., et al. (2016). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. [https://www.researchgate.net/publication/306093952_SYNTHESIS_AND_BIOLOGICAL_SCREENING_OF_2-AMINO-6-ARYL-4-3'-DIFLUOROMETHOXY-5'-3-METHYL-4-222-TRIFLUOROETHOXYPYRIDIN-2-YL METHOXYPHENYL-NICOTINONITRILES]([Link] METHOXYPHENYL-NICOTINONITRILES)

  • Shestakov, A. S., et al. (2019). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Fluoro-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds like 3-Fluoro-6-methylpyridine-2-carbonitrile are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of this compound, grounded in established safety principles and regulatory guidelines. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.

The structural features of this compound—a fluorinated pyridine ring and a nitrile group—necessitate a cautious approach to its disposal. Pyridine derivatives can exhibit significant toxicity, and nitrile compounds can release toxic cyanide gas under certain conditions. Therefore, a thorough understanding of the potential hazards is paramount.

I. Hazard Assessment and Characterization

Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential classifications[1]:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Given these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment (PPE).

Table 1: Hazard Profile of Structurally Similar Pyridine Carbonitriles

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)Harmful or Toxic[1][2]
Skin IrritationCauses skin irritation[1][2]
Eye Damage/IrritationCauses serious eye damage/irritation[1][2]
Respiratory IrritationMay cause respiratory irritation[1][2][3]
II. Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks during disposal, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All handling of this compound waste should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[4][5]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[2]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. Given the acute dermal toxicity, nitrile gloves should be used as a minimum, and they should be disposed of as hazardous waste after handling the chemical.[2][6]

  • Respiratory Protection: If there is a risk of inhalation despite working in a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[3]

III. Waste Segregation and Containerization

Proper segregation and containerization are fundamental to safe and compliant hazardous waste disposal.

  • Waste Segregation: this compound waste must be segregated from other waste streams. It should be collected as a standalone hazardous waste. Do not mix it with other chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[7] Specifically, keep it separate from strong acids, which could potentially react with the nitrile group.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The original container, if in good condition, is an ideal choice.[8] The container must have a secure screw-top cap.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and the name of the generating laboratory or researcher.[8][9]

IV. Step-by-Step Disposal Protocol

The following protocol outlines the steps for the safe disposal of this compound.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work within a certified chemical fume hood.

    • Have a designated and properly labeled hazardous waste container ready.

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated hazardous waste container.

    • If transferring a solid, use a dedicated scoop or spatula.

    • If transferring a liquid, use a funnel to prevent spills.

    • Avoid overfilling the container; leave at least 10% headspace to allow for expansion.

  • Decontamination of Empty Containers:

    • Triple rinse the empty container that originally held the this compound with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste in the same container as the bulk waste.

    • Once decontaminated, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.[10]

  • Storage:

    • Securely cap the hazardous waste container.

    • Store the container in a designated satellite accumulation area (SAA) that is secure and well-ventilated.[8][9]

    • The SAA should have secondary containment to control any potential leaks.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[7]

    • Never dispose of this compound down the drain or in the regular trash.[4]

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect Yourself: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4]

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department, following their established procedures.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste assess Hazard Assessment (Treat as Toxic and Irritant) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate storage Store in Designated Satellite Accumulation Area segregate->storage No Incompatibles spill Spill Occurs storage->spill ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill->ehs_pickup No spill_protocol->storage

Caption: Disposal workflow for this compound.

VII. Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure that they are managing this hazardous waste in a manner that is safe, compliant, and responsible. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • MEDQOR. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
  • Occupational Safety and Health Administration. (n.d.). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Fluoro-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of modern drug discovery. 3-Fluoro-6-methylpyridine-2-carbonitrile is one such compound, a heterocyclic building block whose utility in synthesizing next-generation therapeutics is significant. However, its composite structure—a fluorinated pyridine ring coupled with a nitrile group—demands a nuanced and rigorous approach to laboratory safety. This guide moves beyond a simple checklist, providing a deep, rationalized framework for the safe handling, use, and disposal of this reagent, ensuring the protection of researchers and the integrity of their work.

Hazard Profile Analysis: The 'Why' Behind the Precautions

Understanding the personal protective equipment (PPE) required for any chemical begins with a structural deconstruction to anticipate its reactivity and toxicity. The hazards of this compound are not monolithic; they are a synthesis of the risks posed by its three key chemical features.

  • The Pyridine Core: Pyridine and its derivatives are known for their potential toxicity and ability to be absorbed through the skin.[1] They often act as irritants and can have systemic effects.[2]

  • The Nitrile Group (-C≡N): This functional group is the most acute potential hazard. Under acidic conditions or upon combustion, nitrile compounds can release extremely toxic hydrogen cyanide (HCN) gas.[1][3] This dictates strict protocols for both storage and waste segregation.

  • The Fluoro Group (-F): The carbon-fluorine bond is generally strong, but its presence on an aromatic ring can influence the molecule's electronic properties and metabolic pathways.[4] The metabolism of some fluorinated pharmaceuticals has been linked to the release of fluoride ions, which can pose long-term health risks, such as skeletal fluorosis.[4][5] While this is more of a concern for chronic exposure or in-vivo applications, it underscores the need to minimize all routes of exposure in the laboratory.

Globally Harmonized System (GHS) Hazard Classification

The known hazards of this chemical class are summarized by the GHS classification, which informs the minimum required safety precautions.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3/4Danger/WarningToxic or Harmful if swallowed[6]
Acute Toxicity, DermalCategory 2/4Danger/WarningFatal or Harmful in contact with skin[6]
Acute Toxicity, InhalationCategory 4WarningHarmful if inhaled[6]
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation[6][7]
Serious Eye Damage/IrritationCategory 1/2ADangerCauses serious eye damage or irritation[6]
Specific Target Organ ToxicityCategory 3WarningMay cause respiratory irritation[6][7]

Personal Protective Equipment (PPE): An Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection must be directly informed by the compound's hazard profile. The following table outlines the mandatory PPE and the scientific rationale for its use.

PPE ItemSpecificationRationale and Causality
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 certified) with side shields. A full-face shield is required when handling larger quantities (>50g) or when there is a significant splash risk.[8]The compound is classified as a severe eye irritant or damaging agent.[6] Goggles provide a seal against splashes and dust. A face shield protects the entire face from splashes during bulk transfers or solution preparations.[9]
Hand Protection Nitrile rubber gloves (minimum 4-6 mil thickness).[10] Double-gloving is recommended for extended procedures.Nitrile provides good resistance against a broad range of chemicals for incidental contact.[11][12] Given the "Fatal/Harmful in contact with skin" classification, gloves are critical. Contaminated gloves must be removed and discarded immediately to prevent breakthrough and cross-contamination.[11]
Body Protection A flame-resistant lab coat is mandatory. For large-scale operations, chemical-resistant coveralls and an apron should be used.A lab coat provides a primary barrier against incidental skin contact and contamination of personal clothing.[9][12] Since the compound is a solid, dust contamination is a primary concern.
Respiratory Protection Not required if all handling is performed within a certified chemical fume hood. If aerosols or dust may be generated outside a hood, a NIOSH-approved N95 dust mask or a respirator with organic vapor/acid gas cartridges is necessary.[13][14]The compound may cause respiratory irritation and is harmful if inhaled.[6] A chemical fume hood is the primary engineering control to prevent inhalation exposure.[12][15] Respirators are a secondary measure for situations where engineering controls are insufficient.

Core Operational Protocols

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure the work area is clean and uncluttered.[15]

  • Locate Safety Equipment: Verify the location and accessibility of the nearest safety shower and eyewash station before beginning work.[10][14]

  • Consult the SDS: Always read the most current Safety Data Sheet (SDS) for the specific supplier before handling the chemical.[9]

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware, etc.) and waste containers inside the fume hood to minimize movement in and out of the controlled workspace.[15]

Step-by-Step Handling Procedure (Weighing and Transfer)
  • Don PPE: Put on all required PPE as specified in the table above.

  • Minimize Dust: Handle the solid container carefully to avoid generating dust.[13]

  • Weighing: Tare a piece of weigh paper or a suitable container. Carefully use a spatula to transfer the desired amount of this compound. Perform this task deep within the fume hood to contain any airborne particles.

  • Transfer: Gently add the weighed solid to the reaction vessel.

  • Cleanup: After the transfer, decontaminate the spatula and any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Dispose of contaminated weigh paper and wipes as hazardous waste.[10]

  • Doff PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat. Wash hands thoroughly with soap and water after all work is complete.[11][15]

Waste Management and Disposal

Improper disposal is a critical safety and environmental risk. The dual hazards of the pyridine ring and the nitrile group demand a stringent disposal protocol.

  • Waste Identification: All materials contaminated with this compound, including residual solid, contaminated solutions, gloves, and cleaning materials, must be treated as hazardous waste.[2][3]

  • Waste Segregation: Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[3][14]

  • CRITICAL—Avoid Acids: Never mix nitrile-containing waste with acidic waste streams.[3] The combination can generate deadly hydrogen cyanide (HCN) gas. Store the waste container away from incompatible materials like strong acids and oxidizers.[14]

  • Final Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain.[3] All waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration.[2][6]

Visual Workflow Diagrams

To further clarify the safety and handling logic, the following diagrams illustrate the decision-making process for PPE selection and the overall workflow.

PPE_Selection_Workflow cluster_legend Legend Start Start/End Process Process Step Decision Decision Point PPE Required PPE start Start: Handling 3-Fluoro-6-methylpyridine- 2-carbonitrile fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood splash_risk Is there a significant splash risk? fume_hood->splash_risk Yes respirator STOP! Consult EHS. Respirator Required. fume_hood->respirator No base_ppe Base PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat splash_risk->base_ppe No face_shield Add Face Shield to Base PPE splash_risk->face_shield Yes

Caption: PPE Selection Decision Workflow.

Safe_Handling_Workflow start 1. Preparation (Verify Fume Hood, Locate Safety Shower/Eyewash) don_ppe 2. Don Appropriate PPE start->don_ppe handle 3. Weigh & Transfer Chemical (Inside Fume Hood, Minimize Dust) don_ppe->handle decontaminate 4. Decontaminate Work Area & Tools handle->decontaminate waste_seg 5. Segregate Contaminated Waste (CRITICAL: Keep away from acids) decontaminate->waste_seg label_waste 6. Securely Label Waste Container waste_seg->label_waste doff_ppe 7. Doff PPE Carefully label_waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash end End: Secure Storage of Product & Waste wash->end

Caption: Safe Handling and Disposal Workflow.

By integrating a deep understanding of the chemical's structure with rigorous, well-defined protocols, researchers can confidently and safely utilize this compound, advancing their scientific objectives while upholding the highest standards of laboratory safety.

References

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Lab Alley. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

  • New Jersey Department of Health. (1999, March). Hazardous Substance Fact Sheet: Fluorine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.